molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 (S)-(-)-Pantoprazole Sodium Salt CAS No. 160488-53-9

(S)-(-)-Pantoprazole Sodium Salt

Cat. No.: B1146597
CAS No.: 160488-53-9
M. Wt: 405.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Pantoprazole Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₄F₂N₃NaO₄S and its molecular weight is 405.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWDKZIIWCEDEE-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160488-53-9
Record name Pantoprazole sodium, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE SODIUM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-(-)-Pantoprazole Sodium Salt synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of (S)-(-)-Pantoprazole Sodium Salt, tailored for researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) of the gastric parietal cell.[1][2] The molecule possesses a chiral sulfur atom, existing as two enantiomers: (S)-pantoprazole and (R)-pantoprazole.[3] Pharmacological studies have demonstrated that the (S)-enantiomer, (S)-(-)-Pantoprazole, is therapeutically more active and provides better efficacy at a lower dose compared to the racemate.[3][4] This guide details the synthesis and comprehensive characterization of the sodium salt of the (S)-enantiomer, a form widely used in pharmaceutical formulations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the stereoselective creation of the sulfoxide. The general pathway involves two primary stages: the synthesis of the prochiral sulfide intermediate followed by an asymmetric oxidation. The final step is the formation of the sodium salt.

Synthesis Pathway

The overall synthetic route can be visualized as a two-step process starting from the condensation of two key precursors, followed by a chiral oxidation and final salt formation.

G Figure 1: General Synthesis Pathway for this compound cluster_reactants Precursors cluster_intermediates Intermediates cluster_product Final Product R1 2-chloromethyl-3,4- dimethoxypyridine HCl (I) Reagent1 Condensation (e.g., NaOH, Phase Transfer Catalyst) R1->Reagent1 R2 5-(difluoromethoxy)- 2-mercaptobenzimidazole (II) R2->Reagent1 I1 Pantoprazole Sulfide (Prochiral Intermediate) Reagent2 Asymmetric Oxidation (e.g., Ti(Oi-Pr)4 / Chiral Ligand / Oxidant) I1->Reagent2 I2 (S)-(-)-Pantoprazole (Free Base) Reagent3 Salt Formation (NaOH (aq)) I2->Reagent3 P This compound Reagent1->I1 Reagent2->I2 Reagent3->P

Caption: General Synthesis Pathway for this compound

Experimental Protocols

Step 1: Synthesis of Pantoprazole Sulfide (Prochiral Intermediate)

This step involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[1][5][6][7] One-pot procedures are often favored in industrial settings to improve efficiency.[8][9]

  • Materials :

    • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

    • 5-(difluoromethoxy)-1H-benzimidazole-2-thiol

    • Sodium Hydroxide (NaOH)

    • Organic solvent system (e.g., Dichloromethane) or Water

    • Phase Transfer Catalyst (optional, for two-phase systems)

  • Procedure :

    • Suspend 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in the chosen solvent system (e.g., water).[7]

    • Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the thiolate.

    • Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 25-30 °C) until the reaction is complete (monitored by TLC or HPLC).[8]

    • The resulting pantoprazole sulfide can be isolated as a solid. However, for a one-pot synthesis, the wet cake or the entire reaction mixture is carried forward to the next step without isolation.[7]

Step 2: Asymmetric Oxidation to (S)-(-)-Pantoprazole

This is the key chiral-inducing step. A common method involves using a titanium-based catalyst system with a chiral ligand and an oxidant like cumene hydroperoxide (CHP).[10]

  • Materials :

    • Pantoprazole Sulfide (from Step 1)

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

    • Chiral Ligand (e.g., (S,S)-N,N′-dibenzyl tartramide)[10]

    • Cumene Hydroperoxide (CHP)

    • Organic Solvent (e.g., Toluene, Dichloromethane)

    • Base (optional, depending on specific protocol)

  • Procedure :

    • Prepare the chiral titanium complex in situ by dissolving Ti(Oi-Pr)4 and the chiral tartramide ligand in the solvent at room temperature.[10]

    • Add the pantoprazole sulfide intermediate to the catalyst solution.

    • Cool the mixture to a low temperature (e.g., 0-5 °C) to control selectivity and the exothermic reaction.[11]

    • Slowly add cumene hydroperoxide (CHP) dropwise to the reaction mixture while maintaining the low temperature.

    • Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).

    • Upon completion, quench the reaction (e.g., with sodium metabisulfite solution).[12]

    • Extract the (S)-pantoprazole free base into an organic solvent and purify if necessary.

Step 3: Formation of this compound

The final step is the conversion of the chiral free base into its stable sodium salt, often a hydrate.[3]

  • Materials :

    • (S)-(-)-Pantoprazole free base

    • Sodium Hydroxide (NaOH)

    • Solvent (e.g., Ethyl Acetate, Acetone)[3][13]

    • Water

  • Procedure :

    • Suspend or dissolve (S)-(-)-Pantoprazole in a suitable organic solvent, such as ethyl acetate.[3]

    • Add a stoichiometric amount of 30% aqueous sodium hydroxide solution dropwise while stirring at room temperature (e.g., 25 °C).[3]

    • Continue stirring for several hours (e.g., 3 hours) to allow for the precipitation of the sodium salt.[3]

    • Cool the mixture (e.g., to 0 °C) to maximize precipitation.[3]

    • Filter the solid product, wash with the organic solvent, and dry under vacuum at a controlled temperature (e.g., 30-50 °C).[3]

    • The resulting product is typically a hydrate, such as the sesquihydrate.[1][3]

Synthesis Data Summary
ParameterValue / ConditionsReference
Step 1: Condensation
Yield>90% (Typical)[7][8]
SolventWater or Organic Solvents[7][8]
Step 2: Asymmetric Oxidation
Catalyst SystemTi(Oi-Pr)4 / Chiral Tartramide[10]
OxidantCumene Hydroperoxide (CHP)[10]
Enantiomeric Excess (ee)Up to 96%[10]
Step 3: Salt Formation
ReagentAqueous Sodium Hydroxide[3]
SolventEthyl Acetate[3]
Yield93% (for sesquihydrate)[3]
Final Purity (HPLC)99.92%[3]
Final Enantiomeric Excess (ee)99.94%[3]

Characterization of this compound

Comprehensive characterization is essential to confirm the chemical identity, stereochemistry, purity, and crystalline form of the final product.

Characterization Workflow

The synthesized product undergoes a series of analytical tests to ensure it meets all quality specifications.

G Figure 2: Analytical Workflow for this compound cluster_structure Structural Elucidation cluster_physchem Physicochemical Properties cluster_purity Purity & Chiral Identity Start Synthesized (S)-(-)-Pantoprazole Sodium Salt NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Identity IR FTIR Spectroscopy Start->IR Identity MS Mass Spectrometry Start->MS Identity XRPD X-Ray Powder Diffraction (Crystalline Form) Start->XRPD Solid State TGA Thermogravimetric Analysis (Water Content) Start->TGA Solid State MP Melting Point Start->MP Solid State HPLC HPLC (Chemical Purity) Start->HPLC Purity Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Start->Chiral_HPLC Purity Rotation Specific Rotation (Stereochemistry) Start->Rotation Purity End Certified Product MS->HPLC MS->End MP->End Rotation->MP Rotation->End

Caption: Analytical Workflow for this compound

Spectroscopic and Physical Data

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. The spectra for the sodium salt are similar to the free base, with minor shifts. (Note: Specific peak assignments can vary slightly based on solvent and instrument).

  • ¹H NMR (300 MHz, DMSO-d₆) :

    Chemical Shift (δ, ppm) Assignment
    ~8.30 Pyridine-H
    ~7.70 Benzimidazole-H
    ~7.10 Benzimidazole-H
    ~7.05 Pyridine-H
    ~6.90 (t, J=74 Hz) OCHF₂
    ~4.80 -CH₂-S(O)-
    ~3.85 -OCH₃

    | ~3.80 | -OCH₃ |

  • ¹³C NMR : Characteristic signals for the aromatic carbons, the methoxy groups, the difluoromethoxy carbon (with C-F coupling), and the methylene bridge carbon are observed.[14]

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups within the molecule.

Wavenumber (cm⁻¹)AssignmentReference(s)
~2941Aliphatic C-H stretching[15][16]
~1586-1590C=N / C=C stretching (aromatic)[15][16]
~1304C-F stretching[15][16]
~1031-1041S=O stretching (sulfoxide)[15][16]

3.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the pantoprazole cation.

Techniquem/z ValueAssignmentReference(s)
ESI-MS (+)384.1[M+H]⁺ (Protonated Pantoprazole)[17]
ESI-MS (-)382.0[M-H]⁻ (Deprotonated Pantoprazole)[18]

3.2.4 Physicochemical Properties

These properties are crucial for identifying the specific enantiomer and its solid-state form.

PropertyValueConditions / NotesReference(s)
Melting Point ~97 °CFor (S)-(-)-pantoprazole sodium[19]
Specific Rotation [α]D Negative valueConfirms the (-)-enantiomer. Exact value depends on concentration and solvent.
Appearance Almost white to off-white crystalline powder[1]
Hydration State Commonly exists as sesquihydrate or monohydrateCharacterized by TGA and XRPD[3][20][21]
Chromatographic Methods

3.3.1 High-Performance Liquid Chromatography (HPLC)

  • Purpose : To determine chemical purity and quantify impurities.

  • Typical Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[22]

    • Detection : UV at a specific wavelength (e.g., 290 nm).

    • Purity Achieved : >99.5% is common for pharmaceutical-grade material.[3][8]

3.3.2 Chiral High-Performance Liquid Chromatography

  • Purpose : To determine the enantiomeric purity (enantiomeric excess, ee).

  • Typical Conditions :

    • Column : A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IE).[18][23]

    • Mobile Phase : A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[18]

    • Detection : UV or MS/MS.[18]

    • Result : The method should achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification. An ee of >99.9% is often achieved in the final product.[3]

Conclusion

The synthesis of this compound is a well-defined process where the critical step is the asymmetric oxidation of the sulfide intermediate to establish the desired stereocenter. Titanium-catalyzed methods provide high enantioselectivity, leading to a product with excellent chiral purity. Subsequent salt formation yields a stable crystalline solid. The identity, purity, and stereochemistry of the final product are rigorously confirmed through a combination of spectroscopic (NMR, FTIR, MS), chromatographic (HPLC, Chiral HPLC), and physicochemical (XRPD, specific rotation) analyses. This comprehensive approach ensures the production of a high-quality active pharmaceutical ingredient suitable for clinical use.

References

(S)-(-)-Pantoprazole Sodium Salt mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Pantoprazole Sodium Salt

Introduction

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a member of the proton pump inhibitor (PPI) class of drugs, which are substituted benzimidazole derivatives.[1] These drugs are mainstays in the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] Pantoprazole is administered clinically as a racemic mixture of its two enantiomers, (S)-(-)-pantoprazole and (R)-(+)-pantoprazole.[4][5] However, the individual enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, stereoselective properties, and the experimental basis for its characterization.

Core Mechanism of Action: Proton Pump Inhibition

The fundamental mechanism of action for all proton pump inhibitors, including (S)-(-)-pantoprazole, is the irreversible inhibition of the gastric H+/K+-ATPase enzyme system, commonly known as the proton pump.[2][3] This enzyme represents the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.[6][7][8]

The process is a multi-step sequence:

  • Systemic Absorption and Accumulation : Following administration, (S)-(-)-pantoprazole is absorbed into the bloodstream.[2] As a weak base, it selectively accumulates in the highly acidic environment of the secretory canaliculi of stimulated gastric parietal cells.[1][7][9] This acid-trapping phenomenon is a key feature that confers selectivity to the drug's action.

  • Acid-Catalyzed Activation : Pantoprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to become pharmacologically active.[1][9] In the acidic milieu (pH ~1) of the canaliculi, the pantoprazole molecule undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[10][11] This transformation converts the initial benzimidazole structure into a highly reactive thiophilic cyclic sulfenamide.[1][11][12]

  • Covalent and Irreversible Binding : The activated sulfenamide then forms a stable, covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase.[2][13][14] Studies have identified Cysteine 813 and Cysteine 822, located in the fifth and sixth membrane-spanning segments and the connecting loop of the enzyme's alpha-subunit, as the primary binding sites for pantoprazole.[1][12][15]

  • Inhibition of Acid Secretion : This covalent binding irreversibly inactivates the enzyme, locking it in a conformation that prevents it from pumping hydrogen ions (protons) into the gastric lumen in exchange for potassium ions.[2][7][12] By blocking this final, common pathway, (S)-(-)-pantoprazole effectively suppresses both basal and stimulated gastric acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[7][8][16]

The inhibitory effect is long-lasting because it persists until new H+/K+-ATPase enzyme units are synthesized and integrated into the parietal cell membrane, a process that can take over 24 hours.[2][10][13][17] This explains the prolonged duration of acid suppression despite the relatively short plasma half-life of the drug.[6][10]

Mechanism_of_Action Figure 1: Mechanism of (S)-(-)-Pantoprazole Action cluster_blood Bloodstream (pH ~7.4) cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (pH ~1) cluster_lumen Gastric Lumen Prodrug_Blood (S)-Pantoprazole (Inactive Prodrug) Prodrug_Cytosol (S)-Pantoprazole (Cytosol) Prodrug_Blood->Prodrug_Cytosol Diffusion Prodrug_Canaliculus (S)-Pantoprazole (Accumulated) Active_Metabolite Cyclic Sulfenamide (Active Form) Prodrug_Canaliculus->Active_Metabolite Acid-Catalyzed Activation Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Pump Covalent Bonding (to Cys813/822) Prodrug_Cytosol->Prodrug_Canaliculus Accumulation H_ion H+ K_ion K+ K_ion->Pump K+ Uptake Pump->H_ion H+ Secretion Inhibited_Pump Inactivated Pump

Caption: Figure 1: Mechanism of (S)-(-)-Pantoprazole Action.

Stereoselectivity: Pharmacodynamic and Pharmacokinetic Advantages

While both enantiomers of pantoprazole act via the same proton pump inhibition mechanism, they are not pharmacologically identical. The (S)-(-)-enantiomer demonstrates a more favorable profile, primarily due to differences in metabolism.

Pharmacodynamics

Studies in animal models have shown that (S)-(-)-pantoprazole ((−)-PAN.Na) is a more potent inhibitor of gastric acid secretion and acid-related damage than its (R)-(+)-enantiomer.[5][18] In rats, the inhibitory effect of (-)-PAN.Na on basal gastric acid output was significantly greater than that of (+)-PAN.Na at the same dose.[5][18] This enhanced potency in inhibiting acid secretion directly translates to a greater efficacy in preventing gastric lesions.[5]

Pharmacokinetics and Metabolism

The primary reason for the stereoselective differences lies in their metabolism by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and, to a lesser extent, CYP3A4.[1][6][19]

  • Higher Systemic Exposure : In rats, the mean area under the plasma concentration-time curve (AUC) for S-pantoprazole was 1.5 times greater than that of R-pantoprazole following oral administration of the racemate.[20][21]

  • Slower Elimination : S-pantoprazole exhibits a longer half-life (t1/2) and mean residence time (MRT) compared to the R-enantiomer.[20][21]

  • Lower Metabolic Clearance : In vitro studies using rat liver microsomes revealed that the total intrinsic clearance (CLint) for the formation of all major metabolites was lower for S-pantoprazole (3.06 mL/min/mg protein) compared to R-pantoprazole (4.82 mL/min/mg protein).[20][21]

This enantioselective metabolism is particularly pronounced in individuals classified as poor metabolizers (PMs) for the CYP2C19 enzyme.[4][22] In these individuals, the metabolism of the (+)-enantiomer is impaired to a much greater extent than that of the (-)-enantiomer, leading to a substantial difference in their plasma concentrations.[4][23] The more consistent pharmacokinetic profile of the (S)-enantiomer across different CYP2C19 genotypes results in a more predictable and uniform therapeutic effect.[23]

Metabolic_Pathway Figure 2: Enantioselective Metabolism of Pantoprazole cluster_enantiomers Figure 2: Enantioselective Metabolism of Pantoprazole Racemic Racemic Pantoprazole S_Pantoprazole (S)-(-)-Pantoprazole Racemic->S_Pantoprazole R_Pantoprazole (R)-(+)-Pantoprazole Racemic->R_Pantoprazole CYP2C19 CYP2C19 S_Pantoprazole->CYP2C19 CYP3A4 CYP3A4 S_Pantoprazole->CYP3A4 R_Pantoprazole->CYP2C19 R_Pantoprazole->CYP3A4 Metabolites_S Metabolites (Lower Clearance) CYP2C19->Metabolites_S Slower Metabolism Metabolites_R Metabolites (Higher Clearance) CYP2C19->Metabolites_R Faster Metabolism CYP3A4->Metabolites_S CYP3A4->Metabolites_R Outcome_S Higher AUC Longer Half-Life Metabolites_S->Outcome_S Outcome_R Lower AUC Shorter Half-Life Metabolites_R->Outcome_R

Caption: Figure 2: Enantioselective Metabolism of Pantoprazole.

Quantitative Data Summary

The stereoselective differences in the action of pantoprazole enantiomers are supported by quantitative data from various studies.

Table 1: Pharmacodynamic Comparison of Pantoprazole Enantiomers in Animal Models

Parameter Model (-)-PAN.Na (S-isomer) (+)-PAN.Na (R-isomer) (+/-)-PAN.Na (Racemate)
ID₅₀ (mg/kg)[5][18] Pylorus Ligation Ulcer (Rat) 1.28 5.03 3.40
ID₅₀ (mg/kg)[5][18] Histamine-Induced Ulcer (Rat) 1.20 4.28 3.15

| Inhibition of Basal Gastric Acid Output (%) at 1.5 mg/kg (Rat)[5][18] | Acute Fistula | 89.3 | 24.7 | 83.6 |

ID₅₀: Dose required for 50% inhibition of acid-related lesions.

Table 2: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats (20 mg/kg, p.o.)

Parameter S-Pantoprazole R-Pantoprazole
AUC (µg·h/mL)[20][21] 1.5 times greater than R-isomer -
t₁/₂ (h)[20][21] Significantly longer (p < 0.01) Significantly shorter
Mean Residence Time (h)[20][21] Significantly longer (p < 0.01) Significantly shorter

| Total Intrinsic Clearance (CLint) (mL/min/mg protein)[20][21] | 3.06 | 4.82 |

Table 3: In Vitro H+/K+-ATPase Inhibition

Compound IC₅₀ (µM) Conditions
Pantoprazole (Racemate)[24] 6.8 Acidified gastric membrane vesicles

| Omeprazole [24] | 2.4 | Acidified gastric membrane vesicles |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of (S)-(-)-pantoprazole's mechanism of action relies on a combination of in vivo, in situ, and in vitro experimental models.

In Vivo Pharmacodynamic Models[5][18]
  • Objective : To compare the anti-ulcer effects of pantoprazole enantiomers.

  • Methodology :

    • Animal Models : Studies were conducted in rats and guinea pigs.

    • Ulcer Induction :

      • Pylorus Ligation-Induced Ulcer: The pylorus of the stomach in fasted rats is ligated under anesthesia. This causes accumulation of gastric acid, leading to ulcer formation.

      • Histamine-Induced Ulcer: Ulcers are induced by the administration of histamine, a potent gastric acid secretagogue.

      • Reflux Esophagitis: The esophagus is surgically manipulated to induce reflux of gastric contents.

    • Drug Administration : Different doses of (-)-PAN.Na, (+)-PAN.Na, and the racemic mixture were administered to groups of animals prior to ulcer induction.

    • Analysis : After a set period, animals are euthanized, and the stomach/esophagus is examined. The extent of lesion formation is scored, and the ID₅₀ is calculated.

In Vivo Pharmacokinetic Studies in Rats[20][21]
  • Objective : To determine the pharmacokinetic profiles of the S- and R-enantiomers.

  • Methodology :

    • Administration : A 20 mg/kg oral dose of racemic pantoprazole was administered to rats.

    • Sample Collection : Blood samples were collected at predetermined time points via the jugular vein.

    • Sample Processing : Plasma was separated by centrifugation.

    • Analysis : Plasma concentrations of S- and R-pantoprazole were quantified using a stereospecific analytical method (e.g., HPLC).

    • Data Calculation : Pharmacokinetic parameters such as AUC, t₁/₂, and MRT were calculated from the plasma concentration-time data.

Experimental_Workflow Figure 3: Workflow for In Vivo Pharmacokinetic Study start Start admin Oral Administration (Racemic Pantoprazole, 20 mg/kg) start->admin sampling Serial Blood Sampling (Jugular Vein) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Stereospecific Analysis (e.g., HPLC) processing->analysis quant_S Quantify [S-Panto] analysis->quant_S quant_R Quantify [R-Panto] analysis->quant_R pk_calc Calculate PK Parameters (AUC, t½, MRT, etc.) quant_S->pk_calc quant_R->pk_calc end End pk_calc->end

Caption: Figure 3: Workflow for In Vivo Pharmacokinetic Study.

In Vitro Metabolism in Rat Liver Microsomes[20][21]
  • Objective : To determine the intrinsic metabolic clearance of each enantiomer.

  • Methodology :

    • Preparation : Liver microsomes, which contain high concentrations of CYP450 enzymes, were prepared from rat livers.

    • Incubation : S-pantoprazole and R-pantoprazole were incubated separately with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

    • Reaction Termination : The metabolic reaction was stopped at various time points.

    • Analysis : The rate of disappearance of the parent drug and the formation of metabolites (sulfone, 5'-O-demethyl, and 6-hydroxy metabolites) were measured.

    • Calculation : The intrinsic clearance (CLint) was calculated from these rates, providing a measure of the enzyme's metabolic capacity for each enantiomer.

Conclusion

The mechanism of action of this compound is a sophisticated, multi-stage process centered on the selective accumulation and acid-catalyzed activation within gastric parietal cells, leading to the irreversible covalent inhibition of the H+/K+-ATPase. This targeted action ensures a potent and prolonged suppression of gastric acid secretion. Furthermore, the (S)-enantiomer is distinguished from its (R)-counterpart by a more favorable pharmacokinetic profile, characterized by lower metabolic clearance and higher systemic exposure. This stereoselectivity results in enhanced pharmacodynamic potency and a more consistent therapeutic effect, underscoring its clinical efficacy in managing acid-related disorders.

References

An In-depth Technical Guide to (S)-(-)-Pantoprazole Sodium Salt: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for (S)-(-)-Pantoprazole Sodium Salt. Additionally, it elucidates its mechanism of action as a proton pump inhibitor.

Chemical Properties and Structure

This compound is the S-enantiomer of pantoprazole, a substituted benzimidazole derivative that functions as a proton pump inhibitor to reduce gastric acid secretion.[1][2] It is a white to off-white crystalline powder.[2]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₆H₁₄F₂N₃NaO₄S[3]
Molecular Weight 405.35 g/mol [3]
Melting Point Decomposes at approximately 148°C[2]
Solubility Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane.[2]
pKa pKa₁ = 3.92, pKa₂ = 8.19[2]
Appearance White to off-white crystalline powder[2]
Structural Information
  • IUPAC Name: Sodium;5-(difluoromethoxy)-2-[[(3S)-3,4-dimethoxy-pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

  • SMILES: COC1=C(OC)C=CN=C1C--INVALID-LINK--C2=NC3=CC(OC(F)F)=CC=C3[N-]2.[Na+]

  • CAS Number: 160488-53-9[3]

chemical_structure cluster_pantoprazole This compound cluster_details Structural Details img details IUPAC Name Sodium;5-(difluoromethoxy)-2-[[(3S)-3,4-dimethoxy-pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide Molecular Formula C₁₆H₁₄F₂N₃NaO₄S Molecular Weight 405.35 g/mol SMILES COC1=C(OC)C=CN=C1C[S@@](=O)C2=NC3=CC(OC(F)F)=CC=C3[N-]2.[Na+] CAS Number 160488-53-9 mechanism_of_action cluster_parietal_cell Gastric Parietal Cell cluster_blood Bloodstream Pantoprazole (S)-Pantoprazole (prodrug) ActiveForm Active Sulfenamide Pantoprazole->ActiveForm Protonation in acidic environment ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump Covalent binding to Cysteine residues H_ion H+ ProtonPump->H_ion Pumps H+ into lumen GastricLumen Gastric Lumen (Acidic) H_ion->GastricLumen K_ion K+ K_ion->ProtonPump Pumps K+ into cell AbsorbedPantoprazole Absorbed (S)-Pantoprazole AbsorbedPantoprazole->Pantoprazole Enters Parietal Cell

References

Enantioselective Synthesis of (S)-(-)-Pantoprazole Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S)-(-)-pantoprazole sodium salt, the active S-enantiomer of the proton pump inhibitor pantoprazole. This document details the primary synthetic strategies, including asymmetric oxidation of the sulfide precursor, biocatalytic oxidation, and chiral resolution of the racemic mixture. Experimental protocols, quantitative data for comparison, and logical diagrams of workflows and reaction pathways are presented to facilitate understanding and application in a research and development setting.

Introduction

Pantoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion.[1] The molecule possesses a chiral sulfur atom, resulting in two enantiomers: (S)-(-)-pantoprazole and (R)-(+)-pantoprazole. Pharmacological studies have revealed that the (S)-enantiomer is metabolized differently and can provide therapeutic benefits over the racemic mixture. Consequently, the enantioselective synthesis of (S)-(-)-pantoprazole (also known as esomeprazole) has been a significant focus of pharmaceutical research and development.

This guide explores the principal methods developed to obtain the pure (S)-enantiomer, a critical step in the production of the more targeted therapeutic agent.

Core Synthetic Strategies

The synthesis of this compound begins with the preparation of the prochiral sulfide precursor, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. This intermediate is synthesized by the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

The key to the enantioselective synthesis lies in the subsequent oxidation of this sulfide to the corresponding sulfoxide, targeting the formation of the (S)-enantiomer. The primary strategies to achieve this are:

  • Asymmetric Oxidation: The direct, stereoselective oxidation of the sulfide using a chiral catalyst.

  • Biocatalytic Oxidation: The use of enzymes to catalyze the enantioselective oxidation.

  • Chiral Resolution: The separation of the (S)-enantiomer from a racemic mixture of pantoprazole.

The final step involves the formation of the sodium salt of the purified (S)-pantoprazole.

Asymmetric Oxidation

Asymmetric oxidation is a direct and efficient method for the enantioselective synthesis of (S)-pantoprazole. This approach utilizes a chiral catalyst to control the stereochemical outcome of the oxidation of the prochiral sulfide.

Titanium-Catalyzed Asymmetric Oxidation

A widely employed method is the modified Sharpless asymmetric epoxidation protocol, adapted for sulfoxidation. This typically involves a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, most commonly a dialkyl tartrate derivative like diethyl D-(-)-tartrate (D-(-)-DET).

Catalytic Cycle of Titanium-Tartrate Catalyzed Asymmetric Sulfoxidation

Catalytic_Cycle Catalytic Cycle of Titanium-Tartrate Asymmetric Sulfoxidation Catalyst [Ti(O-i-Pr)2(D-DET)]2 (Active Catalyst Dimer) Complex1 Ligand Exchange with Sulfide Precursor Catalyst->Complex1 Sulfide Precursor Complex2 Coordination of Oxidant (e.g., CHP) Complex1->Complex2 Oxidant (CHP) Complex3 Oxygen Transfer to Coordinated Sulfide Complex2->Complex3 Intramolecular Oxygen Transfer Product_Release Release of (S)-Pantoprazole Complex3->Product_Release Product_Release->Catalyst Regeneration of Catalyst

Caption: Catalytic cycle for titanium-tartrate asymmetric sulfoxidation.

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on a representative industrial synthesis method.

  • Catalyst Formation:

    • In a suitable reactor, dissolve the pantoprazole sulfide precursor in toluene.

    • Add D-(-)-diethyl tartrate, titanium(IV) isopropoxide, and a controlled amount of water.

    • Heat the mixture to 30-60°C to facilitate the formation of the chiral catalytic system.

  • Asymmetric Oxidation:

    • Cool the reaction mixture to 0-40°C.

    • Add N,N-diisopropylethylamine (DIPEA) as a base.

    • Slowly add cumene hydroperoxide (CHP) as the oxidant while maintaining the temperature.

    • Monitor the reaction by HPLC until the residual sulfide precursor is less than 5%.

  • Work-up and Isolation:

    • Quench the reaction and extract the aqueous layer with an organic base.

    • Adjust the pH of the aqueous layer to 6-10 with an acid.

    • Extract the (S)-pantoprazole into a non-hydrophilic organic solvent (e.g., methyl isobutyl ketone).

    • Dry the organic layer, decolorize with activated carbon, and filter.

  • Salt Formation:

    • To the resulting solution of (S)-pantoprazole, add a solution of sodium alkoxide in alcohol.

    • Stir at 10-50°C for 10-24 hours to induce crystallization.

    • Isolate the this compound by centrifugation and dry under reduced pressure.

Quantitative Data: Asymmetric Oxidation Methods

Catalyst SystemOxidantBaseSolventTemp (°C)Yield (%)e.e. (%)Reference
Ti(O-i-Pr)₄ / D-(-)-DET / H₂OCHPDIPEAToluene0-40>85>99.8CN104496964A[2]
Iron Salt / Chiral Schiff LigandH₂O₂---High>99Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis

Biocatalytic Oxidation

Biocatalytic methods offer a green and highly selective alternative for the synthesis of (S)-pantoprazole. These methods employ whole-cell biocatalysts or isolated enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to perform the asymmetric sulfoxidation.

Experimental Workflow: Biocatalytic Synthesis

Biocatalytic_Workflow General Workflow for Biocatalytic Synthesis of (S)-Pantoprazole Start Sulfide Precursor in Biphasic System Biocatalyst Addition of Whole-Cell Biocatalyst (e.g., E. coli) Start->Biocatalyst Reaction Incubation with Cofactor Regeneration System Biocatalyst->Reaction Extraction Extraction of (S)-Pantoprazole Reaction->Extraction Purification Purification and Salt Formation Extraction->Purification End (S)-Pantoprazole Sodium Salt Purification->End

Caption: Workflow for biocatalytic synthesis of (S)-pantoprazole.

Experimental Protocol: Whole-Cell Biocatalytic Oxidation

This protocol is a summary of a state-of-the-art whole-cell biocatalytic process.

  • Biocatalyst Preparation:

    • Construct a recombinant E. coli strain co-expressing an engineered phenylacetone monooxygenase (PAMO) and a formate dehydrogenase (for NADP⁺ regeneration).

    • Cultivate the cells to an appropriate density.

  • Asymmetric Sulfoxidation:

    • Suspend the pantoprazole sulfide precursor in a biphasic system (e.g., chloroform-water or an aqueous system with a co-solvent).

    • Add the whole-cell biocatalyst.

    • Optimize reaction conditions such as pH (around 7.35), temperature (around 37°C), and substrate concentration.

    • Provide a co-substrate for the cofactor regeneration system (e.g., formate).

  • Work-up and Isolation:

    • After the reaction is complete (monitored by HPLC), separate the cell mass.

    • Extract the (S)-pantoprazole from the reaction medium.

    • Purify the product, for example, by crystallization.

  • Salt Formation:

    • Dissolve the purified (S)-pantoprazole in a suitable solvent and treat with a sodium source to obtain the sodium salt.

Quantitative Data: Biocatalytic Oxidation Methods

BiocatalystSubstrate Conc.Yield (%)e.e. (%)Space-Time YieldReference
Engineered PAMO in E. coli50 mM90.1 (isolated)>99.93.28 g/L/hDevelopment of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway[3]
Rhodococcus rhodochrous ATCC 4276 (mutant)200 mM94.8>99Not ReportedOptimum synthesis of esomeprazole catalyzed by Rhodococcus rhodochrous ATCC 4276 through response surface methodology[4]

Chiral Resolution

Chiral resolution involves the separation of the desired (S)-enantiomer from a racemic mixture of pantoprazole. This can be achieved through preparative chromatography or classical diastereomeric salt formation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for obtaining highly pure enantiomers.

Experimental Protocol: Preparative Chiral HPLC

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Kromasil CHI-TBB).[5]

    • Optimize the mobile phase composition. A common mobile phase for normal-phase separation is a mixture of hexane and isopropanol with an acidic modifier like acetic acid (e.g., 95:5:0.1 v/v/v).[5]

  • Separation:

    • Dissolve the racemic pantoprazole sodium in the mobile phase.

    • Inject the solution onto the preparative chiral column.

    • Collect the fractions corresponding to the (S)-enantiomer.

  • Isolation:

    • Combine the fractions containing the pure (S)-enantiomer.

    • Evaporate the solvent to obtain the this compound.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic pantoprazole with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Logical Flow of Diastereomeric Resolution

Diastereomeric_Resolution Logical Flow of Diastereomeric Salt Resolution Racemate Racemic Pantoprazole Diastereomers Mixture of Diastereomeric Salts Racemate->Diastereomers Resolving_Agent Chiral Resolving Agent (e.g., Chiral Acid) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomeric Salt (Solid) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomeric Salt (Solution) Crystallization->More_Soluble Liberation Liberation of (S)-Pantoprazole Less_Soluble->Liberation Final_Product Pure (S)-Pantoprazole Liberation->Final_Product

Caption: Logical workflow of chiral resolution by diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Formation (General Procedure)

  • Salt Formation:

    • Dissolve racemic pantoprazole in a suitable solvent (e.g., an alcohol or ester).

    • Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid).

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Carefully select a solvent system in which the two diastereomeric salts have significantly different solubilities.

    • Heat the solution to dissolve the salts and then cool it slowly to induce the crystallization of the less soluble diastereomer.

    • Seeding with a crystal of the desired diastereomer can aid in selective crystallization.

  • Isolation and Purification:

    • Isolate the crystallized diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent.

    • Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the free (S)-pantoprazole.

    • Extract the (S)-pantoprazole into an organic solvent and purify.

  • Final Salt Formation:

    • Convert the purified (S)-pantoprazole to its sodium salt as previously described.

Final Step: Formation of this compound

Once the enantiomerically pure (S)-pantoprazole is obtained by any of the above methods, it is converted to its sodium salt to improve its stability and solubility for pharmaceutical formulations.

Experimental Protocol: Sodium Salt Formation

  • Dissolution:

    • Dissolve the purified (S)-pantoprazole free base in a suitable organic solvent, such as acetone or methanol.[6]

  • Salt Formation:

    • Add a stoichiometric amount of a sodium source, typically a solution of sodium hydroxide in water or an alcohol.

  • Crystallization and Isolation:

    • Stir the solution to induce crystallization of the sodium salt. The process may be aided by cooling.

    • Isolate the crystalline this compound by filtration.

  • Drying:

    • Wash the crystals with a suitable solvent and dry them under vacuum to obtain the final product.

Conclusion

The enantioselective synthesis of this compound is a well-established field with several viable and efficient methodologies. Asymmetric oxidation, particularly with titanium-based catalysts, offers a direct and high-yielding route that is amenable to industrial scale-up. Biocatalytic oxidation presents a green and highly selective alternative, with ongoing research focused on improving its space-time yield and process robustness. Chiral resolution, through preparative HPLC or classical diastereomeric salt formation, remains a valuable technique, especially for producing highly pure material. The choice of the optimal synthetic route will depend on factors such as scale, cost, desired purity, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in navigating the synthesis of this important pharmaceutical agent.

References

A Technical Guide to the Pharmacological Profile and Activity of (S)-(-)-Pantoprazole Sodium Salt (Esomeprazole Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Pantoprazole, commonly known as esomeprazole, is the S-enantiomer of pantoprazole, a member of the proton pump inhibitor (PPI) class of drugs.[1] These substituted benzimidazole derivatives are mainstays in the treatment of acid-related gastrointestinal disorders.[2][3] Esomeprazole is specifically developed to improve upon the pharmacokinetic and pharmacodynamic profiles of the racemic pantoprazole. It is a potent inhibitor of gastric acid secretion used for the management of gastroesophageal reflux disease (GERD), the healing of erosive esophagitis, and the treatment of pathological hypersecretory conditions such as Zollinger-Ellison syndrome.[4][5][6] This document provides a comprehensive technical overview of the pharmacological profile, mechanism of action, and therapeutic activity of (S)-(-)-Pantoprazole Sodium Salt, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

(S)-(-)-Pantoprazole is a prodrug that requires activation in an acidic environment.[7] Its mechanism centers on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump), the final step in the pathway of gastric acid secretion from parietal cells.[4][8][9]

The process unfolds as follows:

  • After absorption into the systemic circulation, the lipophilic, uncharged esomeprazole crosses the parietal cell membrane.[10]

  • It then diffuses into the acidic secretory canaliculi of the parietal cell.[7]

  • In this low pH environment, esomeprazole is protonated and rapidly converted to its active form, a tetracyclic sulfenamide.[1][10]

  • This active metabolite forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase enzyme.[1][11]

  • The irreversible binding inactivates the pump, inhibiting the transport of H+ ions into the gastric lumen, which suppresses both basal and stimulated gastric acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[11][12][13]

Acid secretion can only resume once new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane, leading to a prolonged duration of action of over 24 hours.[4][9][11]

Mechanism_of_Action cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_lumen Gastric Lumen A (S)-Pantoprazole (Inactive Prodrug) B (S)-Pantoprazole (Crosses Membrane) A->B Absorption C Protonation & Conversion B->C Diffusion D Active Sulfenamide Metabolite C->D X Covalent Bonding D->X F H+ G Reduced Acidity F->G E H+/K+ ATPase (Proton Pump) E->F E->X Y Inhibition X->Y Irreversible Inactivation Y->E

Caption: Activation and inhibitory pathway of (S)-(-)-Pantoprazole.

Pharmacological Profile

The pharmacological characteristics of pantoprazole, including its S-enantiomer, have been well-documented.

Pharmacodynamics

The onset of action for pantoprazole is rapid, with maximal acid suppression occurring between 2 and 6 hours after oral administration.[4] A single 40 mg oral dose can achieve a mean inhibition of gastric acid secretion of 51% within 2.5 hours, rising to 85% after seven days of daily administration.[12] This leads to effective control of intragastric pH, a critical factor for healing acid-related mucosal damage.

Pharmacokinetics

The pharmacokinetic profile of pantoprazole is characterized by rapid absorption and extensive hepatic metabolism. As the S-enantiomer, esomeprazole offers a higher area under the plasma concentration-time curve (AUC) compared to the R-enantiomer, contributing to more potent and consistent acid suppression.

Table 1: Summary of Pharmacokinetic Parameters for Pantoprazole

Parameter Value Source(s)
Absolute Bioavailability ~77% [3][4]
Time to Peak Plasma Conc. (Tmax) ~2.5 hours [3][12]
Peak Plasma Conc. (Cmax) 2.5 µg/mL (after 40 mg dose) [3]
Apparent Volume of Distribution (Vd) 11.0 - 23.6 L [3][4]
Serum Protein Binding ~98% (primarily to albumin) [3][4]
Metabolism Hepatic, primarily via CYP2C19 (demethylation) and CYP3A4 (oxidation) [3][4][9]
Primary Route of Excretion Renal (~71% as metabolites) [4]
Terminal Elimination Half-life (t½) ~1 hour [3]

| Total Clearance | 7.6 - 14.0 L/h |[3] |

Note: Data primarily from studies on racemic pantoprazole, which is representative of its enantiomers.

Preclinical and Clinical Activity

In Vitro Activity

Studies have explored the effects of pantoprazole beyond acid suppression. One key area of investigation is its influence on lower esophageal sphincter (LES) tone. An in vitro study using isolated rat LES tissue demonstrated that pantoprazole induces a dose-dependent relaxation of carbachol-contracted sphincter muscle.[14] This finding suggests potential pharmacodynamic effects on esophageal motility, which could be relevant for a subset of GERD patients.[14]

Table 2: In Vitro Dose-Dependent Relaxation of Rat LES by Pantoprazole

Pantoprazole Concentration (mol/L) Mean Relaxation (%) Statistical Significance (p-value) Source
5 x 10⁻⁶ 3.95% Not Significant [14]
5 x 10⁻⁵ 10.47% < 0.05 [14]

| 1.5 x 10⁻⁴ | 19.89% | < 0.001 |[14] |

In Vivo Activity (Animal Models)

Animal models are indispensable for evaluating the efficacy of anti-ulcer and anti-reflux agents.[15][16] Acetic acid-induced gastric ulcer models in rats are widely used because the resulting ulcers closely resemble chronic human ulcers in their pathology and healing process.[17] In such models, PPIs like pantoprazole are evaluated for their ability to accelerate ulcer healing, typically measured by a reduction in ulcer size or index. Surgical models in mice and other larger animals have also been developed to induce GERD, providing a platform to test the efficacy of drugs in preventing esophagitis.[16][18]

Clinical Efficacy

The clinical efficacy of esomeprazole is well-established through numerous randomized controlled trials (RCTs). It has demonstrated consistent effectiveness in healing erosive esophagitis and providing sustained symptom relief in patients with GERD.[6][19] A meta-analysis of eight RCTs involving 4,495 patients confirmed that esomeprazole treatment yields a significant improvement in GERD symptoms and lower relapse rates compared to placebo.[19]

A multicenter, randomized, double-blind study compared the efficacy of esomeprazole 20 mg combined with sodium bicarbonate 800 mg against esomeprazole 20 mg alone in patients with non-erosive reflux disease (NERD).[20][21] The study concluded that the combination therapy was non-inferior to esomeprazole alone for the complete cure of heartburn at 4 weeks.[20][21]

Table 3: Clinical Efficacy of Esomeprazole in Non-Erosive Reflux Disease (NERD) at Week 4

Treatment Group Primary Endpoint (Complete Cure of Heartburn) 95% Confidence Interval for Difference Conclusion Source
Esomeprazole 20 mg + NaHCO₃ 800 mg 33.33% of patients -0.0805 to 0.1139 Non-inferior to Esomeprazole alone [20][21]

| Esomeprazole 20 mg | 35.00% of patients | - | - |[20][21] |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for preclinical drug evaluation. Below are protocols for key experiments used to characterize the activity of PPIs.

In Vitro Analysis of Lower Esophageal Sphincter (LES) Tone

This protocol assesses the direct effect of a compound on esophageal smooth muscle contractility.[14]

In_Vitro_LES_Workflow A 1. Tissue Isolation Isolate LES tissue strip from anesthetized rat. B 2. Organ Bath Setup Mount tissue in a 30 mL organ bath with modified Krebs solution (37°C, aerated with 95% O₂/5% CO₂). A->B C 3. Stabilization Allow tissue to stabilize under optimal tension for 60 minutes. B->C D 4. Induced Contraction Add 10⁻⁶ mol/L carbachol to induce a stable contraction. C->D E 5. Drug Administration Add cumulative concentrations of (S)-Pantoprazole (e.g., 5x10⁻⁶ to 1.5x10⁻⁴ M). D->E F 6. Data Acquisition Record isometric tension changes using a force-displacement transducer and data acquisition system. E->F G 7. Analysis Quantify relaxation as a percentage decrease from the peak carbachol-induced contraction. F->G

Caption: Experimental workflow for in vitro LES tone assessment.

Methodology:

  • Tissue Preparation: Lower esophageal sphincter tissues are harvested from anesthetized rats and the mucosal lining is removed.[14]

  • Mounting: Tissues are mounted in a standard 30-mL organ bath containing a modified Krebs solution, continuously aerated with a 95% O₂-5% CO₂ gas mixture and maintained at a constant temperature.[14]

  • Stabilization: Tissues are allowed to equilibrate for 60 minutes.[14]

  • Contraction: A stable contractile response is induced with a cholinergic agonist, such as 10⁻⁶ mol/L carbachol.[14]

  • Drug Application: this compound, freshly prepared and pH-adjusted, is added cumulatively to the bath to achieve the desired final concentrations.[14]

  • Measurement: Changes in muscle tension are recorded using a transducer and analyzed with appropriate software to quantify the degree of relaxation.[14]

In Vivo Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the ulcer-healing properties of a test compound.[17]

Animal_Ulcer_Model_Workflow A 1. Acclimatization & Fasting Acclimatize male Sprague-Dawley rats for 1 week, then fast for 24h with free access to water. B 2. Anesthesia & Surgery Anesthetize the rat and perform a laparotomy to expose the stomach. A->B C 3. Ulcer Induction Apply a filter paper (e.g., 6mm diameter) soaked in 75% acetic acid to the serosal surface of the stomach for 60s. B->C D 4. Treatment Regimen Divide rats into groups (Vehicle control, (S)-Pantoprazole). Administer daily oral doses for a set period (e.g., 7-14 days). C->D E 5. Euthanasia & Sample Collection At the end of the treatment period, euthanize the animals and excise the stomachs. D->E F 6. Ulcer Measurement Open the stomach along the greater curvature. Measure the ulcer area (mm²) or calculate an ulcer index. E->F G 7. Analysis Statistically compare the ulcer area between the treatment and control groups to determine the healing effect. F->G

Caption: Workflow for acetic acid-induced gastric ulcer model in rats.

Methodology:

  • Animal Preparation: Rats are fasted for 24 hours prior to the procedure but allowed free access to water.[17]

  • Ulcer Induction: Under anesthesia, a laparotomy is performed to expose the stomach. A solution of acetic acid (e.g., 75%) is applied to the serosal surface for a fixed duration (e.g., 60 seconds) using a mold or filter paper to induce a consistent ulcer.[17]

  • Treatment: Following ulcer induction, animals are randomly assigned to treatment groups and receive daily oral doses of this compound or vehicle for a specified period (e.g., 14 days).

  • Evaluation: At the end of the study, animals are euthanized, and the stomachs are removed. The ulcerated area is measured, and a healing rate is calculated by comparing the ulcer size in the treated groups to the vehicle control group.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of PPI concentrations in pharmaceutical formulations or biological samples.[22]

  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., 150 × 4.6 mm, 5 µm) is used.[22]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (65:35, v/v), is run at a flow rate of 1.0 mL/min.[22]

  • Detection: The eluent is monitored by a UV detector at a wavelength specific to the PPI (e.g., 285 nm for pantoprazole).[22]

  • Quantification: The concentration of the drug is determined by comparing the peak area of the sample to that of a known standard (external standard method) or by using a single marker for simultaneous analysis of multiple PPIs.[22]

Drug Interactions

The pharmacological profile of (S)-(-)-Pantoprazole necessitates consideration of potential drug-drug interactions.

  • pH-Dependent Absorption: By increasing intragastric pH, pantoprazole can reduce the absorption of drugs that require an acidic environment, such as ketoconazole, iron salts, and certain antiretrovirals like atazanavir.[4][8]

  • CYP2C19 Metabolism: As pantoprazole is a substrate of CYP2C19, there is a potential for interaction with other drugs metabolized by this enzyme.[3] However, studies have shown that pantoprazole has a lower affinity for the cytochrome P450 system compared to omeprazole and does not significantly affect the pharmacokinetics of drugs like diazepam, phenytoin, or warfarin in humans.[2]

  • Methotrexate: Concomitant use with high-dose methotrexate may lead to elevated and prolonged serum levels of methotrexate, potentially increasing the risk of toxicity.[4][8]

Conclusion

This compound (Esomeprazole Sodium) is a highly effective proton pump inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its potent and long-lasting inhibition of gastric acid secretion makes it a cornerstone therapy for acid-related gastrointestinal diseases. Preclinical and clinical data robustly support its efficacy in healing esophageal and gastric lesions and providing symptom relief. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of acid-suppressing therapies.

References

An In-Depth Technical Guide to the Mechanism of Action of Levopantoprazole on Gastric Proton Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levopantoprazole, the S-enantiomer of pantoprazole, is a second-generation proton pump inhibitor (PPI) that demonstrates a stereoselective mechanism of action, leading to a more potent and sustained inhibition of gastric acid secretion compared to its racemic counterpart. This document provides a comprehensive technical overview of the molecular interactions between levopantoprazole and the gastric H⁺/K⁺-ATPase, detailing its activation, covalent binding, and the resulting physiological effects. Quantitative data from preclinical studies are presented to highlight the enhanced pharmacodynamic profile of the levo-isomer. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction to Gastric Acid Secretion and Proton Pump Inhibitors

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. The final step in acid secretion is mediated by the H⁺/K⁺-ATPase, a proton pump located in the secretory canaliculi of parietal cells. This enzyme actively transports hydrogen ions (H⁺) into the gastric lumen in exchange for potassium ions (K⁺).[1]

Proton pump inhibitors are a class of drugs that effectively reduce gastric acid secretion by targeting the H⁺/K⁺-ATPase.[2] They are prodrugs that require activation in the acidic environment of the parietal cell to exert their inhibitory effect.[3] Pantoprazole is a widely used PPI administered as a racemic mixture of its S- and R-enantiomers.[4] Emerging evidence indicates that the S-enantiomer, levopantoprazole, possesses a more favorable pharmacokinetic and pharmacodynamic profile.[5][6]

Mechanism of Action of Levopantoprazole

The mechanism of action of levopantoprazole involves a multi-step process that culminates in the irreversible inhibition of the gastric proton pump.

Absorption and Accumulation

Following oral administration, levopantoprazole is absorbed in the small intestine and enters the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic secretory canaliculi of stimulated parietal cells. This selective accumulation is a key feature of PPIs, concentrating the drug at its site of action.[1]

Acid-Catalyzed Activation

In the highly acidic environment of the secretory canaliculi (pH < 2), levopantoprazole undergoes a two-step protonation. The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring. This dual protonation facilitates a molecular rearrangement, converting the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[7][8]

Covalent Binding to the H⁺/K⁺-ATPase

The activated sulfenamide form of levopantoprazole is highly electrophilic and readily forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H⁺/K⁺-ATPase α-subunit.[7] For pantoprazole, these binding sites have been identified as cysteine 813 (Cys-813) and cysteine 822 (Cys-822).[9] This irreversible binding locks the enzyme in a conformational state that prevents it from pumping protons into the gastric lumen, thereby inhibiting acid secretion.[9]

Stereoselectivity and Enhanced Efficacy of Levopantoprazole

The chirality of the sulfoxide group in pantoprazole results in stereoselective pharmacokinetics and pharmacodynamics.

Pharmacokinetic Profile

Studies have shown that the metabolism of pantoprazole enantiomers is stereoselective, with levopantoprazole (S-pantoprazole) exhibiting a different pharmacokinetic profile compared to dextropantoprazole (R-pantoprazole). This can lead to a more consistent and potent inhibition of the proton pump.[7] In rats, the area under the curve (AUC) for S-pantoprazole was found to be 1.5 times greater than that of R-pantoprazole after oral administration of the racemate.[10] This difference is attributed to the enantioselective metabolism of the two isomers.[10][11]

Enhanced In Vivo Potency

Preclinical studies in animal models have demonstrated the superior potency of levopantoprazole in inhibiting gastric acid secretion and protecting against acid-related lesions.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the inhibitory effects of levopantoprazole, dextropantoprazole, and racemic pantoprazole.

Table 1: In Vivo Inhibition of Acid-Related Lesions in Rats [12][13]

CompoundID₅₀ (mg/kg) for Pylorus Ligation-Induced Ulcer
Levopantoprazole ((-)-PAN.Na)1.28
Dextropantoprazole ((+)-PAN.Na)5.03
Racemic Pantoprazole ((+/-)-PAN.Na)3.40

Table 2: In Vivo Inhibition of Basal Gastric Acid Output in Rats [12][13]

CompoundDose (mg/kg)Inhibition of Gastric Acid Output (%)
Levopantoprazole ((-)-PAN.Na)1.589.3
Dextropantoprazole ((+)-PAN.Na)1.524.7
Racemic Pantoprazole ((+/-)-PAN.Na)1.583.6

Table 3: In Vitro Inhibition of H⁺/K⁺-ATPase [14][15][16][17][18]

CompoundIC₅₀ (µM)
Racemic Pantoprazole6.8
LevopantoprazoleData not available in the reviewed literature
DextropantoprazoleData not available in the reviewed literature

Visualizations

Signaling Pathway of Levopantoprazole Action

cluster_blood Systemic Circulation cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Levopantoprazole_blood Levopantoprazole (Prodrug) Levopantoprazole_cell Levopantoprazole (Prodrug) Levopantoprazole_blood->Levopantoprazole_cell Diffusion Levopantoprazole_active Activated Sulfenamide Levopantoprazole_cell->Levopantoprazole_active Acid Activation (H+) Proton_Pump H+/K+ ATPase (Proton Pump) Levopantoprazole_active->Proton_Pump Covalent Bonding (Cys-813, Cys-822) Inhibited_Pump Irreversibly Inhibited Pump Proton_Pump->Inhibited_Pump H_out H+ (Gastric Lumen) Proton_Pump->H_out H+ K_in K+ (Cytoplasm) K_in->Proton_Pump K+

Caption: Mechanism of levopantoprazole action on the gastric proton pump.

Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay

Start Start: Preparation of Gastric Vesicles Incubate Incubate vesicles with Levopantoprazole/Dextropantoprazole (various concentrations) Start->Incubate Initiate Initiate reaction with ATP and K+ Incubate->Initiate Measure Measure inorganic phosphate (Pi) release over time Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Log[Inhibitor] Calculate->Plot Determine Determine IC50 value Plot->Determine

Caption: Workflow for in vitro H⁺/K⁺-ATPase inhibition assay.

Logical Relationship of Pantoprazole Enantiomers

Racemic Racemic Pantoprazole Levo Levopantoprazole (S-enantiomer) Racemic->Levo 50% Dextro Dextropantoprazole (R-enantiomer) Racemic->Dextro 50% Activity_L Higher Potency (Lower ID50) Levo->Activity_L Activity_D Lower Potency (Higher ID50) Dextro->Activity_D

Caption: Stereoisomers of pantoprazole and their relative in vivo potency.

Experimental Protocols

Preparation of H⁺/K⁺-ATPase-Enriched Gastric Vesicles

This protocol is adapted from methods for isolating H⁺/K⁺-ATPase-rich membrane vesicles from hog gastric mucosa.

Materials:

  • Fresh hog stomachs

  • Homogenization buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

  • Gradient solutions: Ficoll/sucrose gradients

  • Differential centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Obtain fresh hog stomachs from a slaughterhouse and place them on ice.

  • Open the stomachs and rinse the mucosal surface with cold saline to remove food debris.

  • Scrape the gastric mucosa from the underlying muscle layer.

  • Homogenize the mucosal scrapings in ice-cold homogenization buffer using a Dounce homogenizer.

  • Perform a series of differential centrifugation steps to obtain a microsomal fraction.

  • Layer the microsomal fraction onto a discontinuous Ficoll/sucrose density gradient.

  • Centrifuge at high speed to separate the membrane fractions.

  • Collect the H⁺/K⁺-ATPase-enriched vesicles from the appropriate interface of the gradient.

  • Wash the vesicles in a suitable buffer and store at -80°C.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of the proton pump by quantifying the rate of ATP hydrolysis.

Materials:

  • H⁺/K⁺-ATPase-enriched gastric vesicles

  • Assay buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl

  • ATP solution (2 mM)

  • Levopantoprazole and dextropantoprazole solutions of varying concentrations

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Pre-incubate the gastric vesicles with varying concentrations of levopantoprazole or dextropantoprazole in the assay buffer at 37°C.

  • Initiate the enzymatic reaction by adding ATP.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., SDS).

  • Determine the amount of inorganic phosphate (Pi) released using the malachite green colorimetric method.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of H⁺/K⁺-ATPase inhibition for each concentration of the enantiomers relative to a control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Levopantoprazole exhibits a clear stereoselective advantage over its R-enantiomer in the inhibition of the gastric H⁺/K⁺-ATPase. This is evidenced by its superior in vivo potency in reducing gastric acid secretion and protecting against acid-related damage. The underlying mechanism involves its specific pharmacokinetic profile and its irreversible covalent modification of the proton pump. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the key molecular interactions and offering detailed experimental frameworks for further investigation and drug development. The greater potency of levopantoprazole suggests that it may offer therapeutic benefits over the racemic mixture of pantoprazole.

References

An In-depth Technical Guide on (S)-(-)-Pantoprazole Sodium Salt for Inhibiting Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its mechanism of action, supported by detailed experimental protocols and quantitative pharmacological data. The document elucidates the intricate signaling pathways involved in gastric acid secretion and the specific inhibitory action of (S)-(-)-pantoprazole. Furthermore, it presents a comparative analysis of the pharmacokinetic and pharmacodynamic properties of S-pantoprazole versus the racemic mixture. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anti-secretory agents.

Introduction

Gastric acid, primarily hydrochloric acid, plays a crucial role in digestion and defense against pathogens. However, its excessive secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. Proton pump inhibitors (PPIs) are the most effective class of drugs for managing these conditions by targeting the final step in the acid secretion pathway.[1]

Pantoprazole, a substituted benzimidazole, is a widely used PPI that irreversibly inhibits the gastric H+/K+-ATPase (proton pump).[2] It is a chiral molecule, and its S-enantiomer, (S)-(-)-pantoprazole, has been shown to offer certain clinical advantages over the racemic mixture.[3] This document provides a detailed technical exploration of (S)-(-)-pantoprazole sodium salt, focusing on its core mechanism of inhibiting gastric acid secretion.

Chemical and Physical Properties

This compound is the sodium salt of the S-enantiomer of pantoprazole.

PropertyValue
Chemical Name Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide
Molecular Formula C₁₆H₁₄F₂N₃NaO₄S
Molecular Weight 405.35 g/mol
Appearance White to off-white crystalline powder
Solubility Freely soluble in water

Mechanism of Action

(S)-(-)-Pantoprazole is a prodrug that requires activation in an acidic environment.[4] The mechanism of action can be summarized in the following steps:

  • Absorption and Distribution: After oral administration, the enteric-coated formulation of this compound is absorbed in the small intestine and distributed via the systemic circulation to the parietal cells of the stomach.

  • Accumulation in Parietal Cells: Being a weak base, pantoprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells.

  • Acid-Catalyzed Activation: In the highly acidic environment of the canaliculi, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[2]

  • Irreversible Inhibition of H+/K+-ATPase: The active sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H+/K+-ATPase.[2] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion – the exchange of H+ and K+ ions across the apical membrane of the parietal cell.[4]

Since the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase pumps.

S-Pantoprazole_blood (S)-Pantoprazole (Inactive Prodrug) S-Pantoprazole_cyto (S)-Pantoprazole (Inactive) S-Pantoprazole_blood->S-Pantoprazole_cyto S-Pantoprazole_cana (S)-Pantoprazole (Accumulated) S-Pantoprazole_cyto->S-Pantoprazole_cana Accumulation Active_Metabolite Cyclic Sulfenamide (Active) S-Pantoprazole_cana->Active_Metabolite Acid-catalyzed activation H_K_ATPase H+/K+-ATPase (Proton Pump) Active_Metabolite->H_K_ATPase Covalent bonding H_K_ATPase_inhibited H+/K+-ATPase (Irreversibly Inhibited) H_K_ATPase->H_K_ATPase_inhibited

Mechanism of Action of (S)-(-)-Pantoprazole

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving neuronal, hormonal, and paracrine mediators. The primary stimulants are acetylcholine, gastrin, and histamine.[5][6]

  • Acetylcholine (ACh): Released from vagal nerve endings, ACh stimulates parietal cells directly by binding to M3 muscarinic receptors. This interaction leads to an increase in intracellular calcium (Ca²⁺) levels, which in turn activates protein kinases that stimulate the H+/K+-ATPase.[5]

  • Gastrin: Secreted by G-cells in the gastric antrum, gastrin can stimulate acid secretion directly by binding to cholecystokinin B (CCK-B) receptors on parietal cells, also leading to increased intracellular Ca²⁺. However, its primary effect is indirect, by stimulating enterochromaffin-like (ECL) cells to release histamine.[5][6]

  • Histamine: Released from ECL cells, histamine binds to H₂ receptors on parietal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which is a potent stimulator of the H+/K+-ATPase.[5]

(S)-(-)-Pantoprazole acts downstream of all these signaling pathways by directly inhibiting the final effector, the H+/K+-ATPase proton pump.

G_Cell G-Cell CCKB_Receptor_ECL CCK-B Receptor G_Cell->CCKB_Receptor_ECL Gastrin CCKB_Receptor_Parietal CCK-B Receptor G_Cell->CCKB_Receptor_Parietal Gastrin ECL_Cell ECL Cell H2_Receptor H2 Receptor ECL_Cell->H2_Receptor Histamine Parietal_Cell Parietal Cell Proton_Pump Proton_Pump CCKB_Receptor_ECL->ECL_Cell Stimulates Histamine Release Ca2 ↑ [Ca²⁺]i CCKB_Receptor_Parietal->Ca2 cAMP ↑ [cAMP]i H2_Receptor->cAMP Ca2->Proton_Pump Stimulates PKA PKA cAMP->PKA PKA->Proton_Pump Stimulates Acid_Secretion H⁺ Secretion S_Pantoprazole (S)-(-)-Pantoprazole S_Pantoprazole->Proton_Pump Inhibits M3_Receptor M3_Receptor M3_Receptor->Ca2 Proton_Pump->Acid_Secretion

Signaling Pathways of Gastric Acid Secretion

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (S)-(-)-pantoprazole and, where available, provide a comparison with the racemic mixture.

Table 1: In Vitro Inhibitory Activity

Parameter(S)-(-)-PantoprazoleRacemic PantoprazoleReference
IC₅₀ for H+/K+-ATPase (µM) Not explicitly found for S-enantiomer alone6.8[7]

Table 2: Comparative Pharmacokinetics in Humans (40 mg dose)

Parameter(S)-PantoprazoleRacemic PantoprazoleReference
Cmax (ng/mL) ~2500 - 3500~2500[8]
AUC (ng·h/mL) ~5400~4800[8]
t½ (h) ~1.5~1.0[8]

Note: Pharmacokinetic parameters can vary between studies and individuals.

Table 3: Clinical Efficacy in GERD Symptom Relief (vs. Racemic Pantoprazole)

Symptom Improvement (at 28 days)20 mg (S)-Pantoprazole40 mg Racemic Pantoprazolep-valueReference
Heartburn Higher proportion of patients with improvement-0.01[9][10]
Acid Regurgitation Higher proportion of patients with improvement-0.004[9][10]
Bloating Higher proportion of patients with improvement-0.03[9][10]

A study showed that 20 mg of S-pantoprazole is more effective than 40 mg of racemic pantoprazole in improving symptoms of heartburn, acid regurgitation, and bloating in patients with GERD.[9][10][11]

Experimental Protocols

This section provides a general overview of key experimental protocols used to evaluate the efficacy of proton pump inhibitors like (S)-(-)-pantoprazole. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump.

Start Start Prepare_Vesicles Prepare H+/K+-ATPase -rich gastric microsomes Start->Prepare_Vesicles Pre-incubate Pre-incubate microsomes with (S)-Pantoprazole at acidic pH Prepare_Vesicles->Pre-incubate Initiate_Reaction Initiate ATPase reaction (add ATP and K⁺) Pre-incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) liberated Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % inhibition and IC₅₀ Measure_Pi->Calculate_Inhibition End End Calculate_Inhibition->End

H+/K+-ATPase Inhibition Assay Workflow

Protocol Overview:

  • Preparation of H+/K+-ATPase-rich vesicles: Isolate gastric microsomes from a suitable animal model (e.g., hog or rabbit stomach) through differential centrifugation.

  • Pre-incubation with (S)-(-)-Pantoprazole: Pre-incubate the vesicles with varying concentrations of (S)-(-)-pantoprazole in an acidic buffer (e.g., pH 6.1) to allow for its activation.

  • Initiation of ATPase reaction: Initiate the reaction by adding ATP and potassium ions (K⁺).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of reaction: Stop the reaction, typically by adding a quenching agent.

  • Measurement of phosphate release: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is a measure of H+/K+-ATPase activity. This can be done using a colorimetric assay.

  • Data analysis: Calculate the percentage of inhibition for each concentration of (S)-(-)-pantoprazole and determine the IC₅₀ value.

In Vitro Aminopyrine Uptake Assay

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells by quantifying the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic compartments.

Protocol Overview:

  • Isolation of gastric glands or parietal cells: Isolate gastric glands or parietal cells from a suitable animal model (e.g., rabbit) by enzymatic digestion and centrifugation.

  • Pre-incubation with secretagogues and inhibitor: Pre-incubate the cells with a secretagogue (e.g., histamine) to stimulate acid secretion, in the presence or absence of varying concentrations of (S)-(-)-pantoprazole.

  • Addition of [¹⁴C]-aminopyrine: Add radiolabeled aminopyrine to the cell suspension.

  • Incubation: Incubate the mixture to allow for the accumulation of aminopyrine in the acidic spaces of the cells.

  • Separation and measurement: Separate the cells from the incubation medium and measure the amount of radioactivity within the cells using liquid scintillation counting.

  • Data analysis: Calculate the aminopyrine accumulation ratio and determine the inhibitory effect of (S)-(-)-pantoprazole.

In Vivo Pylorus Ligation Model in Rats

This in vivo model is used to assess the anti-secretory and anti-ulcer activity of compounds in a living organism.

Start Start Fasting Fast rats for 24-48 hours Start->Fasting Administer_Drug Administer (S)-Pantoprazole or vehicle orally Fasting->Administer_Drug Anesthesia Anesthetize rats Administer_Drug->Anesthesia Pylorus_Ligation Surgically ligate the pylorus Anesthesia->Pylorus_Ligation Recovery Allow rats to recover for a set period (e.g., 4-19 hours) Pylorus_Ligation->Recovery Sacrifice Sacrifice rats Recovery->Sacrifice Collect_Content Collect gastric content Sacrifice->Collect_Content Measure_Parameters Measure gastric volume, pH, and total acidity Collect_Content->Measure_Parameters Examine_Stomach Examine stomach for ulcers and calculate ulcer index Collect_Content->Examine_Stomach End End Measure_Parameters->End Examine_Stomach->End

Pylorus Ligation Model Workflow

Protocol Overview:

  • Animal preparation: Fast rats for a specified period (e.g., 24-48 hours) with free access to water.[12]

  • Drug administration: Administer (S)-(-)-pantoprazole or the vehicle orally.[12]

  • Surgical procedure: Anesthetize the rats and surgically ligate the pyloric end of the stomach.[12]

  • Post-operative period: Allow the animals to recover for a set duration, during which gastric secretions accumulate.[12]

  • Sample collection: Sacrifice the animals and carefully collect the gastric contents.[12]

  • Analysis of gastric content: Measure the volume, pH, and total acidity of the collected gastric juice.

  • Ulcer scoring: Open the stomach along the greater curvature and examine the gastric mucosa for ulcers. The severity of ulceration can be scored to calculate an ulcer index.

Conclusion

This compound is a highly effective inhibitor of gastric acid secretion, acting through the irreversible inhibition of the H+/K+-ATPase. Its targeted action at the final step of the acid secretion pathway makes it a cornerstone in the management of acid-related disorders. This technical guide has provided a detailed overview of its mechanism of action, the relevant physiological signaling pathways, and key experimental methodologies for its evaluation. The presented quantitative data underscores its potent pharmacological activity. This comprehensive resource is intended to support further research and development in the field of gastric acid suppression.

References

A Technical Guide to the Preliminary Investigation of Novel S-Pantoprazole Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into novel hydrates of S-pantoprazole, the levorotatory enantiomer of pantoprazole. Pantoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The crystalline form of an active pharmaceutical ingredient (API), such as its hydrate, can significantly influence its physicochemical properties, including stability, solubility, and bioavailability.[4] This document outlines the synthesis and characterization of various S-pantoprazole hydrates, presenting data in a structured format to facilitate comparison and further research.

Overview of S-Pantoprazole Hydrates

S-pantoprazole can form several hydrated crystalline structures. Research has identified multiple forms, including a trihydrate and a hemipentahydrate of S-pantoprazole sodium.[5][6] Additionally, studies on racemic pantoprazole sodium have revealed the existence of a monohydrate, a sesquihydrate, and other polymorphic forms, which provides a basis for investigating the corresponding S-enantiomer hydrates.[4][7] The crystalline water in these hydrates can be labile, with transformations between different hydrated states occurring with changes in temperature and humidity.[5][6] For instance, S-pantoprazole sodium trihydrate can convert to the hemipentahydrate at approximately 40°C, a transition that is reversible at high humidity.[5][6]

Synthesis and Crystallization Protocols

The preparation of S-pantoprazole sodium hydrates typically involves the reaction of S-pantoprazole with a sodium base in a suitable solvent system, followed by crystallization. The specific hydrate form obtained can be influenced by factors such as the solvent, temperature, and water content.

General Synthesis of S-Pantoprazole Sodium Sesquihydrate

A common method for preparing S-pantoprazole sodium sesquihydrate involves suspending S-pantoprazole in an organic solvent and then adding an aqueous solution of sodium hydroxide.[8]

Experimental Protocol:

  • Suspend S-pantoprazole (e.g., 13.0 g, 33.91 mmol) in isopropyl acetate (130 mL) at 30°C.[8]

  • Add a 20% aqueous solution of sodium hydroxide (7.46 g, 37.30 mmol) dropwise to the suspension.[8]

  • Stir the reaction mixture at 30°C for 3 hours.[8]

  • Collect the resulting solid by filtration.[8]

  • Wash the filter cake with ethyl acetate.[8]

  • Dry the product under vacuum at 20-25°C for 24 hours to yield white S-pantoprazole sodium sesquihydrate.[8] The expected water content is approximately 6.3-6.4%.[8]

Characterization Methodologies

A suite of analytical techniques is employed to characterize the different hydrate forms of S-pantoprazole, confirming their structure, water content, and thermal properties.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases. Each hydrate form exhibits a unique diffraction pattern.

Experimental Protocol:

  • Instrument: Bruker AXS D8 ADVANCE diffractometer or equivalent.[4]

  • Geometry: θ-θ with a LynxEye detector.[4]

  • Radiation: Cu Kα.

  • Scan Range: 4.6-40° 2θ.[4]

  • Step Size: 0.02° 2θ.[4]

  • Time per Step: 0.16 s.[4]

  • Sample Preparation: Top-loading method using a stainless steel sample holder.[4]

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrates by measuring the weight loss as a function of temperature.

Experimental Protocol:

  • Instrument: TGA Q5000, TA Instruments or equivalent.[4]

  • Mode: High-Resolution (Hi-Res) with a dynamic test procedure.[4]

  • Purge Gas: Nitrogen, with a flow rate of 40 mL/min for the balance and 60 mL/min for the sample.[4]

  • Heating Rate: 30°C/min up to 125°C.[4]

  • Sample Pan: Aluminum pan.[4]

Infrared Spectroscopy (IR)

IR spectroscopy is used to characterize the vibrational modes of the molecule and the presence of water, providing structural information.

Experimental Protocol:

  • Instrument: An FT-IR spectrometer.

  • Method: The sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory.

  • Scan Range: Typically 4000-400 cm⁻¹.

Quantitative Data Summary

The following tables summarize the key quantitative data for various pantoprazole hydrates based on available literature.

Table 1: Water Content of Pantoprazole Hydrates

Hydrate FormTheoretical Water Content (% w/w)Experimental Water Content (% w/w)Analytical Method
Pantoprazole Sodium Sesquihydrate6.245[4]5.288 - 6.65[4]TGA, Karl Fischer
S-Pantoprazole Sodium Sesquihydrate~6.256.31 - 6.42[8]Karl Fischer
S-Pantoprazole Sodium TrihydrateNot specifiedNot specified-
S-Pantoprazole Sodium HemipentahydrateNot specifiedNot specified-
Pantoprazole Sodium MonohydrateNot specifiedNot specified-

Table 2: Crystallographic Data for Pantoprazole Sodium Sesquihydrate (Form I)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca (#61)[1][9][10]
a (Å)33.4862(6)[1][9][10]
b (Å)17.29311(10)[1][9][10]
c (Å)13.55953(10)[1][9][10]
V (ų)7852.06(14)[1][9][10]
Z16[1][9][10]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of S-pantoprazole hydrates and the relationship between different hydrate forms.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization synthesis S-Pantoprazole + NaOH(aq) in Organic Solvent crystallization Cooling & Crystallization synthesis->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying product S-Pantoprazole Hydrate Sample drying->product pxrd PXRD data_analysis Data Analysis & Form Identification pxrd->data_analysis Phase ID tga TGA tga->data_analysis Water Content ir IR Spectroscopy ir->data_analysis Structural Info sxrd SXRD sxrd->data_analysis Crystal Structure product->pxrd product->tga product->ir product->sxrd hydrate_interconversion trihydrate S-Pantoprazole Sodium Trihydrate hemipentahydrate S-Pantoprazole Sodium Hemipentahydrate trihydrate->hemipentahydrate ~40°C / Heat hemipentahydrate->trihydrate High Humidity

References

The Discovery and Chiral Development of Pantoprazole Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, chiral separation, and development of pantoprazole enantiomers. Pantoprazole, a widely used proton pump inhibitor (PPI), is a chiral molecule due to the presence of a stereogenic sulfoxide center. Initially marketed as a racemate, the development of its single enantiomer, S-pantoprazole (levopantoprazole), has offered therapeutic advantages. This document details the synthetic pathways, methods of chiral resolution, and the distinct pharmacokinetic and pharmacodynamic profiles of the pantoprazole enantiomers.

Introduction to Pantoprazole and Chirality

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in gastric acid secretion.[1] Its chemical structure contains a sulfoxide group, which is a chiral center, meaning pantoprazole exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. While these enantiomers share identical physicochemical properties in an achiral environment, they exhibit significant differences in their biological activity and metabolic fate due to the stereospecific nature of enzymes and receptors in the body.

Synthesis and Chiral Development

The development of pantoprazole enantiomers has followed two main pathways: the synthesis of the racemate followed by chiral resolution, and the more recent development of asymmetric synthesis to directly produce the desired enantiomer.

Synthesis of Racemic Pantoprazole

The synthesis of racemic pantoprazole is a two-step process. The first step involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to yield the thioether intermediate, pantoprazole sulfide. The second and critical step is the oxidation of the sulfide to the sulfoxide, pantoprazole.[2]

Experimental Protocol: Synthesis of Racemic Pantoprazole

Part A: Synthesis of Pantoprazole Sulfide [3]

  • To a solution of 5-difluoromethoxy-2-mercaptobenzimidazole (49.8 g) and aqueous sodium hydroxide (22.5 g in 27.5 ml of water) in 500 ml of water, slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (50 g in 250 ml of water) at 25-35 °C.

  • Stir the reaction mixture for 3 hours at the same temperature.

  • Extract the reaction mixture three times with methylene chloride.

  • Separate the combined organic layers and wash with water. The resulting organic layer containing the pantoprazole sulfide can be used directly in the next step.

Part B: Oxidation to Racemic Pantoprazole [4]

  • Cool the methylene chloride solution containing the pantoprazole sulfide to 0-5 °C.

  • Slowly add an oxidizing agent, such as sodium hypochlorite solution, while maintaining the temperature between 0-5 °C to control the exothermic reaction and minimize the formation of the sulfone byproduct.

  • Monitor the reaction by a suitable chromatographic technique (e.g., HPLC) until the starting sulfide is consumed.

  • Upon completion, quench the reaction and separate the organic layer.

  • Wash the organic layer with a basic aqueous solution followed by water.

  • Concentrate the organic layer under reduced pressure to obtain racemic pantoprazole.

Chiral Resolution of Racemic Pantoprazole

Several methods have been developed for the separation of pantoprazole enantiomers, with preparative chiral high-performance liquid chromatography (HPLC) and diastereomeric crystallization being the most common.

Preparative chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Preparative Chiral HPLC Separation [5]

  • Column: A cellulose-based chiral stationary phase, such as Chiralcel OJ-R, is effective for the resolution of pantoprazole enantiomers.

  • Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate can be used as the mobile phase. The exact ratio should be optimized for the best resolution.

  • Flow Rate: A flow rate of 0.5 ml/min is a suitable starting point.

  • Detection: The enantiomers can be detected by UV absorbance at 290 nm.

  • Procedure: a. Dissolve the racemic pantoprazole in the mobile phase. b. Inject the solution onto the chiral column. c. Collect the fractions corresponding to each enantiomer as they elute from the column. d. Combine the fractions for each enantiomer and remove the solvent to obtain the isolated enantiomers.

This classical resolution technique involves reacting the racemic pantoprazole with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

Experimental Protocol: Diastereomeric Crystallization (Representative)

  • Resolving Agent: An enantiomerically pure acid, such as a derivative of tartaric acid (e.g., (+)-di-p-toluoyl-D-tartaric acid), can be used as the resolving agent.[6]

  • Solvent Selection: A suitable solvent system (e.g., a mixture of methanol and ethyl acetate) is chosen where the two diastereomeric salts have a significant difference in solubility.

  • Procedure: a. Dissolve the racemic pantoprazole in the chosen solvent system. b. Add an equimolar amount of the chiral resolving agent. c. Stir the solution at room temperature to initiate the formation of the diastereomeric salts. d. Cool the mixture to induce crystallization of the less soluble diastereomeric salt. e. Isolate the crystals by filtration and wash with a small amount of cold solvent. f. Liberate the desired enantiomer from the isolated salt by treatment with a base to neutralize the resolving agent. g. Extract the enantiomer into an organic solvent and evaporate to obtain the pure enantiomer.

Asymmetric Synthesis of S-Pantoprazole

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is a more efficient approach that avoids the loss of 50% of the material inherent in chiral resolution. For pantoprazole, this involves the asymmetric oxidation of the prochiral sulfide intermediate using a chiral catalyst.

Experimental Protocol: Asymmetric Oxidation to S-Pantoprazole (Representative) [7]

  • Catalyst System: A common system for asymmetric sulfide oxidation is a titanium(IV) isopropoxide complex with a chiral ligand, such as (R)-BINOL (1,1'-bi-2-naphthol) or its derivatives.

  • Oxidant: A suitable oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is used.

  • Procedure: a. In an inert atmosphere, prepare the chiral catalyst by reacting Ti(O-i-Pr)4 with the chiral ligand (e.g., (R)-6,6′-Diphenyl-BINOL) in a suitable solvent like toluene. b. Add the pantoprazole sulfide intermediate to the catalyst solution. c. Cool the mixture to a low temperature (e.g., 0-5 °C). d. Slowly add the oxidant (e.g., 70% aqueous TBHP) to the reaction mixture. e. Stir the reaction at the low temperature for a specified time, monitoring the progress by chiral HPLC to determine the enantiomeric excess (e.e.). f. Upon completion, quench the reaction and purify the product using column chromatography to obtain S-pantoprazole.

Physicochemical and Pharmacological Properties

The two enantiomers of pantoprazole have distinct properties that influence their therapeutic efficacy.

Physicochemical Properties
PropertyRacemic PantoprazoleS-PantoprazoleR-Pantoprazole
Appearance White to off-white crystalline powder[8]Data not availableData not available
Melting Point 149-150 °C[8]Data not availableData not available
Specific Optical Rotation (for sodium salt) -0.40° to +0.40°[9]Expected to be levorotatory (-)Expected to be dextrorotatory (+)
Pharmacodynamics: Inhibition of H+/K+-ATPase

The therapeutic effect of pantoprazole is derived from its ability to inhibit the gastric proton pump. S-pantoprazole has been shown to be the more potent inhibitor of acid secretion. While specific IC50 values for the individual enantiomers are not widely published, in vitro studies on the racemate have shown an IC50 of 6.8 µM for H+/K+-ATPase activity.[10] In vivo studies in rats have demonstrated that (-)-pantoprazole (S-pantoprazole) has a significantly stronger inhibitory effect on gastric acid output compared to (+)-pantoprazole (R-pantoprazole).

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of the pantoprazole enantiomers differ significantly, primarily due to stereoselective metabolism by cytochrome P450 enzymes.

ParameterS-Pantoprazole (from 40 mg S-pantoprazole)S-Pantoprazole (from 40 mg Racemic Pantoprazole)R-Pantoprazole (from 40 mg Racemic Pantoprazole)
Cmax (ng/mL) 2756 ± 10241536 ± 615Data not available
t½ (h) 1.55 ± 0.641.35 ± 0.22Data not available
AUC0-t (h·ng·mL-1) 7383 ± 37853276 ± 1302Data not available

Data from a study in healthy Chinese volunteers after a single oral dose.[11] The concentration of S-pantoprazole was measured in both scenarios.

The data clearly shows that administration of the pure S-enantiomer results in a significantly higher plasma concentration (Cmax) and overall exposure (AUC) compared to the administration of the racemate. This is because the R-enantiomer is more rapidly metabolized by CYP2C19.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the development and action of pantoprazole enantiomers.

Synthesis and Resolution Workflow

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution Benzimidazole Derivative Benzimidazole Derivative Condensation Condensation Benzimidazole Derivative->Condensation Pyridine Derivative Pyridine Derivative Pyridine Derivative->Condensation Pantoprazole Sulfide Pantoprazole Sulfide Condensation->Pantoprazole Sulfide Oxidation Oxidation Pantoprazole Sulfide->Oxidation Racemic Pantoprazole Racemic Pantoprazole Oxidation->Racemic Pantoprazole Chiral HPLC Chiral HPLC Racemic Pantoprazole->Chiral HPLC Separation Diastereomeric Crystallization Diastereomeric Crystallization Racemic Pantoprazole->Diastereomeric Crystallization Separation S-Pantoprazole S-Pantoprazole Chiral HPLC->S-Pantoprazole R-Pantoprazole R-Pantoprazole Chiral HPLC->R-Pantoprazole Diastereomeric Crystallization->S-Pantoprazole Diastereomeric Crystallization->R-Pantoprazole

Caption: Workflow for the synthesis of racemic pantoprazole and subsequent chiral resolution.

Mechanism of Action: Proton Pump Inhibition

G Pantoprazole (Prodrug) Pantoprazole (Prodrug) Acidic Canaliculus Acidic Canaliculus Pantoprazole (Prodrug)->Acidic Canaliculus Accumulation Active Sulfenamide Active Sulfenamide Acidic Canaliculus->Active Sulfenamide Protonation & Conversion Covalent Bond (Cys-813, Cys-822) Covalent Bond (Cys-813, Cys-822) Active Sulfenamide->Covalent Bond (Cys-813, Cys-822) H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump)->Covalent Bond (Cys-813, Cys-822) Inhibition of Acid Secretion Inhibition of Acid Secretion Covalent Bond (Cys-813, Cys-822)->Inhibition of Acid Secretion

Caption: Mechanism of irreversible inhibition of the gastric proton pump by pantoprazole.

Metabolic Pathways of Pantoprazole Enantiomers

G cluster_cyp2c19 CYP2C19 Metabolism (Demethylation) cluster_cyp3a4 CYP3A4 Metabolism (Oxidation) S-Pantoprazole S-Pantoprazole CYP2C19_S CYP2C19 S-Pantoprazole->CYP2C19_S CYP3A4_S CYP3A4 S-Pantoprazole->CYP3A4_S R-Pantoprazole R-Pantoprazole CYP2C19_R CYP2C19 R-Pantoprazole->CYP2C19_R CYP3A4_R CYP3A4 R-Pantoprazole->CYP3A4_R Metabolites_S_2C19 Demethylated Metabolite CYP2C19_S->Metabolites_S_2C19 Metabolites_R_2C19 Demethylated Metabolite CYP2C19_R->Metabolites_R_2C19 Major Pathway Metabolites_S_3A4 Sulfone Metabolite CYP3A4_S->Metabolites_S_3A4 Metabolites_R_3A4 Sulfone Metabolite CYP3A4_R->Metabolites_R_3A4

Caption: Stereoselective metabolism of pantoprazole enantiomers by CYP2C19 and CYP3A4.

Conclusion

The development of pantoprazole from a racemic mixture to the single S-enantiomer represents a significant advancement in the management of acid-related disorders. The S-enantiomer exhibits a more favorable pharmacokinetic profile, leading to higher systemic exposure and more potent pharmacodynamic effects compared to the racemate. This technical guide has provided a comprehensive overview of the synthesis, resolution, and pharmacological properties of pantoprazole enantiomers, offering valuable insights for researchers and professionals in the field of drug development. The methodologies and data presented herein underscore the importance of stereochemistry in drug design and therapy.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (S)-(-)-Pantoprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S)-(-)-Pantoprazole Sodium Salt, a widely used proton pump inhibitor. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are designed to ensure accurate and precise quantification in bulk drug substances and pharmaceutical formulations.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the determination of the chiral purity of (S)-(-)-Pantoprazole Sodium, allowing for the separation and quantification of both the (S)- and (R)-enantiomers.

Experimental Protocol

Chromatographic Conditions:

ParameterValue
Column Chiralcel OJ-RH (4.6 mm x 150 mm, 5 µm)[1]
Mobile Phase 10mM Sodium perchlorate buffer and Acetonitrile (75:25 v/v)[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 25°C[1]
Injection Volume 10 µL[1]
Detection Wavelength 290 nm[1]
Diluent Mobile Phase[1]

Preparation of Solutions:

  • Standard Stock Solution (S)-(-)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (S)-(-)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.

  • Standard Stock Solution (R)-(+)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (R)-(+)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.

  • System Suitability Solution: Mix aliquots of the (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole stock solutions to obtain a solution containing both enantiomers.

  • Sample Preparation (Capsule Dosage Form):

    • Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.

    • Take a portion of the powdered capsule content equivalent to a target concentration of (S)-(-)-Pantoprazole and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the resolution between the two enantiomers and other system suitability parameters. The retention times for (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole are expected to be approximately 14.7 min and 17.4 min, respectively[1].

  • Inject the standard solutions to determine the response factor for each enantiomer.

  • Inject the sample solutions.

  • Calculate the concentration of (S)-(-)-Pantoprazole Sodium and any R-enantiomer impurity in the sample using the peak areas obtained from the chromatograms.

Method Validation Summary

The following table summarizes the validation parameters for the chiral HPLC method.

Validation ParameterResult
Linearity Range 5.0 - 5000.0 µg/L (for each enantiomer in plasma)[2]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 97.03% to 101.86%[2]
Precision (% RSD) < 10% (Intra- and Inter-day)[2]
Limit of Detection (LOD) 0.2 µg/mL for R-(+)-pantoprazole[3]
Limit of Quantification (LOQ) 5.0 µg/L[2] / 0.5 µg/mL for R-(+)-pantoprazole[3]

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D E System Equilibration D->E F Blank Injection E->F G System Suitability Test F->G H Standard Injection G->H I Sample Injection H->I J Chromatogram Integration I->J K Peak Area Measurement J->K L Concentration Calculation K->L

Caption: Workflow for the chiral HPLC analysis of (S)-(-)-Pantoprazole Sodium.

UV-Vis Spectrophotometric Method

This method is suitable for the quantification of total pantoprazole sodium in bulk and solid dosage forms. Note: This method does not differentiate between the (S)- and (R)-enantiomers. It quantifies the total amount of pantoprazole present.

Experimental Protocol

Instrumental Conditions:

ParameterValue
Spectrophotometer UV-Vis Double Beam Spectrophotometer
Wavelength (λmax) 290 nm[4]
Solvent/Blank Distilled Water[4] or 0.1N NaOH[5]
Cuvette 1 cm quartz cells

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 20 mg of (S)-(-)-Pantoprazole Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to get a concentration of 200 µg/mL.[4]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-35 µg/mL.[4]

  • Sample Preparation (Tablet Dosage Form):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of pantoprazole and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.

    • Filter the solution through a suitable filter paper.

    • Further dilute an aliquot of the filtrate to obtain a final concentration within the calibration range.

Analysis Procedure:

  • Set the spectrophotometer to zero using the solvent as a blank.

  • Measure the absorbance of the working standard solutions at 290 nm.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution at 290 nm.

  • Determine the concentration of pantoprazole in the sample solution from the calibration curve.

Method Validation Summary

The following table summarizes the validation parameters for the UV-Vis spectrophotometric method.

Validation ParameterResult
Linearity Range 5-35 µg/mL[2][4]
Correlation Coefficient (r²) 0.999[5]
Accuracy (% Recovery) 99.20-101.21%[2]
Precision (% RSD) < 1%[2]
Limit of Detection (LOD) 0.989 µg/mL[2]
Limit of Quantification (LOQ) 1.954 µg/mL[2]

Experimental Workflow: UV-Vis Spectrophotometric Analysis

cluster_prep Solution Preparation cluster_uv UV-Vis Analysis cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Solvent A->B C Serial Dilutions B->C D Filtration (if necessary) B->D E Set λmax to 290 nm C->E D->E F Blank Measurement E->F G Standard Measurement F->G H Sample Measurement G->H I Plot Calibration Curve H->I J Determine Sample Concentration I->J

Caption: Workflow for the UV-Vis spectrophotometric analysis of Pantoprazole Sodium.

References

Chiral Separation of Pantoprazole Enantiomers by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of pantoprazole enantiomers. Pantoprazole, a proton pump inhibitor, contains a chiral sulfoxide group and exists as two enantiomers, (S)-pantoprazole and (R)-pantoprazole.[1] Due to stereoselective metabolism and potential differences in efficacy, the enantioselective analysis is critical in drug development and quality control. This document provides two optimized methods utilizing different polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), offering high resolution and selectivity. Detailed protocols for sample preparation, mobile phase preparation, and chromatographic conditions are provided for researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a widely used medication for the treatment of acid-related gastrointestinal disorders. The molecule's chirality arises from a stereogenic center at the sulfur atom of the sulfoxide group. While initially marketed as a racemate, the development of single-enantiomer formulations, such as S-pantoprazole (esomeprazole), has demonstrated improved therapeutic outcomes.[1] This necessitates reliable and efficient analytical methods to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for this purpose.[1]

This note describes two effective HPLC methods for the baseline separation of pantoprazole enantiomers. Method 1 employs a cellulose-based CSP, and Method 2 utilizes a teicoplanin aglycone-based CSP, demonstrating the versatility of different chiral selectors for this application.

Experimental Workflow for Chiral HPLC Method Development

The process of developing a chiral HPLC separation method involves a systematic approach to screen and optimize various parameters to achieve the desired resolution.

G cluster_start Initiation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_final Finalization start Define Goal: Baseline Separation of Pantoprazole Enantiomers csp_screen Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide, Glycopeptide) start->csp_screen Select CSP Type mp_screen Mobile Phase Screening (Normal, Reversed, Polar Organic) csp_screen->mp_screen Test Solvents mp_opt Optimize Mobile Phase - Organic Modifier Ratio - Additives/Buffers - pH mp_screen->mp_opt Initial Separation Achieved param_opt Optimize Instrument Parameters - Flow Rate - Temperature mp_opt->param_opt final Final Optimized Method param_opt->final Resolution (Rs) > 1.5 validation Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, Robustness final->validation

Caption: Workflow for Chiral HPLC Method Development.

Materials and Methods

Instrumentation

An HPLC system equipped with a UV detector, autosampler, and column oven was used. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents
  • Racemic Pantoprazole Sodium (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Purified Water

Chromatographic Conditions

Two distinct methods were developed to achieve enantiomeric separation.

Method 1: Polysaccharide-Based CSP

  • Column: Chiralpak® IE (Cellulose tris(3,5-dichlorophenylcarbamate))[2][3]

  • Dimensions: 250 mm x 4.6 mm, 5 µm[2]

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v)[2]

  • Flow Rate: 0.9 mL/min[2]

  • Temperature: Ambient (approx. 25 °C)

  • Detection: UV at 290 nm[4][5]

  • Injection Volume: 10 µL

Method 2: Macrocyclic Glycopeptide-Based CSP

  • Column: Chirobiotic® TAG (Teicoplanin Aglycone)[6]

  • Dimensions: 100 mm x 4.6 mm, 5 µm[6]

  • Mobile Phase: Methanol / 20mM Ammonium Acetate (60:40, v/v)[6]

  • Flow Rate: 0.6 mL/min[6]

  • Temperature: 10 °C[6]

  • Detection: UV at 290 nm[4][5]

  • Injection Volume: 10 µL

Protocols

Standard Solution Preparation
  • Stock Solution (approx. 400 µg/mL): Accurately weigh about 20 mg of racemic Pantoprazole Sodium reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[7]

  • Working Solution (approx. 40 µg/mL): Further dilute the stock solution 1:10 with the mobile phase specific to the method being used.

  • Filter the solution through a 0.22 µm syringe filter before injection.[6]

HPLC System Preparation and Equilibration
  • Set up the HPLC system with the appropriate chiral column and mobile phase.

  • Purge the pump lines to remove any air bubbles.

  • Equilibrate the column with the mobile phase for at least 30-40 minutes at the specified flow rate and temperature until a stable baseline is achieved.[5]

Chromatographic Analysis
  • Inject 10 µL of the prepared working standard solution into the HPLC system.

  • Record the chromatogram for a sufficient time to allow the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Perform system suitability tests, ensuring the resolution between the two enantiomer peaks is greater than 1.5 for baseline separation.

Results and Discussion

Both methods provided excellent separation of the pantoprazole enantiomers. The choice of CSP is the most critical factor in achieving chiral resolution. Polysaccharide-based phases (Method 1) and macrocyclic glycopeptide-based phases (Method 2) operate on different chiral recognition principles, offering alternative selectivities.[8][9]

The mobile phase composition, including the type of organic modifier and the presence of additives, plays a crucial role in optimizing the separation.[10][11] In Method 1, a reversed-phase mode with an acidic additive was effective. In Method 2, a polar ionic mode with a buffered methanol mobile phase at a sub-ambient temperature yielded a baseline resolution of 1.91.[6]

The quantitative performance of these methods is summarized in the table below.

ParameterMethod 1 (Chiralpak® IE)Method 2 (Chirobiotic® TAG)
CSP Type Polysaccharide (Cellulose-based)Macrocyclic Glycopeptide
Mobile Phase ACN / 0.1% Formic Acid in Water (70:30)[2]MeOH / 20mM Ammonium Acetate (60:40)[6]
Flow Rate 0.9 mL/min[2]0.6 mL/min[6]
Temperature Ambient10 °C[6]
Retention Time 1 (min) ~ 8.1~ 7.5
Retention Time 2 (min) ~ 9.5~ 8.8
Resolution (Rs) > 2.01.91[6]
Analysis Time < 15 min< 10 min[6]

Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and laboratory conditions.

Conclusion

The methods presented in this application note are proven to be effective for the chiral separation of pantoprazole enantiomers. Method 1 offers a simple reversed-phase approach, while Method 2 provides rapid analysis with excellent resolution under polar ionic conditions. These protocols can be readily implemented in analytical laboratories for routine quality control, stability studies, and pharmacokinetic analysis of pantoprazole enantiomers. Further validation according to ICH guidelines is recommended before use in a regulated environment.[6]

References

Application Note: Determination of (S)-(-)-Pantoprazole Sodium Salt Concentration using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-Pantoprazole, a proton pump inhibitor, is the active S-enantiomer of pantoprazole. It is widely used for the treatment of acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for the quality control of (S)-(-)-Pantoprazole Sodium Salt in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of this compound. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Principle

The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

Method Validation Summary

The described UV spectrophotometric method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters demonstrate that the method is sensitive, accurate, and precise for the intended application.

Data Presentation

A summary of the quantitative data and validation parameters for the UV spectrophotometric determination of Pantoprazole Sodium Salt is presented in the table below. The data is compiled from various studies to provide a comprehensive overview.

ParameterResultReference
Wavelength Maximum (λmax) 289 nm[5]
290 nm[1]
295 nm[2][6]
Solvent/Diluent Distilled Water[1][5]
0.1N Sodium Hydroxide[2]
Methanol:Water (1:9, v/v)[6]
Linearity Range 3 - 21 µg/mL[5]
5 - 35 µg/mL[1]
1 - 20 µg/mL[2]
Correlation Coefficient (r²) > 0.997[2][5]
Accuracy (% Recovery) 99.20% - 101.21%[1]
99.7% - 100.8%[5]
Precision (% RSD) < 1%[1]
Limit of Detection (LOD) 0.989 µg/mL (in Distilled Water)[1]
0.083 µg/mL (in 0.1N NaOH)[2]
Limit of Quantification (LOQ) 1.954 µg/mL (in Distilled Water)[1]
0.250 µg/mL (in 0.1N NaOH)[2]

Experimental Protocols

This section provides a detailed methodology for the determination of this compound concentration using UV spectrophotometry.

1. Materials and Reagents

  • This compound reference standard

  • Distilled water (or 0.1N NaOH, or Methanol:Water (1:9, v/v))

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of the chosen solvent (e.g., distilled water).

  • Make up the volume to 100 mL with the same solvent and mix well to ensure homogeneity.[1][5]

3. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions to cover the desired concentration range (e.g., 5-35 µg/mL).[1]

  • For example, to prepare a 20 µg/mL solution, pipette 20 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Measure the absorbance of each working standard solution at the predetermined λmax (e.g., 290 nm) against a solvent blank.[1]

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (r²) of the calibration curve, which should be close to 1 (typically >0.99).[2][5]

4. Preparation of Sample Solution

  • For bulk drug analysis, accurately weigh an amount of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution following the same procedure as the standard stock solution.

  • For tablet dosage form, weigh and finely powder not fewer than five tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the solvent.

  • Filter the solution through a suitable filter paper (e.g., Whatman filter paper #41) to remove any insoluble excipients.[5]

  • Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the method.[1]

5. Measurement and Calculation

  • Measure the absorbance of the final sample solution at the λmax against the solvent blank.

  • Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve.

Calculation:

Concentration (µg/mL) = (Absorbance of sample - Intercept) / Slope

The amount of drug in the dosage form can then be calculated based on the dilutions made.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis start Start stock_std Prepare Standard Stock Solution (100 µg/mL) start->stock_std Weigh Standard sample_prep Prepare Sample Solution start->sample_prep Weigh Sample working_std Prepare Working Standard Solutions stock_std->working_std Dilute scan_lambda Determine λmax stock_std->scan_lambda measure_std Measure Absorbance of Working Standards working_std->measure_std measure_sample Measure Absorbance of Sample Solution sample_prep->measure_sample scan_lambda->measure_std scan_lambda->measure_sample calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_std->calibration calculation Calculate Sample Concentration measure_sample->calculation calibration->calculation end End calculation->end

Caption: Experimental workflow for the UV spectrophotometric determination of this compound.

Logical Relationship for Method Validation

validation_logic cluster_params Validation Parameters (ICH Q2(R1)) cluster_results Acceptance Criteria method UV Spectrophotometric Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision specificity Specificity method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq r2 Correlation Coefficient (r²) > 0.99 linearity->r2 recovery % Recovery within limits accuracy->recovery rsd % RSD within limits precision->rsd no_interference No interference at λmax specificity->no_interference signal_noise_lod Signal-to-Noise Ratio ~3:1 lod->signal_noise_lod signal_noise_loq Signal-to-Noise Ratio ~10:1 loq->signal_noise_loq validated_method Validated Analytical Method r2->validated_method recovery->validated_method rsd->validated_method no_interference->validated_method signal_noise_lod->validated_method signal_noise_loq->validated_method

Caption: Logical relationship of validation parameters for the analytical method as per ICH guidelines.

References

Application Notes and Protocols for In Vivo Studies of (S)-(-)-Pantoprazole Sodium Salt in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of (S)-(-)-Pantoprazole Sodium Salt in rat models. The methodologies cover pharmacokinetic, pharmacodynamic (anti-ulcer efficacy), and toxicological assessments.

Mechanism of Action

(S)-(-)-Pantoprazole is the S-enantiomer of pantoprazole, a proton pump inhibitor (PPI).[1] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells.[1][2] This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[1][3] The S-enantiomer is reported to have higher systemic bioavailability compared to the racemate due to less extensive first-pass metabolism.[4]

Signaling Pathway of (S)-(-)-Pantoprazole

pantoprazole_pathway cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen s_pantoprazole (S)-(-)-Pantoprazole (prodrug) activated_pantoprazole Sulfenamide (active form) s_pantoprazole->activated_pantoprazole Acidic environment proton_pump H+/K+ ATPase (Proton Pump) activated_pantoprazole->proton_pump Covalent binding to Cys residues h_ion H+ proton_pump->h_ion Inhibited Secretion h_ion_lumen H+ h_ion->h_ion_lumen Secretion k_ion K+ k_ion->proton_pump

Caption: Mechanism of action of (S)-(-)-Pantoprazole in a gastric parietal cell.

Pharmacokinetic Studies

A key aspect of evaluating (S)-(-)-Pantoprazole is understanding its pharmacokinetic profile. Studies in rats have shown enantioselective pharmacokinetics, with the S-enantiomer exhibiting a greater area under the curve (AUC) compared to the R-enantiomer after oral administration of the racemate.[5]

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol is adapted from studies on racemic pantoprazole and can be applied to (S)-(-)-Pantoprazole.[6]

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male or female

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with 12-hour light/dark cycles.

  • Fasting: Animals should be fasted overnight with free access to water before drug administration.

2. Dosing:

  • Drug: this compound

  • Dose: A typical oral dose for pharmacokinetic studies is 20 mg/kg.[5]

  • Vehicle: Dissolve the compound in sterile water for injection or a suitable vehicle like 0.5% carboxymethylcellulose (CMC).

  • Administration: Oral gavage.

3. Blood Sampling:

  • Withdraw approximately 0.5 mL of blood from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours) post-dosing.[6]

  • Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate plasma and store at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Utilize a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-(-)-Pantoprazole in plasma.[6]

  • A common method involves protein precipitation with acetonitrile for plasma sample preparation.[6]

  • Use a C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0) for separation.[6]

  • Detection is typically performed using a UV detector at a wavelength of 290 nm.[6]

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) from the plasma concentration-time data using appropriate software.

Experimental Workflow: Pharmacokinetic Study

pharmacokinetic_workflow animal_prep Animal Preparation (Fasting Rats) dosing Oral Administration (20 mg/kg S-Pantoprazole) animal_prep->dosing blood_collection Serial Blood Sampling (Tail Vein) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_analysis HPLC Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis

Caption: Workflow for a pharmacokinetic study of (S)-(-)-Pantoprazole in rats.

Summary of Pharmacokinetic Parameters
ParameterS-Pantoprazole (after 20 mg/kg racemic p.o.)R-Pantoprazole (after 20 mg/kg racemic p.o.)Reference
AUC (µg·h/mL)1.5 times greater than R-pantoprazole-[5]
t1/2 (h)Significantly longer than R-pantoprazole-[5]

Efficacy Studies: Anti-Ulcer Activity

The anti-ulcer efficacy of (S)-(-)-Pantoprazole can be evaluated in various rat models of gastric ulceration. Animal studies have indicated that S-pantoprazole is more potent than the racemate in inhibiting gastric lesions.[4]

Experimental Protocol: Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model

This protocol is based on studies using racemic pantoprazole and can be adapted for the S-enantiomer.[7][8]

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Fasting: Fast for 48 hours with free access to water.

2. Dosing:

  • Administer this compound orally at various doses (e.g., 0.5, 1, 2.5, 5, and 10 mg/kg) 30 minutes before inducing stress.[7]

  • A control group should receive the vehicle only.

3. Ulcer Induction:

  • Place the rats in restraint cages and immerse them vertically in a water bath at 22°C to the level of the xiphoid process for 4 hours.[7]

4. Evaluation:

  • Euthanize the rats and remove their stomachs.

  • Inflate the stomachs with saline, open along the greater curvature, and examine for ulcers.

  • Measure the length of each lesion, and the sum of the lengths for each stomach is the ulcer index (mm).[7]

Experimental Protocol: Ethanol-Induced Ulcer Model

1. Animal Model:

  • As described for the WIRS model.

2. Dosing:

  • Administer this compound orally 30 minutes before ethanol administration.[7]

3. Ulcer Induction:

  • Orally administer 1 mL/kg of absolute ethanol to each rat.[7]

4. Evaluation:

  • Sacrifice the rats 1 hour after ethanol administration and evaluate the ulcer index as described above.[7]

Summary of Anti-Ulcer Efficacy (Racemic Pantoprazole)
Ulcer ModelED50 (mg/kg, p.o.)Reference
Water-Immersion Restraint Stress0.78[7][8]
Ethanol-Induced20.5[7][8]
Pylorus Ligation-Induced>50.0[7][8]

Note: (S)-(-)-Pantoprazole is expected to be more potent, thus lower ED50 values are anticipated.

Toxicity Studies

Assessing the safety profile of (S)-(-)-Pantoprazole is crucial.

Experimental Protocol: 30-Day Intravenous Toxicity Study

This protocol is based on a study conducted specifically with S-(-)-pantoprazole sodium.[9]

1. Animal Model:

  • Species: Rats (strain not specified)

  • Groups:

    • Vehicle control

    • Racemic pantoprazole sodium (80 mg/kg/day)

    • S-(-)-pantoprazole sodium (20, 40, and 80 mg/kg/day)

2. Dosing:

  • Administer the respective compounds intravenously via the tail vein daily for 30 consecutive days.[9]

3. Observations and Measurements:

  • Monitor for clinical signs of toxicity daily.

  • At the end of the 30-day treatment period and after a 14-day recovery period, collect blood for hematological and biochemical analysis.[9]

  • Conduct histopathological examination of major organs.

Summary of Toxicity Findings for S-(-)-Pantoprazole (80 mg/kg/day i.v. for 30 days)
ParameterObservationReversibilityReference
Clinical SignsShortness of breath, unsteady gait, lying motionless-[9]
Total Cholesterol (TC)Significantly higher than vehicle controlReversible after 14 days[9]
Sodium (Na+)Significantly different from vehicle controlReversible after 14 days[9]
Chloride (Cl-)Significantly different from vehicle controlReversible after 14 days[9]
Organ DamageReversible damage to liver and electrolyte balanceReversible[9]
Acute Toxicity of Racemic Pantoprazole in Rats
RouteSexLD50 (mg/kg)Reference
OralMale1343[10]
OralFemale1037[10]
IntravenousMale200-331[10]
IntravenousFemale256-343[10]

Note: The toxicity of S-(-)-pantoprazole sodium is reported to be similar to that of racemic pantoprazole at the same dosage.[9]

References

Application Notes and Protocols for (S)-(-)-Pantoprazole Sodium Salt in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. (S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] Animal studies suggest that S-pantoprazole is more potent and effective than the racemic mixture in mitigating gastric lesions.[2][3] These application notes provide detailed protocols for utilizing (S)-(-)-Pantoprazole Sodium Salt in rat models of GERD, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Pantoprazole is a proton-pump inhibitor (PPI) that works by irreversibly inhibiting the H+/K+ ATP pumps in the parietal cells of the stomach lining.[4] This is the final step in gastric acid production, and its inhibition prevents acid secretion for up to 24 hours.[4] In its active form, a cationic sulfenamide, pantoprazole accumulates in the highly acidic environment of the parietal cells and binds to cysteine residues of the H+/K+ ATPase.[5]

Recent studies also suggest that pantoprazole may have effects beyond acid suppression. It has been shown to induce relaxation of the lower esophageal sphincter (LES) in rats.[6][7] This effect is thought to be mediated through the inhibition of the Rho-associated protein kinase (ROCK) signaling pathway.[5] Specifically, pantoprazole has been found to reduce the phosphorylation of myosin light chain phosphatase (MYPT-1), a downstream target of ROCK-2, leading to smooth muscle relaxation.[5]

Mandatory Visualization: Signaling Pathway

cluster_cell Smooth Muscle Cell GPCR G-Protein Coupled Receptors (GPCRs) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits p_MLC p-MLC MLCP->p_MLC Dephosphorylates p_MLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) MLC->p_MLC Phosphorylation (MLCK) Contraction Muscle Contraction p_MLC->Contraction Pantoprazole (S)-(-)-Pantoprazole Pantoprazole->ROCK Inhibits

Caption: Rho-kinase signaling pathway in smooth muscle contraction and its inhibition by (S)-(-)-Pantoprazole.

Experimental Protocols

Protocol 1: In Vivo Model of Acute Reflux Esophagitis in Rats

This protocol describes the induction of acute reflux esophagitis in rats via pylorus and forestomach ligation to evaluate the efficacy of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture materials (e.g., 4-0 silk)

Procedure:

  • Animal Preparation: Fast rats for 24 hours with free access to water before the surgical procedure.

  • Drug Administration: Administer this compound or vehicle to the respective animal groups via oral gavage or intraperitoneal injection 1 hour before surgery.

  • Anesthesia and Surgery:

    • Anesthetize the rats.

    • Make a midline laparotomy to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and duodenum.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach to induce reflux.[8]

  • Post-operative Care: Suture the abdominal incision and allow the animals to recover. Maintain fasting with free access to water for the duration of the experiment (typically 4-6 hours).

  • Sample Collection:

    • After the designated time, euthanize the animals.

    • Carefully dissect and remove the esophagus and stomach.

    • Collect gastric contents to measure volume and pH.

    • Open the esophagus longitudinally to assess macroscopic damage.

Mandatory Visualization: Experimental Workflow

cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis A Fast Rats (24h) B Administer (S)-(-)-Pantoprazole or Vehicle A->B C Anesthetize Rats B->C D Pylorus & Forestomach Ligation C->D E Recovery & Maintained Fasting D->E F Euthanasia & Sample Collection E->F G Macroscopic & Histological Evaluation of Esophagus F->G H Gastric Content Analysis (Volume & pH) F->H

Caption: Workflow for the in vivo rat model of acute reflux esophagitis.

Data Presentation: Quantitative Analysis of Esophagitis

GroupTreatmentGastric Volume (mL)Gastric pHEsophageal Lesion Area (mm²)
1Sham ControlN/AN/A0
2GERD Control (Vehicle)
3(S)-(-)-Pantoprazole (Dose 1)
4(S)-(-)-Pantoprazole (Dose 2)

Data to be filled in from experimental results.

Macroscopic Scoring of Esophageal Lesions:

ScoreDescription
0No visible lesions
1Hyperemia
2One or two small erosions
3Multiple small erosions
4Large, confluent erosions
Protocol 2: In Vitro Assessment of Lower Esophageal Sphincter (LES) Tone

This protocol is adapted from a study on the in vitro effects of pantoprazole on rat LES tone and can be used to assess the direct effects of this compound on smooth muscle contractility.[6][7]

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Carbachol

  • Krebs solution

  • Organ bath system with a transducer and data acquisition software

Procedure:

  • Tissue Preparation:

    • Euthanize rats and dissect the lower esophageal sphincter.

    • Remove the mucosal lining.

    • Place the LES tissue in a 30-mL organ bath containing Krebs solution, aerated with 95% O2 and 5% CO2 at room temperature.

    • Allow the tissue to stabilize for 60 minutes.[6][7]

  • Induction of Contraction:

    • Induce a stable contraction of the LES tissue by adding carbachol to a final concentration of 10⁻⁶ mol/L.[6][7]

  • Drug Application:

    • Prepare a stock solution of this compound and adjust the pH to 4.0 with 0.1 mol/L HCl.[6]

    • Add cumulative concentrations of this compound to the organ bath (e.g., 5 x 10⁻⁶ mol/L, 5 x 10⁻⁵ mol/L, and 1.5 x 10⁻⁴ mol/L).[6][7]

  • Data Acquisition:

    • Record the relaxation of the LES tissue using a transducer and data acquisition system.

    • Quantify the relaxation as a percentage of the carbachol-induced contraction.

Mandatory Visualization: In Vitro Experimental Workflow

A Isolate Rat Lower Esophageal Sphincter (LES) B Mount Tissue in Organ Bath & Stabilize (60 min) A->B C Induce Contraction with Carbachol (10⁻⁶ mol/L) B->C D Add Cumulative Concentrations of (S)-(-)-Pantoprazole C->D E Record & Quantify LES Relaxation D->E

Caption: Workflow for the in vitro assessment of LES tone.

Data Presentation: In Vitro LES Relaxation

Concentration of (S)-(-)-Pantoprazole (mol/L)Percent Relaxation (%)
5 x 10⁻⁶
5 x 10⁻⁵
1.5 x 10⁻⁴

Data to be filled in from experimental results. A study on racemic pantoprazole showed significant relaxation at 5 x 10⁻⁵ mol/L (10.47%) and 1.5 x 10⁻⁴ mol/L (19.89%).[6][7]

These protocols provide a framework for the preclinical evaluation of this compound in established animal models of GERD. The in vivo model allows for the assessment of the drug's efficacy in a physiological context, while the in vitro model provides insights into its direct effects on esophageal smooth muscle. The enhanced potency of the S-enantiomer observed in previous animal studies suggests its potential for improved therapeutic outcomes in the treatment of GERD.[2][3] Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Application Notes and Protocols for the Preparation of (S)-(-)-Pantoprazole Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3][4] Due to its specific mechanism of action, (S)-(-)-Pantoprazole Sodium Salt is a valuable tool in a wide range of research applications, from studying gastric acid-related disorders to investigating cellular processes involving proton pumps. Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research use.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its stability in aqueous solutions is highly dependent on pH, with degradation rates increasing as the pH decreases.[1][5] The compound has two dissociation constants, pKa1 of 3.92 and pKa2 of 8.19.[6]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. For aqueous buffers, dissolving the compound first in a minimal amount of DMSO is recommended to enhance solubility.[7]

SolventSolubilityReference
WaterFreely soluble[3]; 18.781 ± 0.436 mg/mL[8][3][8]
DMSO~30 mg/mL[7]
Ethanol~5 mg/mL[7]; 7.864 ± 0.436 mg/mL[8][7][8]
Methanol12.377 ± 0.909 mg/mL[8]
0.9% Sodium Chloride (NS)Reconstitution to 4 mg/mL is standard for injection[5][9]
5% Dextrose in Water (D5W)Used as a diluent for infusions[9][10]
Phosphate Buffer (pH 6.8)0.490 ± 0.006 mg/mL[8]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL (after initial dissolution in DMSO)[7]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of the compound).

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected (amber) tubes. This minimizes freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of Aqueous Stock Solution for In Vitro and In Vivo Use

This protocol is designed for preparing solutions in physiological buffers or saline, suitable for direct application in many experimental systems. Given the pH-dependent stability, 0.9% Sodium Chloride (Normal Saline, NS) is a preferred diluent over dextrose solutions for better stability.[10][11]

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile, sealed vials or polypropylene syringes

  • Calibrated analytical balance

  • Sterile needles and syringes for reconstitution

Procedure:

  • Weighing: Accurately weigh the this compound powder. For commercially available lyophilized vials (e.g., 40 mg), this step is not necessary.

  • Reconstitution: Aseptically add sterile 0.9% Sodium Chloride to the powder to achieve the desired concentration. A common reconstitution is 4 mg/mL (e.g., adding 10 mL of NS to a 40 mg vial).[5][12]

  • Dissolution: Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking.

  • Dilution (if required): For lower concentrations (e.g., 0.4 mg/mL or 0.8 mg/mL), further dilute the reconstituted solution with additional 0.9% Sodium Chloride.[9][12]

  • Filtration (Optional): For applications requiring absolute sterility, the final solution can be passed through a 0.22 µm sterile filter.

  • Storage: Use the freshly prepared solution immediately if possible. Refer to the stability data table for specific storage conditions.

Stability and Storage Recommendations

The stability of this compound solutions is influenced by solvent, concentration, temperature, and container type.

Concentration & SolventStorage Temp.ContainerStability DurationReference
4 mg/mL in 0.9% NaCl2-8°C (Refrigerated)Polypropylene Syringe28 days (protected from light)[9][13]
4 mg/mL in 0.9% NaCl20-25°C (Room Temp)Polypropylene Syringe96 hours[5][11]
4 mg/mL in 0.9% NaCl20-25°C (Room Temp)Glass Vial3 days[9][13]
0.4 or 0.8 mg/mL in 0.9% NaCl2-8°C (Refrigerated)PVC Minibag28 days[9][13]
0.4 or 0.8 mg/mL in 0.9% NaCl20-25°C (Room Temp)PVC Minibag3 days[9][13]
0.16 to 0.80 mg/mL in 0.9% NaCl4°C (Refrigerated)PVC Minibag20 days[10]
0.4 mg/mL in 5% Dextrose2-8°C (Refrigerated)PVC Minibag14 days[9][13]
0.8 mg/mL in 5% Dextrose2-8°C (Refrigerated)PVC Minibag28 days[9][13]
DMSO Stock Solution-20°CAmber Vial≥ 4 years (as solid)[7]; Aqueous solutions not recommended for storage >1 day[7][7]

Key Recommendations:

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[4]

  • pH Considerations: Avoid acidic conditions, as pantoprazole degrades rapidly at low pH.[1][5]

  • Freeze-Thaw Cycles: For DMSO stocks, use single-use aliquots to avoid repeated freezing and thawing.

  • Aqueous Solutions: Freshly prepared aqueous solutions are always recommended. Do not store aqueous solutions for more than one day unless stability data for the specific conditions exist.[7]

Visualizations

Mechanism of Action: Proton Pump Inhibition

Pantoprazole_Mechanism cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus (Acidic) Panto_inactive (S)-Pantoprazole (Inactive, Lipophilic) Panto_active Active Sulfenamide Metabolite Panto_inactive->Panto_active Protonation in acidic environment ProtonPump H+/K+-ATPase (Proton Pump) Panto_active->ProtonPump Covalent bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Secretion into gastric lumen K_ion K+ K_ion->ProtonPump Uptake

Caption: Mechanism of (S)-Pantoprazole action in a gastric parietal cell.

Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Accurately weigh (S)-Pantoprazole Sodium Salt start->weigh choose_solvent 2. Select Solvent weigh->choose_solvent add_dmso 3a. Add sterile DMSO for high concentration stock choose_solvent->add_dmso Organic add_aqueous 3b. Add sterile 0.9% NaCl for aqueous solution choose_solvent->add_aqueous Aqueous dissolve 4. Vortex or Swirl until fully dissolved add_dmso->dissolve add_aqueous->dissolve aliquot 5a. Aliquot into single-use amber vials (DMSO stock) dissolve->aliquot dilute 5b. Perform further dilution if needed (Aqueous) dissolve->dilute store 6. Store under recommended conditions (temp, light) aliquot->store dilute->store end End: Ready for Use store->end

Caption: Experimental workflow for preparing stock solutions.

References

Application Notes and Protocols for (S)-(-)-Pantoprazole Sodium Salt in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation of (S)-(-)-Pantoprazole Sodium Salt dosage for animal studies, including detailed experimental protocols and relevant pharmacological data.

Introduction

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] It achieves this by irreversibly binding to and inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[1][2] Animal studies have indicated that (S)-(-)-Pantoprazole is more potent and effective than its racemic mixture.[3][4][5][6] This suggests that a lower dose of the S-enantiomer may achieve a therapeutic effect equivalent to a higher dose of the racemic form.[3][6] These notes are intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation

Comparative Efficacy of Pantoprazole Enantiomers in Rats

The following table summarizes the 50% inhibitory dose (ID50) of (S)-(-)-Pantoprazole Sodium ((-)-PAN.Na), (+)-Pantoprazole Sodium ((+)-PAN.Na), and racemic Pantoprazole Sodium ((+/-)-PAN.Na) in different rat models of acid-related lesions.[4]

Animal Model(-)-PAN.Na (mg/kg)(+)-PAN.Na (mg/kg)(+/-)-PAN.Na (mg/kg)
Pylorus Ligation-Induced Ulcer1.285.033.40
Histamine-Induced Ulcer1.204.283.15
Reflux Esophagitis2.923.563.70

Data from a pharmacodynamic comparison study in rats and guinea pigs.[4]

Recommended Dosage of Racemic Pantoprazole in Various Animal Species

While specific dosage data for (S)-(-)-Pantoprazole is still emerging, the established dosages for racemic pantoprazole can serve as a starting point for dose-range finding studies, keeping in mind the higher potency of the S-enantiomer.

Animal SpeciesDosage (mg/kg)Route of AdministrationFrequency
Dog & Cat1IV, POq24h[7][8]
Horse1.5IV, POq24h[7]
Cattle, Sheep, Goats0.5 - 1IVq24h[7][9]
Calves1IVq24h[10][11]
Alpacas1IVq24h[12]
2SCq24h[12]
Rats20PO-[13]

Note: PO = Oral, IV = Intravenous, SC = Subcutaneous, q24h = every 24 hours.

Pharmacokinetic Parameters of Racemic Pantoprazole in Different Species

The following table presents key pharmacokinetic parameters of racemic pantoprazole, which can be useful for study design. It is important to note that (S)-pantoprazole is reported to have higher bioavailability.[5]

Animal SpeciesT1/2 (h)CL (mL/kg/h)Vd (L/kg)Route
Calves (Day 1)1.44199.90.51IV[11][14]
Calves (Day 3)2.52192.91.80IV[11][14]
Sheep3.2965.260.35IV[15]
Goats0.720.70.9IV[9]

T1/2 = Half-life, CL = Clearance, Vd = Volume of distribution.

Experimental Protocols

Dosage Calculation for this compound

Objective: To determine an appropriate starting dose of this compound for an animal study based on existing data.

Principle: Based on comparative studies, (S)-(-)-Pantoprazole is approximately 1.5 to 1.9 times more potent than racemic pantoprazole.[3] Therefore, a dose conversion can be applied.

Calculation Example (for a rat study targeting anti-ulcer effects):

  • Reference Dose (Racemic): The ID50 for racemic pantoprazole in a pylorus ligation-induced ulcer model in rats is 3.40 mg/kg.[4]

  • Potency Factor: Use a conservative potency factor of 1.5.

  • Calculated (S)-(-)-Pantoprazole Dose:

    • Calculated Dose = Reference Dose / Potency Factor

    • Calculated Dose = 3.40 mg/kg / 1.5 = 2.27 mg/kg

This calculated dose can serve as a starting point for a dose-response study. It is recommended to test a range of doses (e.g., 1, 2.5, and 5 mg/kg) to establish the optimal dose for the specific experimental model.

Preparation of this compound for Oral Administration (Oral Gavage)

Materials:

  • This compound powder

  • Sterile water for injection

  • 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) solution (optional, as a suspending agent)

  • pH meter

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound based on the desired concentration and total volume needed.

  • Dissolution:

    • This compound is soluble in water.[16]

    • For a simple aqueous solution, dissolve the weighed powder in a known volume of sterile water.

    • If a suspension is preferred for prolonged stability or specific experimental needs, first prepare a 0.5% CMC-Na solution in sterile water. Then, suspend the weighed this compound powder in the CMC-Na solution.

  • pH Adjustment: Pantoprazole is most stable in neutral to slightly alkaline conditions and degrades rapidly in acidic environments.[16]

    • Check the pH of the prepared solution/suspension.

    • If necessary, adjust the pH to be between 8 and 11 using a dilute solution of sodium hydroxide.[17]

  • Homogenization: Vortex the solution/suspension thoroughly to ensure homogeneity.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C.

Protocol for Oral Gavage in Rats

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[13]

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct volume of the formulation to administer.

    • Gently but firmly restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx. The rat should swallow as the needle enters the esophagus.

    • Caution: Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[13]

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by Pantoprazole

G Mechanism of Pantoprazole Action cluster_lumen Gastric Lumen (Stomach) cluster_parietal Parietal Cell H_ion H+ Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCKBR CCKB Receptor Gastrin->CCKBR ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCKBR->PLC + M3R->PLC + cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA + ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ IP3_DAG->Ca + Ca->ProtonPump Stimulates ProtonPump->H_ion H+ Secretion Pantoprazole (S)-(-)-Pantoprazole (Active Form) Pantoprazole->ProtonPump Irreversible Inhibition

Caption: Signaling pathway of gastric acid secretion and its inhibition by (S)-(-)-Pantoprazole.

Experimental Workflow for Dosage Calculation and Administration

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Identify Animal Model and Study Objective lit_review Literature Review: - Racemic Pantoprazole Dosage - (S)-Pantoprazole Potency Data start->lit_review dose_calc Calculate Starting Dose Range for (S)-(-)-Pantoprazole lit_review->dose_calc formulation Prepare Formulation: - Dissolve in Vehicle (e.g., Water) - Adjust pH to 8-11 dose_calc->formulation animal_weight Weigh Animal formulation->animal_weight vol_calc Calculate Administration Volume (mg/kg to ml) animal_weight->vol_calc admin Administer via Oral Gavage vol_calc->admin monitor Monitor Animal for Therapeutic and Adverse Effects admin->monitor data_collection Collect Data (e.g., Ulcer Score, pH) monitor->data_collection analysis Analyze Results and Determine Optimal Dose data_collection->analysis

Caption: Workflow for calculating and administering this compound in animal studies.

References

Application Notes: (S)-(-)-Pantoprazole Sodium Salt in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-Pantoprazole, the S-enantiomer of pantoprazole, is a widely used proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme in gastric parietal cells, effectively reducing stomach acid secretion.[1][2][3] Beyond its gastrointestinal applications, recent research has unveiled its potential as a versatile tool in cell-based assays, particularly in oncology. Studies indicate that pantoprazole exhibits anti-cancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and reversing multidrug resistance.[4][5][6] These effects are often attributed to its ability to inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment and are overexpressed in many cancer cells.[5][7] This document provides detailed application notes and protocols for utilizing (S)-(-)-Pantoprazole Sodium Salt in various cell-based assays.

Mechanism of Action in Cellular Assays

In the acidic compartments of cells, pantoprazole is converted to its active sulfenamide form, which then covalently binds to cysteine residues on proton pumps like H+/K+ ATPase and V-ATPase, leading to their irreversible inhibition.[2][8] This disruption of proton transport has several downstream consequences that can be explored in cell-based assays:

  • Inhibition of V-ATPases: Leads to an increase in intracellular pH (pHi) and a decrease in extracellular pH, disrupting the transmembrane pH gradient crucial for cancer cell survival and proliferation.[5]

  • Modulation of Signaling Pathways: Pantoprazole has been shown to interfere with key cellular signaling pathways implicated in cancer progression, including JAK2/STAT3, PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB.[5][7][9][10][11]

  • Induction of Apoptosis: It can trigger programmed cell death through both mitochondrial-dependent and independent pathways.[7]

  • Cell Cycle Arrest: Pantoprazole can cause cell cycle arrest, typically at the G0/G1 phase, thereby halting cell proliferation.[7]

Logical Workflow for Investigating Pantoprazole in Cell-Based Assays

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Confirmation & In-depth Analysis A Select Cancer Cell Line(s) B Determine Optimal Pantoprazole Concentration Range A->B C Perform Cell Viability Assay (e.g., MTT, CCK-8) B->C D Calculate IC50 Value C->D I Clonogenic/Colony Formation Assay C->I E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Western Blot for Signaling Pathways (STAT3, Akt, NF-κB) D->G H Multidrug Resistance Reversal Assay D->H J TUNEL Assay for Apoptosis Confirmation E->J K Gene Expression Analysis (qRT-PCR) G->K

Caption: General workflow for cell-based assay investigation.

Quantitative Data Summary

The effects of pantoprazole can vary significantly depending on the cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Cancer Cell Viability and Proliferation

Cell LineCancer TypePantoprazole Conc.AssayResultsCitation
SGC7901 Human Gastric Adenocarcinoma>10 µg/mLCCK-8Dose-dependent decrease in cell viability.[5]
SGC7901/ADR Adriamycin-resistant Gastric Adenocarcinoma>10 µg/mLCCK-8Dose-dependent decrease in cell viability.[5]
SGC7901 Human Gastric Adenocarcinoma20 mg/mL (~49 µM)MTTTime-dependent growth inhibition (viability ~43% at 48h).[11]
MKN-45 Gastric Cancer Stem-like CellsNot SpecifiedMTTDecreased cell proliferation.[4][6]
K562/A02 & K562/ADM Drug-resistant Leukemia50, 100, 200 µg/mLFlow CytometryDose-dependent induction of apoptosis.[9]
Glioma Cells GliomaNot SpecifiedMTTDose- and time-dependent inhibition of cell viability.[7]

Table 2: Effects of this compound on Apoptosis and Intracellular pH

Cell LinePantoprazole Conc.Parameter MeasuredResultsCitation
K562/A02 50 µg/mLApoptosis Rate12.57%[9]
K562/ADM 50 µg/mLApoptosis Rate17.34%[9]
SGC7901 >10 µg/mLIntracellular pH (pHi)Significant decrease in pHi.[5]
SGC7901/ADR >10 µg/mLIntracellular pH (pHi)Significant decrease in pHi.[5]
SH-SY5Y 50 µg/mLApoptosis RateSignificantly reduced PTZ-induced apoptosis.[12]
Glioma Cells Not SpecifiedApoptosis MarkersIncreased TUNEL positivity, caspase-3, and PARP cleavage.[7]
Key Signaling Pathways Modulated by Pantoprazole

Pantoprazole's anti-cancer effects are mediated through the modulation of several critical signaling pathways.

A. Reversal of Multidrug Resistance via V-ATPase/mTOR/HIF-1α Pathway

In multidrug-resistant (MDR) cancer cells, pantoprazole inhibits V-ATPases, leading to intracellular acidification. This disrupts the function of downstream effectors like mTOR and HIF-1α, ultimately down-regulating the expression of drug efflux pumps such as P-glycoprotein (P-gp) and MRP1.[5]

PPZ Pantoprazole VATPase V-ATPases PPZ->VATPase inhibits mTOR mTOR VATPase->mTOR activates VATPase->mTOR HIF1a HIF-1α mTOR->HIF1a activates mTOR->HIF1a Pgp P-gp / MRP1 HIF1a->Pgp upregulates HIF1a->Pgp MDR Multidrug Resistance Pgp->MDR promotes Pgp->MDR

Caption: Pantoprazole's inhibition of the V-ATPase/mTOR pathway.

B. Inhibition of Inflammation and Muscle Wasting via JAK2/STAT3 Pathway

In the context of cancer cachexia, inflammatory cytokines like IL-6 and TNF-α activate the JAK2/STAT3 signaling pathway, leading to muscle protein degradation. Pantoprazole has been shown to decrease the levels of these cytokines and inhibit the phosphorylation (activation) of JAK2 and STAT3, thereby alleviating skeletal muscle wasting.[10][13]

PPZ Pantoprazole Cytokines IL-6, TNF-α PPZ->Cytokines reduces JAK2 p-JAK2 Cytokines->JAK2 activates STAT3 p-STAT3 JAK2->STAT3 activates Ubiquitin MuRF1, Fbx32 (Ubiquitin Ligases) STAT3->Ubiquitin upregulates Wasting Muscle Wasting Ubiquitin->Wasting promotes

Caption: Pantoprazole's inhibition of the JAK2/STAT3 pathway.

C. Attenuation of Pro-survival Signaling via NF-κB Pathway

Pantoprazole can suppress TNF-α-stimulated NF-κB signaling by preventing the nuclear translocation of the p65 subunit.[7] This inhibition leads to the reduced expression of NF-κB target genes that promote cell survival and proliferation, such as Cyclin-D1, iNOS, and COX-2.[7]

PPZ Pantoprazole p65_nuc p65 Nuclear Translocation PPZ->p65_nuc inhibits TNFa TNF-α TNFa->p65_nuc stimulates NFkB NF-κB Activation p65_nuc->NFkB Genes Cyclin D1, iNOS, COX-2 NFkB->Genes upregulates Survival Cell Survival & Proliferation Genes->Survival promote

Caption: Pantoprazole's attenuation of NF-κB signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]

Workflow for MTT Assay

A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with various Pantoprazole concentrations B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 3-4 hours at 37°C E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at ~570 nm G->H

Caption: Workflow diagram for the MTT cell viability assay.

Materials:

  • This compound

  • Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in sterile water or PBS.[16] Further dilute in serum-free medium to achieve desired final concentrations (e.g., 0, 10, 20, 50, 100, 200 µg/mL).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared pantoprazole dilutions. Include untreated wells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with this compound in 6-well plates as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols for (S)-(-)-Pantoprazole Sodium Salt in H+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a potent and selective proton pump inhibitor (PPI).[1] Like other PPIs, its primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the enzyme responsible for the final step of acid secretion in parietal cells.[1][2] These application notes provide a comprehensive overview of the experimental use of (S)-(-)-Pantoprazole Sodium Salt for H+/K+-ATPase inhibition, including its mechanism of action, quantitative data, and detailed protocols for in vitro assays.

Mechanism of Action

(S)-(-)-Pantoprazole is a prodrug that requires activation in an acidic environment.[1][3] The process of inhibition can be summarized in the following steps:

  • Systemic Absorption and Parietal Cell Accumulation: Following administration, this compound is absorbed into the bloodstream and selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[1][4]

  • Acid-Catalyzed Activation: In the highly acidic environment of the canaliculi, pantoprazole undergoes a proton-catalyzed conversion to a reactive cationic sulfenamide intermediate.[1][5][6]

  • Covalent Binding and Irreversible Inhibition: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase.[1][5] Specifically, pantoprazole has been shown to bind to Cys-813 and Cys-822.[5][6] This binding is irreversible and locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.[1][5]

Quantitative Data

The inhibitory potency of pantoprazole on H+/K+-ATPase activity is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes key quantitative data for pantoprazole and a related PPI, omeprazole, for comparison.

CompoundIC50 (µM)Experimental ConditionsSource
Pantoprazole6.8Inhibition of H+/K+-ATPase activity in gastric membrane vesicles under acidifying conditions.[4][7]
Omeprazole2.4Inhibition of H+/K+-ATPase activity in gastric membrane vesicles under acidifying conditions.
Pantoprazole37Inhibition of papain activity at pH 5.0.
Omeprazole17Inhibition of papain activity at pH 5.0.

Signaling Pathways Regulating H+/K+-ATPase

The activity of the H+/K+-ATPase is tightly regulated by various signaling pathways within the parietal cell, primarily stimulated by histamine, gastrin, and acetylcholine.

G cluster_receptors Receptors cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R G_s Gαs H2R->G_s G_q Gαq CCK2R->G_q M3R->G_q AC Adenylate Cyclase G_s->AC PLC Phospholipase C G_q->PLC G_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC HK_ATPase_vesicles H+/K+-ATPase (Tubulovesicles) PKA->HK_ATPase_vesicles Translocation & Activation Ca2_release->HK_ATPase_vesicles Translocation & Activation PKC->HK_ATPase_vesicles Translocation & Activation HK_ATPase_membrane Active H+/K+-ATPase (Canalicular Membrane) HK_ATPase_vesicles->HK_ATPase_membrane H_ion H⁺ HK_ATPase_membrane->H_ion Lumen Gastric Lumen (Acid Secretion) HK_ATPase_membrane->Lumen Pumps K_ion K⁺ K_ion->HK_ATPase_membrane

Caption: Signaling pathways regulating H+/K+-ATPase activity in gastric parietal cells.

Experimental Protocols

Preparation of H+/K+-ATPase Enriched Gastric Microsomal Vesicles

This protocol describes the isolation of H+/K+-ATPase enriched vesicles from gastric mucosa, a crucial first step for in vitro inhibition assays.

G start Start: Fresh Gastric Mucosa homogenize Homogenize in Buffer (e.g., Tris-HCl with sucrose) start->homogenize centrifuge1 Low-Speed Centrifugation (e.g., 10,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (e.g., 100,000 x g, 60 min) supernatant1->centrifuge2 pellet Collect Pellet (Microsomal Fraction) centrifuge2->pellet resuspend Resuspend Pellet in appropriate buffer pellet->resuspend store Store at -80°C resuspend->store

References

Application Notes and Protocols for Oral Formulations of (S)-(-)-Pantoprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-Pantoprazole, a proton pump inhibitor (PPI), effectively treats acid-related gastrointestinal disorders such as GERD and peptic ulcers by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system in gastric parietal cells.[1] However, its therapeutic application via the oral route is challenging due to its inherent instability in acidic environments. The molecule undergoes rapid degradation at the low pH of the stomach, which significantly reduces its oral bioavailability.[1][2][3]

To overcome this, oral formulations of Pantoprazole Sodium must be designed to protect the active pharmaceutical ingredient (API) from gastric acid and ensure its release in the more neutral pH of the small intestine for absorption.[1] This document provides detailed application notes and protocols for the research and development of various oral dosage forms of (S)-(-)-Pantoprazole Sodium Salt, focusing primarily on enteric-coated tablets and other novel delivery systems.

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a substituted benzimidazole that, after absorption, accumulates in the acidic secretory canaliculi of the gastric parietal cells. Here, it is converted to its active form, a cyclic sulphenamide, which forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its inactivation. This action inhibits both basal and stimulated gastric acid secretion.

pantoprazole_mechanism cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_lumen Stomach Lumen Panto_inactive Pantoprazole (Inactive) Panto_accum Accumulation in Acidic Canaliculi Panto_inactive->Panto_accum Absorption Panto_active Conversion to Active Sulphenamide Panto_accum->Panto_active Protonation Inhibition Covalent Bonding & Inactivation Panto_active->Inhibition Pump H+/K+ ATPase (Proton Pump) Pump->Inhibition Target H_ion H+ Pump->H_ion Efflux (Acid Secretion) Inhibition->Pump Inhibition K_ion K+ K_ion->Pump Influx

Caption: Mechanism of H+/K+ ATPase inhibition by Pantoprazole in gastric parietal cells.

Application Note 1: Enteric-Coated Tablet Formulations

The most common strategy to protect acid-labile drugs like Pantoprazole is enteric coating. This involves applying a pH-sensitive polymer layer over the drug core. This coating is insoluble in the highly acidic gastric fluid (pH 1-3) but dissolves readily in the higher pH of the small intestine (pH > 5.5), releasing the drug for absorption.[1] A separating layer or sub-coat is often applied between the drug core and the enteric coat to prevent adverse interactions between the acidic polymer and the API.[4][5]

Logical Structure of an Enteric-Coated Tablet

The formulation is a multi-layered system, each with a specific function to ensure drug stability and targeted release.

tablet_structure Core Core Tablet (Pantoprazole + Excipients) Subcoat Separating Layer / Sub-coat (e.g., HPMC) Protects API from acidic enteric polymer EntericCoat Enteric Coating (e.g., Eudragit L100, CAP) Resists Gastric Acid (pH 1.2) Dissolves in Intestinal Fluid (pH > 5.5)

Caption: Functional layers of a typical Pantoprazole enteric-coated tablet.

Data Presentation: Formulation & Evaluation

Table 1: Example Formulations of Pantoprazole Sodium Core Tablets

Ingredient Function Formulation C2 (% w/w)[6] Formulation F6 (% w/w)[7]
Pantoprazole Sodium API 22.22 20.0
Microcrystalline Cellulose Diluent 38.89 30.0
Mannitol Diluent 16.67 -
Dicalcium Phosphate Diluent 16.67 -
Sodium Starch Glycollate Superdisintegrant - 15.0
Croscarmellose Sodium Superdisintegrant 2.78 -
Aspartame Sweetener - 2.0
Magnesium Stearate Lubricant 1.39 1.5

| Talc | Glidant | 1.39 | 1.5 |

Table 2: Enteric Coating Polymers and Evaluation of Final Tablets

Parameter Formulation C2F9[6] Formulation EC8[8]
Coating Polymer 8% Cellulose Acetate Phthalate (CAP) 6% Eudragit RS100
Hardness ( kg/cm ²) 5.60 ± 0.24 3.52
Friability (%) < 1% < 1%
Drug Content (%) 99.08 ± 0.35 100.16
Disintegration Time (min) 7.02 ± 0.21 (in pH 6.8 buffer) Not specified
Acid Resistance (2h in 0.1N HCl) < 10% release Compliant

| Drug Release (in pH 6.8 Buffer) | 99.72% within 60 min | 100.16% within 45 min |

Experimental Protocols

Protocol 1: Preparation of Enteric-Coated Tablets by Direct Compression

This protocol outlines the general steps for preparing enteric-coated tablets based on direct compression of the core, followed by coating.

  • Pre-formulation:

    • Characterize the API (this compound) for properties like solubility, melting point, and particle size.[9]

    • Perform drug-excipient compatibility studies using FTIR to ensure no significant interactions.[10]

  • Core Tablet Compression:

    • Accurately weigh all core tablet ingredients (API, diluents, disintegrants) as per the formulation (e.g., Table 1).

    • Sieve all ingredients through an appropriate mesh sieve (e.g., 60#) to ensure uniformity.[10]

    • Mix the API and excipients (except lubricant and glidant) in a blender using geometric dilution.

    • Add the lubricant (Magnesium Stearate) and glidant (Talc) and blend for a short duration (e.g., 2-5 minutes).

    • Compress the blend into tablets using a rotary tablet press to meet target weight and hardness specifications.

  • Sub-coating (Separating Layer):

    • Prepare a coating solution of a water-soluble polymer like Hypromellose (HPMC).

    • Place the core tablets in a coating pan.

    • Spray the sub-coating solution onto the tablets under controlled temperature and airflow until a target weight gain (e.g., 2-3%) is achieved.

  • Enteric Coating:

    • Prepare the enteric coating solution using a pH-sensitive polymer (e.g., Eudragit L100, Cellulose Acetate Phthalate) dissolved in a suitable solvent system.[6]

    • Spray the enteric coating solution onto the sub-coated tablets in the coating pan.

    • Continue the process until the desired weight gain is achieved (e.g., 6-10%), which determines the coating thickness and acid resistance.[6][8]

    • Dry the coated tablets to remove residual solvent.

Protocol 2: In-Vitro Dissolution & Disintegration Testing

This protocol follows the general guidelines of the United States Pharmacopeia (USP) for delayed-release dosage forms.[11]

  • Apparatus:

    • Use USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

    • Use a standard disintegration tester.

  • Disintegration Test: [11][12]

    • Acid Stage: Place one tablet in each of the six tubes of the disintegration basket. Operate the apparatus in 0.1 N HCl at 37 ± 2 °C for 2 hours. The tablets should show no signs of disintegration, cracking, or softening.

    • Buffer Stage: After the acid stage, drain the acid and immerse the basket in pH 6.8 phosphate buffer at 37 ± 2 °C. All tablets must disintegrate within the time specified in the monograph (e.g., 60 minutes).[12]

  • Two-Stage Dissolution Test: [2][11][13]

    • Acid Stage:

      • Medium: 900 mL of 0.1 N HCl.

      • Temperature: 37 ± 0.5 °C.

      • Time: 2 hours.

      • Procedure: Place one tablet in each dissolution vessel. After 2 hours, withdraw a sample. The amount of Pantoprazole dissolved should not exceed 10% of the labeled amount.[2][11]

    • Buffer Stage:

      • Medium: Withdraw the acid and replace it with 900 mL of pH 6.8 phosphate buffer, pre-warmed to 37 ± 0.5 °C.

      • Procedure: Continue the test for a specified period (e.g., 60 minutes). Withdraw samples at regular intervals (e.g., 5, 15, 30, 45, 60 minutes).

      • Analysis: Analyze the samples for Pantoprazole concentration using a validated UV-Vis spectrophotometric (at ~288-295 nm) or HPLC method.[12][14] The amount of drug released should meet the specification (typically >75% at a given time point).[12]

Application Note 2: Novel Oral Formulations

To improve patient compliance, especially for pediatric and geriatric populations, alternative formulations such as Orally Disintegrating Tablets (ODTs), oral films, and multiparticulate systems have been developed.[3][7][15]

  • Orally Disintegrating Tablets (ODTs): These tablets are designed to disintegrate rapidly in the saliva (within seconds to a minute) without the need for water.[7][15] This requires the use of superdisintegrants.[15]

  • Oral Films: These are thin, flexible films containing the API that dissolve quickly when placed on the tongue, offering an alternative to tablets and potentially enabling buccal absorption to bypass first-pass metabolism.[3][16]

  • Multiparticulate Systems: These formulations consist of small, drug-loaded pellets or granules that are enteric-coated.[17][18] They can be filled into capsules or sachets. Their advantage lies in a more predictable gastric emptying time and reduced risk of dose dumping compared to single-unit tablets.[17]

Data Presentation: ODT Formulation & Evaluation

Table 3: Evaluation of Pantoprazole ODT Formulations[7]

Formulation Code Superdisintegrant Conc. (% w/w) Disintegration Time (s) Drug Release in 15 min (%)
F1 Croscarmellose Sodium 5 25 89.42
F3 Croscarmellose Sodium 15 22 96.20
F4 Sodium Starch Glycollate 5 20 92.50

| F6 | Sodium Starch Glycollate | 15 | 15 | 100.70 |

Workflow for ODT Formulation Development

This diagram illustrates the key stages in the development and evaluation of an ODT formulation.

odt_workflow Preform 1. Pre-formulation Studies - API Characterization - Excipient Compatibility (FTIR) FormDev 2. Formulation Development - Select Superdisintegrants (e.g., SSG, Croscarmellose) - Optimize Excipient Ratios Preform->FormDev PreComp 3. Pre-Compression Evaluation - Bulk/Tapped Density - Angle of Repose, Carr's Index FormDev->PreComp Comp 4. Tablet Compression (Direct Compression Method) PreComp->Comp PostComp 5. Post-Compression Evaluation - Hardness, Friability - Weight Variation, Drug Content Comp->PostComp PerfTest 6. Performance Testing - Wetting Time - In-Vitro Disintegration Time - In-Vitro Dissolution PostComp->PerfTest PerfTest->FormDev Re-formulation Loop Stability 7. Stability Studies (Accelerated Conditions, e.g., 40°C/75% RH) PerfTest->Stability Final Optimized ODT Formulation Stability->Final

Caption: General workflow for the development and evaluation of Pantoprazole ODTs.

References

Troubleshooting & Optimization

(S)-(-)-Pantoprazole Sodium Salt stability in different aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-(-)-Pantoprazole Sodium Salt in various aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the aqueous solution.[1][2][3] It is an acid-labile compound, meaning it degrades rapidly in acidic conditions, but it is relatively stable in neutral to alkaline solutions.[1][4][5]

Q2: My pantoprazole solution turned yellow after preparation. What does this indicate?

A2: A yellow discoloration of the solution is a common indicator of acidic degradation.[1] This is often observed when the pH of the solution is low.

Q3: Can I store reconstituted this compound solutions? If so, for how long?

A3: The storage stability of reconstituted pantoprazole solutions depends on the solvent, concentration, temperature, and exposure to light. For instance, a 4 mg/mL solution in 0.9% sodium chloride (NS) is stable for 3 days at room temperature (20°C to 25°C) in glass vials or for 28 days if refrigerated (2°C to 8°C) in polypropylene syringes.[6][7][8] Solutions diluted in 5% dextrose in water (D5W) or NS in PVC minibags also have specific stability periods at room temperature and under refrigeration.[6][7][8] Always refer to specific stability data for your conditions.

Q4: What are the major degradation products of pantoprazole under stress conditions?

A4: Under forced degradation conditions, the primary degradation products are pantoprazole sulfide and pantoprazole sulfone.[9][10] Acidic and oxidative stress conditions, in particular, lead to the formation of these impurities.[9]

Q5: Is this compound sensitive to light?

A5: Yes, pantoprazole can degrade upon exposure to light (photolytic degradation).[4][9][11] It is advisable to protect solutions from light, especially during long-term storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of pantoprazole concentration in solution. The pH of the aqueous solution is too low (acidic).Ensure the pH of your solution is neutral or alkaline (pH > 7).[1] Use appropriate buffers to maintain a stable pH.
Inconsistent results in stability studies. Fluctuation in storage temperature. Exposure to light. Improper solution preparation.Maintain a constant and controlled temperature throughout the experiment. Protect samples from light by using amber vials or covering them with aluminum foil. Ensure accurate and consistent preparation of solutions, including the use of calibrated equipment.
Precipitation observed in the solution. The concentration of pantoprazole exceeds its solubility in the chosen solvent.Review the solubility data for pantoprazole in your specific solvent.[1] You may need to adjust the concentration or choose a different solvent system.
Appearance of unknown peaks in HPLC chromatogram. Degradation of pantoprazole. Presence of impurities in the starting material.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products.[9][10] Ensure the purity of your this compound.

Data on Stability of this compound

Table 1: pH-Dependent Stability of Pantoprazole
pH Condition Half-life Observation
4.40.1N HCl, heated-Significant degradation.[6]
5.0Ambient Temperature~2.8 hours[3]Rapid degradation.
7.8Ambient Temperature~220 hours[3]Relatively stable.
>7--Chemically stable.[1]
12.20.1N NaOH, heated-Stable.[6]
Table 2: Stability in Intravenous (IV) Solutions
Concentration Solution Storage Container Temperature Duration of Stability (>90% initial concentration)
4 mg/mL0.9% NaCl (NS)Glass Vials20°C to 25°C3 days[6][7][8]
4 mg/mL0.9% NaCl (NS)Polypropylene Syringes2°C to 8°C28 days[6][7][8]
0.4 mg/mL5% Dextrose (D5W)PVC Minibags20°C to 25°C2 days[6][7][8]
0.4 mg/mL5% Dextrose (D5W)PVC Minibags2°C to 8°C14 days[6][7][8]
0.8 mg/mL5% Dextrose (D5W)PVC Minibags20°C to 25°C3 days[6][7][8]
0.8 mg/mL5% Dextrose (D5W)PVC Minibags2°C to 8°C28 days[6][7][8]
0.4 mg/mL0.9% NaCl (NS)PVC Minibags20°C to 25°C3 days[6][7][8]
0.8 mg/mL0.9% NaCl (NS)PVC Minibags20°C to 25°C3 days[6][7][8]
0.4 mg/mL & 0.8 mg/mL0.9% NaCl (NS)PVC Minibags2°C to 8°C28 days[6][7][8]
Table 3: Summary of Forced Degradation Studies
Stress Condition Reagent/Condition Observation
Acidic0.1 M HCl to 1 M HClSubstantial degradation.[9][10][11]
Alkaline0.1 M NaOHStable.[9][11]
Oxidative3% H₂O₂Substantial degradation.[9]
ThermalDry HeatStable.[9]
PhotolyticUV light / SunlightMinor degradation.[4][9]

Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Method

A common method for assessing the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Objective: To quantify the concentration of pantoprazole and separate it from its degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Hypersil ODS).[9]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile).[9]

  • Flow Rate: 1 mL/min.[9]

  • Detection: UV detection at 290 nm.[9][11]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).[10][11]

  • Sample Preparation:

    • For stability studies, solutions of pantoprazole in the desired aqueous medium are prepared.

    • Samples are withdrawn at specified time intervals.

    • Samples may require dilution with the mobile phase before injection.

  • Forced Degradation Sample Preparation:

    • Acidic: Treat the stock solution with hydrochloric acid (e.g., 0.1 M HCl) for a specific duration.[10][11]

    • Alkaline: Treat the stock solution with sodium hydroxide (e.g., 0.1 M NaOH).[10]

    • Oxidative: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal: Expose the solid drug or a solution to elevated temperatures.

    • Photolytic: Expose a solution to UV light or sunlight.[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of pantoprazole in the samples is determined by comparing the peak area of pantoprazole with that of the standard solution.

G cluster_prep Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis prep_standard Prepare Standard Solution hplc HPLC Analysis (C18 Column, UV 290 nm) prep_standard->hplc prep_sample Prepare Sample Solution (in aqueous medium) acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photolytic Stress prep_sample->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for a typical stability study of this compound.

Signaling Pathways and Logical Relationships

The degradation of pantoprazole is primarily influenced by the pH of the environment. The following diagram illustrates the logical relationship between environmental conditions and the stability of pantoprazole.

G cluster_conditions Environmental Conditions cluster_outcomes Stability Outcomes pantoprazole (S)-(-)-Pantoprazole Sodium Salt acidic Acidic pH (e.g., pH < 6) pantoprazole->acidic exposed to neutral_alkaline Neutral/Alkaline pH (e.g., pH ≥ 7) pantoprazole->neutral_alkaline exposed to oxidizing Oxidizing Agent (e.g., H₂O₂) pantoprazole->oxidizing exposed to light Light Exposure pantoprazole->light exposed to degradation Rapid Degradation (Formation of Sulfide, Sulfone) acidic->degradation stable Relatively Stable neutral_alkaline->stable oxidizing->degradation photo_degradation Photolytic Degradation light->photo_degradation

Caption: Logical relationship between environmental conditions and pantoprazole stability.

References

troubleshooting degradation of (S)-(-)-Pantoprazole Sodium Salt in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-Pantoprazole Sodium Salt. The information herein is designed to address common issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Pantoprazole?

A1: Pantoprazole is susceptible to degradation under several stress conditions. The main degradation pathways include:

  • Hydrolysis: It is highly unstable in acidic environments (low pH), leading to rapid degradation.[1][2][3][4] The rate of degradation increases as the pH decreases.[3] It is relatively stable under neutral to alkaline conditions.[1][2][5] Acidic degradation often results in a yellow-colored solution.[2][6]

  • Oxidation: Pantoprazole can be oxidized, leading to the formation of impurities such as sulfone.[1][5] Hydrogen peroxide is often used in forced degradation studies to simulate oxidative stress.[1][7]

  • Photolysis: Exposure to light, particularly UV light, can cause significant degradation.[1][6] Degradation is more pronounced in solution compared to the solid form.[6]

Q2: What are the initial steps for conducting a forced degradation study on Pantoprazole?

A2: A forced degradation or stress testing study is essential for understanding the stability of a drug and for developing a stability-indicating analytical method.[1] The initial step involves subjecting a solution of Pantoprazole to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, with the aim of achieving partial degradation (typically 10-20%).[1] This ensures that the analytical method can effectively separate the intact drug from its degradation products.[1]

Q3: Which analytical technique is most suitable for analyzing Pantoprazole and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation and quantification of Pantoprazole and its degradation products.[1] This method, frequently paired with a UV detector, can be optimized to resolve the parent drug from its various degradants.[1] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] To validate your HPLC method as stability-indicating, you must demonstrate specificity. This is achieved by showing that the peaks for Pantoprazole and its degradation products are well-resolved from each other. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to confirm that the chromatographic peak of the active ingredient is not co-eluting with any other component.[1]

Troubleshooting Guides

Problem 1: Rapid degradation of Pantoprazole observed in solution.
  • Possible Cause: The pH of the solution is acidic. Pantoprazole is an acid-labile compound and degrades quickly in acidic conditions.[2][3][4]

  • Solution:

    • Ensure the pH of your solvent or buffer system is neutral or slightly alkaline (pH > 7).[1][2]

    • If working with acidic conditions is unavoidable, minimize the exposure time and temperature.

    • Prepare solutions fresh before use. A solution of pantoprazole in methanol stored at 4°C was found to be stable for 7 days.[6]

Problem 2: Appearance of unknown peaks in the chromatogram during stability studies.
  • Possible Cause: Formation of degradation products due to stress conditions like acid, oxidation, or light. Common degradation products include sulfide and sulfone impurities.[1][5]

  • Solution:

    • Identify the peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks, which can provide their molecular weight and aid in structural elucidation through MS/MS fragmentation.[1]

    • Check peak purity: Employ a PDA detector to assess the spectral purity of the unknown peaks to confirm if they are single components.[1]

    • Literature review: Consult scientific literature for known degradation products of Pantoprazole under the specific stress conditions you have applied.[1]

Problem 3: Poor separation between Pantoprazole and its degradation products in HPLC.
  • Possible Cause: The mobile phase composition is not optimal for resolving the parent drug from its degradants.

  • Solution:

    • Adjust pH: The pH of the aqueous component of the mobile phase can significantly impact the retention and resolution of ionizable compounds like Pantoprazole and its degradation products. Experiment with different pH values for the buffer.[1]

    • Modify Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[1]

    • Change Column: Consider using a different column with a different stationary phase chemistry. A C18 column is commonly used.[5][6]

Quantitative Data on Pantoprazole Degradation

The following tables summarize quantitative data from forced degradation studies.

Table 1: Degradation of Pantoprazole under Various Stress Conditions

Stress ConditionReagent/ParameterTimeTemperatureDegradation (%)Reference
Acid Hydrolysis0.01 M HCl10 minRoom Temp~35%[6]
Acid Hydrolysis0.01 M HCl60 minRoom Temp~92%[6]
Acid Hydrolysis0.05 M HCl30 minRoom Temp~86%[6]
Acid Hydrolysis0.1 M or 1 M HCl~10 minRoom TempTotal Degradation[6]
Oxidative3% H₂O₂24 hoursRoom Temp~18%[6]
Thermal (Solid)Dry Heat24 hours70°C~10%[6]
Thermal (Solid)Dry Heat24 hours95°C~54%[6]
Photolytic (Solution)UV Light24 hours50°C~36%[6]
Photolytic (Solution)UV Light60 hours50°C~64%[6]
Photolytic (Solid)UV Light3 daysN/A~10%[6]
Photolytic (Solution)Visible Light5 daysN/A~6%[6]

Table 2: Stability of Pantoprazole Sodium in Different Solutions and Storage Conditions

ConcentrationDiluentStorage ContainerTemperatureDurationStabilityReference
4 mg/mL0.9% NaClGlass Vials20-25°C3 daysStable (>90%)[8]
4 mg/mL0.9% NaClPolypropylene Syringes2-8°C28 daysStable (>90%)[8]
0.4 mg/mL5% DextrosePVC Minibags20-25°C2 daysStable (>90%)[8]
0.4 mg/mL5% DextrosePVC Minibags2-8°C14 daysStable (>90%)[8]
0.8 mg/mL5% DextrosePVC Minibags20-25°C3 daysStable (>90%)[8]
0.8 mg/mL5% DextrosePVC Minibags2-8°C28 daysStable (>90%)[8]
0.4 or 0.8 mg/mL0.9% NaClPVC Minibags20-25°C3 daysStable (>90%)[8]
0.4 or 0.8 mg/mL0.9% NaClPVC Minibags2-8°C28 daysStable (>90%)[8]

Experimental Protocols

Protocol 1: Forced Degradation of Pantoprazole

This protocol outlines a general procedure for subjecting Pantoprazole to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1]

  • Preparation of Stock Solution: Prepare a stock solution of Pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1][7]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1M HCl.[1]

    • Heat the solution, for example, at 80°C for 8 hours.[1][7]

    • After cooling, neutralize the solution with an equivalent amount of 1M NaOH.[1][7]

    • Dilute to the final concentration with the mobile phase.[1]

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 1M NaOH.[1]

    • Heat the solution, for instance, at 80°C for 8 hours.[1][7]

    • After cooling, neutralize with an equivalent amount of 1M HCl.

    • Dilute to the final concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature for a specified period (e.g., 48 hours).[1][7]

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Keep the solid drug powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).[7]

    • Alternatively, heat a solution of the drug.

    • Dissolve and dilute the stressed sample to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for a specified duration (e.g., 15 days).[1][7]

    • Keep a control sample in the dark.

    • Dilute the stressed and control samples to the final concentration for analysis.

Visualizations

Pantoprazole_Degradation_Pathways Pantoprazole (S)-(-)-Pantoprazole Acid Acidic Conditions (e.g., HCl) Pantoprazole->Acid Highly Unstable Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Pantoprazole->Oxidizing_Agent Susceptible Light Light Exposure (UV/Visible) Pantoprazole->Light Susceptible Heat Thermal Stress Pantoprazole->Heat Degrades Base Alkaline Conditions (e.g., NaOH) Pantoprazole->Base More Stable Degradation_Products Degradation Products Acid->Degradation_Products Sulfide Sulfide Impurity Oxidizing_Agent->Sulfide Sulfone Sulfone Impurity Oxidizing_Agent->Sulfone Photodegradants Photodegradation Products Light->Photodegradants Heat->Degradation_Products Stable Relatively Stable Base->Stable

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow Start Start: Pantoprazole Sample Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->Stock_Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (HCl, Heat) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Degradation (Heat) Stress_Conditions->Thermal Photolytic Photolytic Degradation (Light Exposure) Stress_Conditions->Photolytic Sample_Prep Sample Preparation (Neutralization, Dilution) Acid_Hydrolysis->Sample_Prep Base_Hydrolysis->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photolytic->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic Problem Observed Degradation of Pantoprazole Check_pH Is the solution pH acidic? Problem->Check_pH Adjust_pH Adjust pH to Neutral/Alkaline Check_pH->Adjust_pH Yes Check_Light Is the sample exposed to light? Check_pH->Check_Light No Stable_Conditions Experiment under stable conditions Adjust_pH->Stable_Conditions Protect_Light Protect from light Check_Light->Protect_Light Yes Check_Temp Is the temperature elevated? Check_Light->Check_Temp No Protect_Light->Stable_Conditions Control_Temp Control temperature Check_Temp->Control_Temp Yes Check_Oxidants Are oxidizing agents present? Check_Temp->Check_Oxidants No Control_Temp->Stable_Conditions Remove_Oxidants Use deoxygenated solvents/ inert atmosphere Check_Oxidants->Remove_Oxidants Yes Check_Oxidants->Stable_Conditions No Remove_Oxidants->Stable_Conditions

References

Technical Support Center: Optimization of Pantoprazole Sodium Immediate-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the optimization of pantoprazole sodium dosage in immediate-release (IR) formulations.

Frequently Asked Questions (FAQs)

Q1: Why is developing an immediate-release formulation of pantoprazole sodium challenging?

Pantoprazole sodium is a proton pump inhibitor (PPI) that is highly unstable in acidic environments.[1][2][3] The rate of degradation increases significantly as the pH decreases.[4][5] In the acidic environment of the stomach (pH 1-3), the drug degrades rapidly, which prevents it from being absorbed in its active form.[1][3] Consequently, most commercial formulations are delayed-release with an enteric coating to protect the drug until it reaches the more alkaline environment of the small intestine.[2][6]

Q2: How can an immediate-release formulation protect pantoprazole from stomach acid?

To achieve immediate release while protecting the acid-labile drug, a "buffered macro-environment" approach is used.[1] This involves incorporating buffering agents directly into the formulation.[1] When the tablet or capsule disintegrates, these agents neutralize the surrounding gastric acid, raising the local pH to a level where pantoprazole is stable (ideally pH 5.5 or higher) and can be absorbed.[1][2]

Q3: What are the Critical Quality Attributes (CQAs) for a buffered pantoprazole IR formulation?

The primary CQAs include:

  • Acid Neutralizing Capacity (ANC): The formulation must contain sufficient buffering capacity to raise and maintain the gastric pH to a non-degrading level for a sufficient time.[1]

  • Disintegration Time: The dosage form must disintegrate rapidly to release the drug and buffering agents. Superdisintegrants are crucial for this.[1][7]

  • Dissolution Rate: The formulation should exhibit rapid drug release (e.g., >85% in 30 minutes) in a buffered medium after surviving the initial acidic challenge.[1]

  • Stability: The drug must remain stable within the formulation throughout its shelf life, showing minimal degradation.

Q4: What is the mechanism of action of pantoprazole?

Pantoprazole works by irreversibly inhibiting the H+/K+ ATPase pump (the proton pump) located in the parietal cells of the stomach lining.[1][8] This is the final step in gastric acid production. By blocking this pump, pantoprazole effectively suppresses both basal and stimulated gastric acid secretion for up to 24 hours.[8]

Troubleshooting Guide

Issue 1: Low Drug Assay and High Degradation Products

Question: My final formulation shows a significant loss of pantoprazole and a high percentage of impurities. What could be the cause?

Answer: This issue almost always points to acid-catalyzed degradation during processing or upon dissolution.

  • Insufficient Buffering: The primary cause is inadequate acid neutralization. The buffering agent's capacity may be too low to counteract the stomach's acidic environment. The stability of pantoprazole is highly pH-dependent.[4][5]

  • Incompatible Excipients: Some excipients can create an acidic micro-environment or contain impurities that accelerate drug degradation. Compatibility studies are essential.[1]

  • Manufacturing Process: The use of aqueous solutions during wet granulation can expose the drug to destabilizing conditions if the pH is not controlled.

Solutions & Experimental Data:

  • Optimize Buffer Selection: Evaluate various buffering agents for their Acid Neutralizing Capacity (ANC). A combination of buffers may be more effective.[1]

  • Conduct Stability Studies: Perform pH-dependent stability analysis to confirm the optimal pH range for your formulation.

Table 1: pH-Dependent Stability of Pantoprazole Sodium

pH of MediumStability Observation after 8 hours
1.0Unstable, significant degradation
3.0Unstable, degradation observed
5.0Moderately stable (Degradation half-life ~2.8 hours)[4][5]
6.0Stable[1]
7.8Highly stable (Degradation half-life ~220 hours)[4][5]

Source: Data compiled from multiple studies.[1][4][5]

G

Caption: Logic of pantoprazole stability in acidic vs. buffered conditions.

Issue 2: Formulation Fails Dissolution in Acidic Stage

Question: During the two-stage dissolution test, more than 10% of my drug is released in the 0.1 N HCl acid stage. Why is this happening?

Answer: This indicates a failure of the protective mechanism, leading to premature drug release and subsequent degradation.

  • Slow Disintegration: If the tablet does not disintegrate fast enough, the core is exposed to the acid for a prolonged period before the buffer can be fully effective.

  • Insufficient Buffer Quantity: The amount of buffering agent is not enough to neutralize the entire volume of the dissolution medium.

  • Poor Buffer Distribution: Inadequate mixing during manufacturing can lead to buffer-poor regions within the tablet, allowing acid to penetrate and degrade the drug.

Solutions & Experimental Data:

  • Increase Superdisintegrant Level: Optimizing the type and concentration of superdisintegrants can significantly decrease disintegration time.

  • Increase Buffer Concentration: Re-evaluate the required ANC and adjust the buffer quantity accordingly.

Table 2: Effect of Superdisintegrant on Disintegration and Drug Release

Formulation CodeSuperdisintegrantConcentration (% w/w)Disintegration Time (seconds)% Drug Release at 30 min
F1Croscarmellose Sodium5%2588.5%
F2Sodium Starch Glycolate10%1895.2%
F3Sodium Starch Glycolate12%1598.9%

Source: Based on optimization studies described in the literature.[1][7]

Issue 3: Incomplete or Slow Drug Release in Buffer Stage

Question: My formulation survives the acid stage, but drug release in the pH 6.8 buffer stage is slow and does not meet the >75% (Q) specification in 45 minutes. What is the problem?

Answer: This points to issues with the formulation matrix itself, preventing the drug from dissolving properly once it is in a stable environment.

  • Over-granulation/High Binder Concentration: Excessive binder (e.g., PVP K-30) can create very hard granules that do not break down easily, trapping the drug.[1]

  • Gelling Effect: Certain excipients may form a viscous gel layer in the dissolution medium, which retards drug release.

  • Poor Drug Solubility: Although pantoprazole sodium is soluble at higher pH, interactions with other excipients could potentially reduce its effective solubility.

Solutions & Experimental Data:

  • Optimize Binder Concentration: Reduce the concentration of the binder or select a different binder. A 2³ factorial design can be used to optimize the levels of binder, superdisintegrant, and other key excipients.[1]

  • Incorporate Solubilizers: If solubility is suspected to be an issue, the inclusion of a suitable solubilizing agent could be explored.

Table 3: 2³ Factorial Design Variables for Formulation Optimization

VariableLow Level (-1)High Level (+1)
X1: Sodium Starch Glycolate10%12%
X2: PVP K-303.5%5%
X3: Mannitol45%50%

Source: Example of a factorial design used for optimizing pantoprazole IR granules.[1]

G Start Define Target Product Profile (Immediate Release, Acid Resistance) Preformulation Preformulation Studies (Drug-Excipient Compatibility, pH Stability) Start->Preformulation Formulation Formulation Development (Select Buffer, Disintegrant, Binder) Preformulation->Formulation Factorial Factorial Design (2³) (Optimize Excipient Levels) Formulation->Factorial Granulation Wet Granulation & Drying Factorial->Granulation Evaluation Evaluate Granules (Flow, LOD) Granulation->Evaluation Compression Capsule Filling / Tablet Compression Evaluation->Compression Testing In-Vitro Testing (Disintegration, Dissolution, Assay) Compression->Testing End Optimized Formulation Testing->End

Caption: Workflow for developing a buffered pantoprazole IR formulation.

Key Experimental Protocols

Protocol 1: Acid Neutralizing Capacity (ANC) of Buffers

Objective: To determine the capacity of selected buffering agents to neutralize acid and maintain a pH above 5.5 under simulated gastric conditions.

Methodology:

  • Prepare Simulated Gastric Fluid: Prepare 250 mL of simulated gastric fluid by mixing 9.6 mL of 0.1 N HCl with 210 mL of water.[1]

  • Add Buffer: Accurately weigh and add the selected buffering agent or a combination of agents to the simulated gastric fluid.

  • Initiate Titration: Begin titrating the mixture with 0.1 N HCl at a constant rate of 0.5 mL per minute to simulate gastric acid secretion.[1]

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Record Data: Record the pH at regular intervals for a total of 60 minutes.

  • Analysis: Plot pH versus time. The effectiveness of the buffer is determined by its ability to maintain the pH above the target level (e.g., pH 5.5) for the duration of the test.

Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2)

Objective: To evaluate the drug release profile of the immediate-release pantoprazole formulation in a two-stage dissolution test.

Methodology:

  • Acid Stage:

    • Medium: 750 mL of 0.1 N HCl.[2]

    • Apparatus: USP Apparatus 2 (Paddles) at 75 rpm.[2]

    • Temperature: 37 ± 0.5 °C.

    • Duration: 2 hours.

    • Sampling: At 120 minutes, take a sample to ensure not more than 10% of the drug has been released.[4][9]

  • Buffer Stage:

    • Medium Preparation: After 2 hours, add 250 mL of 0.2 M tribasic sodium phosphate to the vessel. Adjust the pH to 6.8 if necessary.[2] The final volume is 1000 mL.

    • Apparatus: Continue with paddles at 75 rpm.

    • Temperature: 37 ± 0.5 °C.

    • Duration: 45-60 minutes.

    • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh buffer medium.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of pantoprazole using a validated HPLC-UV method at a wavelength of approximately 290 nm.[1]

    • Acceptance Criteria: NLT 75% (Q) of the labeled amount of pantoprazole is dissolved in 45 minutes during the buffer stage.[9]

References

Technical Support Center: (S)-(-)-Pantoprazole Sodium Salt Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-(-)-Pantoprazole Sodium Salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Related Issues

???+ question "Q1: My final product shows a significant peak corresponding to the sulfone impurity (Impurity A). How can I minimize its formation?"

???+ question "Q2: I am observing N-methylated impurities (Impurity D and F) in my product. What is the likely source and how can I avoid them?"

???+ question "Q3: Impurity E, a dimer, is present in my this compound. What conditions favor its formation and how can it be removed?"

Crystallization and Polymorphism Issues

???+ question "Q4: I am struggling to obtain the desired crystalline form (sesquihydrate). What are the key parameters to control?"

???+ question "Q5: My product is amorphous instead of crystalline. How can I induce crystallization?"

???+ question "Q6: How do I prepare the stable amorphous form of this compound?"

Chiral Purity Issues

???+ question "Q7: The enantiomeric excess (ee) of my (S)-(-)-Pantoprazole is lower than expected. What are the potential causes and solutions?"

Data on Purification Parameters

Table 1: Summary of Crystallization/Purification Methods and Resulting Purity

MethodSolvent SystemKey ParametersHPLC Purity (%)Enantiomeric Excess (ee) (%)Yield (%)Water Content (%)Reference
CrystallizationIsopropyl acetate / 20% aq. NaOHStir at 30°C for 3h, vacuum dry at 20°C for 24h99.9099.90926.42[1]
CrystallizationEthyl acetate / 30% aq. NaOHStir at 25°C for 3h, cool to 0°C for 1h, vacuum dry at 30°C for 16h99.9299.94936.40[1]
Conversion to Amorphous-Vacuum dry sesquihydrate at 50°C for 16h99.9299.94-1.50[1]
Conversion to Amorphous-Vacuum dry sesquihydrate at 60°C for 6h99.9399.92-2.02[1]
Salt FormationAcetonitrile / ~46% aq. NaOHCool to 5-10°C, then stir at 20-30°C for 2-3h, cool to 0-5°C for 3-4h>99.9---[2]

Experimental Protocols

Protocol 1: Preparation of Crystalline (S)-(-)-Pantoprazole Sodium Sesquihydrate [1]

  • Suspend (S)-pantoprazole (13.0 g, 33.91 mmol) in ethyl acetate (130 mL) in a suitable reaction vessel at 25°C.

  • Slowly add a 30% aqueous solution of sodium hydroxide (4.52 g, 33.91 mmol) dropwise to the suspension.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Cool the mixture to 0°C and continue stirring for an additional 1 hour to promote complete crystallization.

  • Filter the solid product using a Buchner funnel.

  • Wash the filter cake twice with ethyl acetate.

  • Dry the collected solid under vacuum at 30°C for 16 hours.

  • The expected product is white (S)-pantoprazole sodium sesquihydrate.

Protocol 2: Preparation of Amorphous (S)-(-)-Pantoprazole Sodium [1]

  • Place crystalline (S)-pantoprazole sodium sesquihydrate (5.0 g, with a known water content, e.g., 6.40%) in a suitable drying vessel.

  • Dry the material under vacuum at a temperature of 50°C for 16 hours.

  • The resulting product is white amorphous (S)-pantoprazole sodium.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_finishing Finishing start Crude (S)-Pantoprazole dissolution Dissolve in Ethyl Acetate start->dissolution naoh_add Add aq. NaOH dissolution->naoh_add crystallization Stir & Cool (25°C -> 0°C) naoh_add->crystallization filtration Filter & Wash crystallization->filtration drying Vacuum Dry (30°C) filtration->drying final_product Pure Crystalline (S)-Pantoprazole Sodium Sesquihydrate drying->final_product

Caption: Workflow for Crystalline (S)-Pantoprazole Sodium Sesquihydrate Purification.

troubleshooting_logic start Start Purity Analysis impurity_check Impurity Detected? start->impurity_check sulfone Sulfone (A)? impurity_check->sulfone Yes end_pass Product Passes impurity_check->end_pass No dimer Dimer (E)? sulfone->dimer No action_oxidation Control Oxidant & Quench Reaction sulfone->action_oxidation Yes low_ee Low ee? dimer->low_ee No action_ph Adjust pH Avoid 5-8 Range dimer->action_ph Yes action_chiral Verify Starting Material Purity / Chiral HPLC low_ee->action_chiral Yes end_fail Re-process low_ee->end_fail No action_oxidation->end_fail action_solvent Recrystallize from Acetonitrile action_ph->action_solvent action_solvent->end_fail action_chiral->end_fail

Caption: Decision tree for troubleshooting common purity issues.

References

improving the solubility of (S)-(-)-Pantoprazole Sodium Salt for in vitro research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (S)-(-)-Pantoprazole Sodium Salt in in vitro settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges related to solubility and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: The optimal solvent for this compound depends on the required stock concentration and the experimental system. Dimethyl sulfoxide (DMSO) is a common choice for achieving high concentration stock solutions (≥ 100 mg/mL).[1][2] For aqueous-based assays, water can be used, but solubility is lower (around 3.85 mg/mL) and may require sonication to fully dissolve.[1][2] Ethanol and methanol also serve as suitable solvents.[3] It is crucial to consider the tolerance of your cell line to the final solvent concentration.

Q2: I'm observing precipitation when I add my pantoprazole stock solution to my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation, often called "crashing out," is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium. This is primarily due to the lower solubility of the compound in the aqueous environment of the cell culture medium.

Several factors can contribute to this:

  • High Final Concentration: The intended final concentration in the media may exceed the solubility limit of pantoprazole sodium in that specific medium.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent shift, leading to precipitation.

  • Low Temperature: Using cold cell culture media can decrease the solubility of the compound.

  • pH of the Medium: Pantoprazole's stability and solubility are pH-dependent. It is less stable in acidic conditions.[3][4]

  • Interactions with Media Components: Salts, proteins, and other components in the media can sometimes interact with the compound, reducing its solubility.

To prevent precipitation, please refer to the detailed Troubleshooting Guide below.

Q3: What is the stability of this compound in solution?

A3: The stability of pantoprazole is highly dependent on the pH of the solution. It is unstable in acidic environments, with a degradation half-life of approximately 2.8 hours at pH 5.0.[4] However, it is relatively stable in neutral to alkaline conditions, with a half-life of about 220 hours at pH 7.8.[4] Therefore, it is recommended to prepare fresh solutions for your experiments and avoid storing them for extended periods, especially in acidic buffers. Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[2]

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Please note that these values can be influenced by factors such as temperature and the specific form of the salt (e.g., sesquihydrate).

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 100≥ 246.70Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
Water3.85 - 18.7819.50 - 46.33May require sonication to fully dissolve.[1][3]
Ethanol~5 - 7.864~12.33 - 19.40[5]
Methanol12.37730.53[3]
PBS (pH 7.2)~0.5 (in 1:1 DMSO:PBS)~1.23For aqueous buffers, dissolve in DMSO first and then dilute.[5]
Phosphate Buffer (pH 6.8)0.4901.21[3]

Troubleshooting Guide: Preventing Precipitation in Cell Culture Media

Encountering precipitation of this compound in your cell culture media can compromise your experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Logical Flow for Troubleshooting Precipitation

G Troubleshooting Precipitation of this compound cluster_start cluster_check Initial Checks cluster_solutions Solutions cluster_end start Precipitation Observed in Media stock_check Is the stock solution clear? start->stock_check conc_check Is the final concentration too high? stock_check->conc_check Yes remake_stock Prepare fresh stock solution in anhydrous DMSO. Consider gentle warming or sonication. stock_check->remake_stock No temp_check Was the media pre-warmed to 37°C? conc_check->temp_check No lower_conc Reduce the final working concentration. Perform a dose-response experiment to find the optimal soluble concentration. conc_check->lower_conc Yes warm_media Always use pre-warmed media for dilutions. temp_check->warm_media serial_dilution Perform serial dilutions of the stock solution in pre-warmed media. Add stock solution dropwise while gently vortexing. temp_check->serial_dilution Yes remake_stock->stock_check end Precipitation Resolved lower_conc->end warm_media->temp_check serial_dilution->end

Caption: A step-by-step workflow to diagnose and resolve precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 405.35 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh the required amount of this compound. For example, for 1 mL of a 100 mM stock solution, weigh 40.54 mg.

    • Add the weighed compound to a sterile amber microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

  • Procedure (Example for a final concentration of 100 µM):

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Perform a serial dilution. To minimize precipitation due to "solvent shock," it is recommended to perform an intermediate dilution step.

      • Intermediate Dilution (e.g., to 1 mM): Add 1 µL of the 100 mM stock solution to 99 µL of pre-warmed medium. Gently mix by pipetting.

      • Final Dilution (to 100 µM): Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium.

    • Alternatively, for a direct dilution, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Use the freshly prepared working solution immediately.

Signaling Pathways and Experimental Workflow

Primary Mechanism of Action: H+/K+-ATPase Inhibition

(S)-(-)-Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the gastric H+/K+-ATPase, the final step in gastric acid secretion from parietal cells in the stomach lining.

G Pantoprazole's Inhibition of the H+/K+-ATPase Proton Pump cluster_cell Gastric Parietal Cell cluster_pantoprazole cluster_ions parietal_cell Parietal Cell Cytoplasm (Neutral pH) canaliculus Secretory Canaliculus (Acidic Environment) parietal_cell->canaliculus Accumulation activated_pantoprazole Sulfenamide Cation (Active Form) canaliculus->activated_pantoprazole Acid-catalyzed conversion proton_pump H+/K+-ATPase (Proton Pump) proton_pump->h_ion H+ secretion into gastric lumen pantoprazole (S)-(-)-Pantoprazole (Inactive Prodrug) pantoprazole->parietal_cell activated_pantoprazole->proton_pump Irreversible covalent binding to Cysteine residues k_ion->proton_pump K+ uptake

Caption: Mechanism of H+/K+-ATPase inhibition by pantoprazole in gastric parietal cells.

Other Reported Signaling Pathways

Recent research has suggested that pantoprazole may have effects beyond proton pump inhibition, potentially influencing other signaling pathways.

  • Rho-Kinase (ROCK) Signaling: Some studies suggest that pantoprazole may act as a ROCK inhibitor. This could lead to the relaxation of smooth muscle by affecting the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1).[6]

G Potential Inhibition of Rho-Kinase (ROCK) Signaling by Pantoprazole pantoprazole (S)-(-)-Pantoprazole rock Rho-Kinase (ROCK) pantoprazole->rock Inhibition mypt1 MYPT1 rock->mypt1 Phosphorylation (Inhibition of MLCP) mlcp Myosin Light Chain Phosphatase (MLCP) mypt1->mlcp Part of mlc_p Phosphorylated Myosin Light Chain (MLC-P) mlcp->mlc_p Dephosphorylation contraction Smooth Muscle Contraction mlc_p->contraction

Caption: Postulated inhibitory effect of pantoprazole on the Rho-kinase signaling pathway.

  • Toll-Like Receptor 4 (TLR4) Signaling: There is evidence to suggest that long-term pantoprazole use may modulate gut microbiota, leading to increased levels of lipopolysaccharide (LPS). This, in turn, can activate TLR4 signaling, potentially contributing to inflammatory responses.[7]

G Indirect Activation of TLR4 Signaling by Pantoprazole pantoprazole (S)-(-)-Pantoprazole (Long-term use) microbiota Gut Microbiota Modulation pantoprazole->microbiota lps Increased Lipopolysaccharide (LPS) microbiota->lps tlr4 Toll-Like Receptor 4 (TLR4) lps->tlr4 Activation inflammation Inflammatory Response tlr4->inflammation

Caption: Indirect effect of long-term pantoprazole use on the TLR4 signaling pathway.

General Experimental Workflow for In Vitro Drug Testing

The following diagram outlines a typical workflow for testing the effects of this compound on a cell line in an in vitro setting.

G General Experimental Workflow for In Vitro Testing of Pantoprazole cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Pantoprazole Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working cell_culture Culture and Seed Cells treat_cells Treat Cells with Pantoprazole (and Vehicle Control) cell_culture->treat_cells prep_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation harvest Harvest Cells/Supernatant incubation->harvest assay Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) harvest->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: A generalized workflow for conducting in vitro experiments with pantoprazole.

References

Technical Support Center: Screening for Potential Drug-Drug Interactions with (S)-(-)-Pantoprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for screening potential drug-drug interactions (DDIs) with (S)-(-)-Pantoprazole Sodium Salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-drug interactions with this compound?

A1: The primary mechanisms for drug-drug interactions with (S)-(-)-pantoprazole involve its metabolism by cytochrome P450 (CYP) enzymes, its interaction with drug transporters, and its effect on gastric pH. Pantoprazole is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4.[1] Therefore, co-administered drugs that are inhibitors or inducers of these enzymes can alter pantoprazole's plasma concentrations. Conversely, while pantoprazole is considered to have a lower potential for CYP inhibition compared to other proton pump inhibitors (PPIs) like omeprazole, it can still affect the metabolism of other drugs.[1][2][3] Additionally, pantoprazole can interact with drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] Finally, by increasing gastric pH, pantoprazole can alter the absorption of drugs whose solubility and absorption are pH-dependent.[5][6][7]

Q2: Which CYP450 enzymes are most important to consider when screening for DDIs with pantoprazole?

A2: The most critical CYP450 enzyme to consider is CYP2C19, as it is the primary enzyme responsible for the metabolism of pantoprazole.[1] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in pantoprazole metabolism. Individuals who are poor metabolizers of CYP2C19 may have higher plasma concentrations of pantoprazole, potentially increasing the risk of concentration-dependent adverse effects and DDIs. CYP3A4 is also involved in pantoprazole metabolism, but to a lesser extent.[1] While pantoprazole shows weak inhibition of CYP1A2, it is not considered to induce this enzyme.[8] In vitro studies have shown that pantoprazole has a significantly lower inhibitory potential on CYP2C19 compared to omeprazole.[9][10]

Q3: How does pantoprazole's effect on gastric pH influence drug interactions?

A3: Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion, leading to an increase in gastric pH. This change in acidity can significantly affect the absorption of certain drugs. For drugs that are weak bases and require an acidic environment for optimal absorption, such as some antiretrovirals (e.g., atazanavir, rilpivirine) and antifungals (e.g., ketoconazole), co-administration with pantoprazole can lead to reduced absorption and potentially therapeutic failure.[5][6][7][11] Conversely, for drugs that are more soluble at a higher pH, their absorption might be enhanced.

Q4: What are the key drug transporters to investigate for interactions with pantoprazole?

A4: The key drug transporters to investigate are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). Pantoprazole has been shown to be a substrate and an inhibitor of P-gp.[4] It is also known to interact with BCRP.[4] Interactions with these efflux transporters can affect the absorption, distribution, and elimination of co-administered drugs that are also substrates of these transporters.

Troubleshooting Guides

CYP450 Inhibition Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability in IC50 values - Inconsistent incubation times or temperatures.- Pipetting errors.- Instability of pantoprazole or the probe substrate in the incubation mixture.- Variation in the activity of the microsomal batch.- Ensure precise timing and temperature control for all incubations.- Use calibrated pipettes and proper technique.- Assess the stability of all compounds under assay conditions.- Use a consistent lot of human liver microsomes and include positive and negative controls in every experiment.
No inhibition observed when it is expected - Concentration range of pantoprazole is too low.- The specific CYP isoform being tested is not significantly inhibited by pantoprazole.- Degradation of pantoprazole in the assay medium.- Expand the concentration range of pantoprazole tested.- Confirm that you are investigating the correct CYP isoform based on existing literature.- Verify the stability of pantoprazole in the incubation buffer.
Steep or flat inhibition curves - Solubility issues with pantoprazole at higher concentrations.- Non-specific binding to the assay plate or microsomes.- Test the solubility of pantoprazole in the final assay buffer.- Use low-binding plates.- Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to reduce non-specific binding, but validate its compatibility with the assay.
Transporter Interaction Assays (e.g., Caco-2 Permeability Assay)
Issue Potential Cause(s) Troubleshooting Steps
High variability in permeability (Papp) values - Inconsistent cell monolayer integrity (variable TEER values).- Variation in cell passage number.- Inconsistent incubation conditions (time, temperature, buffer pH).[12][13]- Ensure consistent and acceptable transepithelial electrical resistance (TEER) values before each experiment.- Use cells within a defined passage number range.- Standardize all incubation parameters.[12]
Low recovery of pantoprazole - Instability of pantoprazole in the assay buffer.- Non-specific binding to the plate or cell monolayer.[14]- Cellular metabolism of pantoprazole.- Assess the stability of pantoprazole in the apical and basolateral buffers over the course of the experiment.- Use low-binding plates and consider pre-treating the plate to reduce binding.- Analyze for major metabolites of pantoprazole if significant metabolism is suspected.
Efflux ratio close to 1, suggesting no active transport - The transporter of interest (e.g., P-gp) is not expressed or is expressed at low levels in the Caco-2 cells.- The concentration of pantoprazole used is saturating the transporter.- Confirm the expression and activity of the relevant transporters in your Caco-2 cell line using known substrates and inhibitors.- Test a range of pantoprazole concentrations to identify potential saturation kinetics.
Conflicting results with known transporter inhibitors - The inhibitor used is not specific for the transporter of interest.- The concentration of the inhibitor is not optimal (too low for effective inhibition or too high causing cytotoxicity).- Use multiple, well-characterized inhibitors for the same transporter to confirm the results.- Determine the optimal, non-toxic concentration of the inhibitor in your cell system.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Pantoprazole

CYP IsoformTest SystemSubstrateInhibition ParameterValueReference
CYP2C19Human Liver MicrosomesS-mephenytoinIC5093 µM[9]
CYP2C19RecombinantS-mephenytoinIC50≥ 25 µM
CYP1A2Human Liver MicrosomesPhenacetinIC50> 40 µM

Table 2: In Vitro Interaction of Pantoprazole with Drug Transporters

TransporterTest SystemSubstrateInteraction ParameterValueReference
P-glycoprotein (P-gp)Caco-2 cellsDigoxinIC5017.9 µM
ABCG2/BCRPMDCKII-rAbcg2 cells(+)PantoprazoleTMax7.86 nmol/h · cm2[4]
ABCG2/BCRPMDCKII-rAbcg2 cells(-)PantoprazoleTMax2.49 nmol/h · cm2[4]
ABCG2/BCRPMDCKII-hABCG2 cells(+)PantoprazoleTMax10.2 nmol/h · cm2[4]
ABCG2/BCRPMDCKII-hABCG2 cells(-)PantoprazoleTMax3.29 nmol/h · cm2[4]

Experimental Protocols & Methodologies

CYP2C19 Inhibition Assay (IC50 Determination)

A detailed methodology for assessing the inhibitory potential of this compound on CYP2C19 activity.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP2C19 substrate (e.g., S-mephenytoin)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for termination and extraction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of pantoprazole, S-mephenytoin, and positive control inhibitor (e.g., ticlopidine) in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine HLMs, phosphate buffer, and varying concentrations of pantoprazole or the positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow pantoprazole to interact with the enzymes.

  • Initiation of Reaction: Add the CYP2C19 substrate (S-mephenytoin) to the wells.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the S-mephenytoin metabolite (e.g., 4'-hydroxy-S-mephenytoin) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP2C19 activity at each pantoprazole concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Caco-2 Cell Permeability Assay

A detailed methodology to assess the potential of this compound to be a substrate or inhibitor of efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with pre-warmed HBSS.

      • Add pantoprazole solution to the apical (A) chamber.

      • Add fresh HBSS to the basolateral (B) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A) Transport:

      • Wash the monolayers with pre-warmed HBSS.

      • Add pantoprazole solution to the basolateral (B) chamber.

      • Add fresh HBSS to the apical (A) chamber.

      • Incubate and sample from the apical chamber as described above.

  • Inhibition Assay: To assess if pantoprazole is an inhibitor of P-gp, perform the transport experiment with a known P-gp substrate (e.g., digoxin) in the presence and absence of pantoprazole.

  • Sample Analysis: Quantify the concentration of pantoprazole (or the substrate in the inhibition assay) in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests that the compound is a substrate of an efflux transporter.

    • For the inhibition assay, compare the Papp and ER of the substrate in the presence and absence of pantoprazole to determine its inhibitory potential.

Visualizations

DDI_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_analysis Data Analysis cluster_risk_assessment Risk Assessment cyp_inhibition CYP450 Inhibition Assays (e.g., CYP2C19, CYP3A4) ic50_determination IC50 / Ki Determination cyp_inhibition->ic50_determination transporter_interaction Transporter Interaction Assays (e.g., P-gp, BCRP) papp_er_calculation Papp & Efflux Ratio Calculation transporter_interaction->papp_er_calculation ph_dependent_absorption pH-Dependent Absorption (Caco-2 Permeability) solubility_assessment pH-Solubility Profile ph_dependent_absorption->solubility_assessment clinical_relevance Assess Clinical Relevance ic50_determination->clinical_relevance papp_er_calculation->clinical_relevance solubility_assessment->clinical_relevance further_studies Recommend Further In Vivo Studies clinical_relevance->further_studies start Start: (S)-(-)-Pantoprazole Sodium Salt start->cyp_inhibition start->transporter_interaction start->ph_dependent_absorption

Caption: Workflow for in vitro DDI screening of this compound.

CYP_Metabolism_Pathway pantoprazole (S)-(-)-Pantoprazole cyp2c19 CYP2C19 (Major Pathway) pantoprazole->cyp2c19 Demethylation cyp3a4 CYP3A4 (Minor Pathway) pantoprazole->cyp3a4 Oxidation metabolite1 Demethylated Metabolite sulfotransferase Sulfotransferase metabolite1->sulfotransferase metabolite2 Sulfone Metabolite excretion Excretion metabolite2->excretion sulfated_metabolite Sulfated Metabolite sulfated_metabolite->excretion cyp2c19->metabolite1 cyp3a4->metabolite2 sulfotransferase->sulfated_metabolite Caco2_Assay_Logic start Start: Caco-2 Permeability Assay measure_papp Measure Papp (A->B) and Papp (B->A) start->measure_papp calculate_er Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) measure_papp->calculate_er decision ER > 2? calculate_er->decision substrate Conclusion: Potential Substrate of Efflux Transporter decision->substrate Yes not_substrate Conclusion: Not a Significant Substrate of Efflux Transporter decision->not_substrate No inhibition_assay Perform Inhibition Assay with Known Substrate substrate->inhibition_assay not_substrate->inhibition_assay compare_papp Compare Substrate Papp with/without Pantoprazole inhibition_assay->compare_papp inhibition_decision Significant Decrease in Substrate Papp? compare_papp->inhibition_decision inhibitor Conclusion: Potential Inhibitor of Efflux Transporter inhibition_decision->inhibitor Yes not_inhibitor Conclusion: Not a Significant Inhibitor inhibition_decision->not_inhibitor No

References

Technical Support Center: Synthesis of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the synthesis of pantoprazole sodium sesquihydrate?

A1: The synthesis of pantoprazole sodium sesquihydrate is often accompanied by the formation of several impurities, which are designated by the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) as Impurities A, B, C, D, E, and F.[1][2]

  • Impurity A (Sulfone): This is a product of over-oxidation of the pantoprazole sulfoxide.[1][2]

  • Impurity B (Sulfide): This is the unreacted thioether intermediate.[2]

  • Impurity C: This is one of the starting materials, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.[2]

  • Impurities D and F: These result from the N-methylation of the benzimidazole ring of pantoprazole.[1][2]

  • Impurity E (Dimer): This is a significant dimer impurity, and its formation is a notable challenge in the synthesis.[1][2]

Q2: Why is pantoprazole sodium sesquihydrate formulated as an enteric-coated tablet?

A2: Pantoprazole is unstable at low pH values.[3][4] The highest stability is achieved at a pH above 5.5.[4] Therefore, it is formulated as enteric-coated tablets to protect the drug from the acidic environment of the stomach, preventing its degradation and ensuring it reaches the small intestine for absorption.[3][4]

Q3: What is the significance of the sesquihydrate form?

A3: The sesquihydrate form refers to a crystalline structure that incorporates one and a half molecules of water per molecule of pantoprazole sodium. This specific hydration state is crucial for the stability and physicochemical properties of the active pharmaceutical ingredient (API). The theoretical water content for 100% crystalline pantoprazole sodium sesquihydrate is 6.24% w/w.[5]

Q4: Which analytical techniques are recommended for monitoring the synthesis and quality control?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing pantoprazole and its impurities, as it can separate and quantify the main compound in the presence of other substances.[6][7] Other techniques like UV-Spectrophotometry can be used for quantitative analysis of the bulk drug.[3][8] For characterizing the solid-state properties, Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) are employed to determine the degree of crystallinity and water content.[5]

Troubleshooting Guides

Issue 1: High Levels of Impurity A (Sulfone) Detected

Problem: The final product shows a high percentage of the sulfone impurity, indicating over-oxidation.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Oxidizing Agent Carefully control the molar ratio of the oxidizing agent (e.g., sodium hypochlorite) to the sulfide intermediate. Use an initial inadequate amount and monitor the reaction progress closely.[9]
Inappropriate Reaction Temperature Maintain the recommended reaction temperature. The oxidation of the sulfide to the sulfoxide is exothermic, and temperature control is critical to prevent over-oxidation.
Incorrect pH of Oxidizing Agent For sodium hypochlorite oxidation, maintaining a pH of about 8.5-9.0 can be beneficial.[10]
Issue 2: Formation of Dimer Impurity E

Problem: Significant levels of Impurity E are detected in the final API.

Possible Causes and Solutions:

CauseRecommended Action
Reaction Solvent The choice of solvent during the oxidation step influences the formation of Impurity E. More polar solvents may lead to higher levels of this impurity.[1] Consider using less polar solvents or a biphasic system to minimize its formation.
Reaction Conditions Highly basic conditions can support the dimerization of the sulfoxide.[1] Optimizing the concentration of the base (e.g., NaOH) is crucial.
pH during Workup Lowering the pH of the reaction mixture to around 7.5-9 at the end of the synthesis can facilitate the extraction of the pantoprazole free base into an organic solvent, which may help in separating it from impurities formed in the aqueous phase.[11]
Issue 3: Low Crystallinity or Incorrect Hydrate Form

Problem: The isolated product has a low degree of crystallinity or is not in the desired sesquihydrate form.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Crystallization Conditions Crystallization plays a critical role in determining the crystalline form.[5] Control the solvent system, temperature, and agitation rate during crystallization.
Incorrect Water Content The presence of an appropriate amount of water is essential for the formation of the sesquihydrate. A process for preparing the sesquihydrate form-I involves stirring the anhydrous or monohydrate form in methylene chloride with a specific amount of water.[10]
Rapid Precipitation Avoid overly rapid precipitation, which can lead to the formation of amorphous material. A controlled cooling profile or anti-solvent addition rate is recommended.
Issue 4: Product Instability and Degradation

Problem: The API degrades during synthesis, workup, or storage.

Possible Causes and Solutions:

CauseRecommended Action
Exposure to Acidic Conditions Pantoprazole is unstable in acidic environments.[12][13] Ensure all solvents and reagents are neutral or basic, especially during the workup and isolation steps.
Oxidative Stress The drug can degrade under oxidative conditions.[12] Protect the reaction mixture and the final product from strong oxidizing agents and atmospheric oxygen where possible.
Exposure to Light and Heat Pantoprazole can degrade upon exposure to light and heat.[13] Conduct reactions in light-protected vessels and dry the final product at a controlled temperature (e.g., 40-50 °C).[10]

Experimental Protocols

Key Synthesis Step: Oxidation of Pantoprazole Sulfide

This protocol describes a general procedure for the oxidation of the sulfide intermediate to pantoprazole sulfoxide using sodium hypochlorite.

  • Preparation: Dissolve the pantoprazole sulfide intermediate in a suitable solvent such as methylene chloride. Cool the solution to a temperature between -5 to 0°C.[10]

  • Oxidation: Slowly add a solution of sodium hypochlorite (with a controlled pH of about 8.5-9.0 and an assay of about 3.0-3.5%) to the reaction mixture while maintaining the low temperature.[10]

  • Monitoring: Monitor the reaction progress by HPLC to ensure the complete consumption of the sulfide intermediate and to minimize the formation of the sulfone impurity.

  • Workup: Once the reaction is complete, decompose any excess oxidizing agent. Separate the organic layer, wash it with water, and proceed with the isolation of the pantoprazole base.

Analysis of Impurities by HPLC

A typical HPLC method for the analysis of pantoprazole and its related substances involves a C18 column and a gradient elution.

  • Column: Luna™ 5 µm C18(2), 125 x 4.0 mm or equivalent.[7]

  • Mobile Phase A: A buffer solution (e.g., 10 mM phosphate buffer, pH 7.0).[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A suitable gradient program to separate all impurities.

  • Detection: UV detection at 290 nm.[7][13]

  • Flow Rate: 1.0 mL/min.[12]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product & Impurities 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl Pantoprazole Sulfide (Impurity B) Pantoprazole Sulfide (Impurity B) 2-chloromethyl-3,4-dimethoxypyridine HCl->Pantoprazole Sulfide (Impurity B) Condensation 5-(difluoromethoxy)-1H-benzimidazole-2-thiol 5-(difluoromethoxy)-1H-benzimidazole-2-thiol 5-(difluoromethoxy)-1H-benzimidazole-2-thiol->Pantoprazole Sulfide (Impurity B) Condensation Pantoprazole Sulfoxide Pantoprazole Sulfoxide Pantoprazole Sulfide (Impurity B)->Pantoprazole Sulfoxide Oxidation Pantoprazole Sodium Sesquihydrate Pantoprazole Sodium Sesquihydrate Pantoprazole Sulfoxide->Pantoprazole Sodium Sesquihydrate Salt Formation & Crystallization Impurity A (Sulfone) Impurity A (Sulfone) Pantoprazole Sulfoxide->Impurity A (Sulfone) Over-oxidation Impurity E (Dimer) Impurity E (Dimer) Pantoprazole Sulfoxide->Impurity E (Dimer) Dimerization

Caption: Synthetic pathway of pantoprazole sodium sesquihydrate and formation of key impurities.

Troubleshooting_Logic cluster_issue Observed Issue cluster_analysis Analysis cluster_action Corrective Action High Impurity Level High Impurity Level Identify Impurity Identify Impurity High Impurity Level->Identify Impurity Step 1 Review Process Parameters Review Process Parameters Identify Impurity->Review Process Parameters Step 2 Adjust Oxidant Ratio Adjust Oxidant Ratio Review Process Parameters->Adjust Oxidant Ratio If Sulfone Optimize Solvent Optimize Solvent Review Process Parameters->Optimize Solvent If Dimer Control pH Control pH Review Process Parameters->Control pH If Dimer Modify Crystallization Modify Crystallization Review Process Parameters->Modify Crystallization If wrong polymorph

Caption: A logical workflow for troubleshooting impurity issues in pantoprazole synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of related compound E during pantoprazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Pantoprazole Related Compound E?

Pantoprazole Related Compound E is a dimeric impurity that can form during the synthesis of pantoprazole.[1][2][3] It is also referred to as pantoprazole dimer.[2][3] Its chemical name is 6,6′-Bis(difluoromethoxy)-2,2′-bis[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H,1′H-5,5′-bibenzimidazole.[2] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list it as a potential impurity in pantoprazole active pharmaceutical ingredient (API).[1]

Q2: At which stage of pantoprazole synthesis is Compound E formed?

Compound E is primarily formed during the oxidation of the pantoprazole sulfide intermediate to the final pantoprazole sulfoxide product.[1][4][5] This critical step, while targeting the formation of the desired sulfoxide, can also lead to side reactions, including the formation of the dimeric impurity E.[1][6]

Q3: What is the proposed mechanism for the formation of Compound E?

The formation of Compound E is believed to proceed through a radical cation mechanism.[6] The difluoromethoxy group on the benzimidazole ring is thought to play a role in stabilizing a free radical, which is a prerequisite for the dimerization.[6] The reaction is particularly favored in aqueous media within a pH range of 5-8.[6]

Troubleshooting Guide

Issue: High levels of Compound E detected in the final product.

High levels of Compound E can compromise the purity and quality of the pantoprazole API. The following troubleshooting steps can help identify and mitigate the root cause.

Potential Cause 1: Suboptimal Reaction Conditions during Oxidation.

The conditions of the oxidation step are critical in controlling the formation of Compound E.

  • Recommendation 1.1: Control the pH of the reaction medium. The formation of Compound E is pH-dependent, with a higher propensity in the pH range of 5-8.[6] After the oxidation is complete, adjusting the pH to between 7.5 and 8.0 is a common practice before extraction.[1][4][5]

  • Recommendation 1.2: Optimize the reaction solvent. Aqueous media have been shown to promote the formation of Compound E compared to organic solvents.[4][6] While water is a common solvent for the oxidation reaction, using acetonitrile (ACN) during the sodium salt formation can help in obtaining a purer API with significantly lower levels of Compound E.[1]

  • Recommendation 1.3: Maintain a low reaction temperature. The oxidation of pantoprazole sulfide is typically performed at low temperatures, between 0-5 °C, to minimize the formation of byproducts.[4][5]

Potential Cause 2: Inappropriate Choice or Amount of Oxidizing Agent.

The type and quantity of the oxidizing agent can influence the impurity profile.

  • Recommendation 2.1: Select a suitable oxidizing agent. Sodium hypochlorite (NaOCl) is a commonly used, inexpensive, and effective oxidizing agent for this step.[4] Its use allows for better control of the reaction kinetics, thereby reducing the formation of byproducts.[4]

  • Recommendation 2.2: Optimize the molar equivalents of the oxidizing agent. The amount of NaOCl used has a direct impact on the formation of impurities. Using 1.05 equivalents of NaOCl has been shown to provide optimal conversion to pantoprazole while keeping other impurities, including the potential for dimerization, under control.[4]

Data on Reaction Parameter Optimization

The following tables summarize the impact of different reaction parameters on the formation of pantoprazole and its impurities.

Table 1: Effect of NaOCl Molar Equivalents on the Oxidation of Pantoprazole Sulfide [4]

EntryNaOCl (equiv)Sulfoxide (Pantoprazole) (%)Sulfide (%)Sulfone (%)Pantoprazole Dimer (Compound E) (%)
10.9596.520.490.020.29
21.097.780.08nd0.32
31.0598.29nd0.030.38
41.196.020.030.070.41
51.293.260.020.100.48

nd = not detected

Table 2: Effect of Temperature on the Oxidation of Pantoprazole Sulfide [4]

EntryTemperature (°C)Sulfoxide (Pantoprazole) (%)Sulfide (%)Sulfone (%)
1-5 to 097.520.05nd
20 to 598.29nd0.03
325 to 3095.130.020.15

nd = not detected

Experimental Protocols

Protocol 1: Synthesis of Pantoprazole Sulfide [5]

  • Charge a reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.

  • Stir the mixture at 25–30 °C until all solids have dissolved.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

  • Slowly add the pyridine solution to the main reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

  • Continue stirring for 5-6 hours and monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 15-20 °C.

  • Filter the solid product (pantoprazole sulfide) and wash the resulting cake with water.

Protocol 2: Oxidation of Pantoprazole Sulfide to Pantoprazole [4][5]

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide from the previous step to the sodium hydroxide solution and stir until it dissolves.

  • Cool the solution to 0–5 °C.

  • Slowly add a solution of sodium hypochlorite (approximately 1.05 equivalents) over 2–3 hours, ensuring the temperature remains below 5 °C.

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole and any impurities, including Compound E.

  • Quench any excess hypochlorite with a 5% sodium metabisulfite solution.

  • Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.

Protocol 3: Formation of Pantoprazole Sodium Salt [1][5]

  • Dissolve the pantoprazole free base in acetonitrile.

  • Cool the solution to 5–10 °C.

  • Add a ~46% (w/w) aqueous solution of sodium hydroxide.

  • Stir the mixture for 2-3 hours at 20-30 °C.

  • Filter the resulting solid, which is the sodium salt of pantoprazole, and wash it with acetonitrile.

  • Dry the product under vacuum.

Visualizations

Pantoprazole_Synthesis_Pathway cluster_condensation Condensation cluster_oxidation Oxidation cluster_salt_formation Salt Formation 2-chloromethyl-3,4-dimethoxypyridine_HCl 2-chloromethyl-3,4- dimethoxypyridine HCl Pantoprazole_Sulfide Pantoprazole Sulfide 2-chloromethyl-3,4-dimethoxypyridine_HCl->Pantoprazole_Sulfide NaOH, Water 5-(difluoromethoxy)-1H-benzimidazole-2-thiol 5-(difluoromethoxy)-1H- benzimidazole-2-thiol 5-(difluoromethoxy)-1H-benzimidazole-2-thiol->Pantoprazole_Sulfide Pantoprazole Pantoprazole Pantoprazole_Sulfide->Pantoprazole NaOCl, 0-5°C Compound_E Related Compound E (Dimer Impurity) Pantoprazole_Sulfide->Compound_E Side Reaction (Aqueous, pH 5-8) Pantoprazole_Sodium Pantoprazole Sodium Pantoprazole->Pantoprazole_Sodium NaOH, Acetonitrile

Caption: Pantoprazole Synthesis Pathway and Impurity Formation.

Troubleshooting_Workflow start High Levels of Compound E Detected check_oxidation Review Oxidation Step Parameters start->check_oxidation check_pH Is pH controlled (7.5-8.0 post-reaction)? check_oxidation->check_pH adjust_pH Adjust pH Control Protocol check_pH->adjust_pH No check_solvent Is an aqueous solvent used for salt formation? check_pH->check_solvent Yes adjust_pH->check_solvent use_ACN Switch to Acetonitrile for Salt Formation check_solvent->use_ACN Yes check_temp Is temperature maintained at 0-5°C? check_solvent->check_temp No use_ACN->check_temp control_temp Improve Temperature Control check_temp->control_temp No check_oxidant Review Oxidizing Agent and Stoichiometry check_temp->check_oxidant Yes control_temp->check_oxidant check_equiv Are 1.05 equivalents of NaOCl used? check_oxidant->check_equiv adjust_equiv Optimize NaOCl Equivalents check_equiv->adjust_equiv No end Compound E Levels Minimized check_equiv->end Yes adjust_equiv->end

Caption: Troubleshooting Workflow for Minimizing Compound E.

References

addressing pH-dependent stability issues of pantoprazole in research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the pH-dependent stability challenges of pantoprazole.

Frequently Asked Questions (FAQs)

Q1: Why is pantoprazole so unstable in acidic conditions?

A1: Pantoprazole is a proton-pump inhibitor (PPI) and a weak base with a pKa of approximately 4.0.[1] Its stability is highly pH-dependent, and it degrades rapidly as the pH decreases.[1][2] In an acidic environment (pH < 4.0), pantoprazole undergoes an acid-catalyzed rearrangement to form a tetracyclic sulfonamide.[1] This is the active form that binds to the proton pump (H+/K+ ATPase), but it is also highly unstable and prone to further degradation, rendering the drug inactive for its intended therapeutic effect if it degrades before reaching its target.[3]

Q2: What are the primary degradation pathways and products of pantoprazole?

A2: Pantoprazole degrades under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[4]

  • Acidic Conditions: In acidic media, it degrades into products such as dimers and sulfides.[3] The major impurity formed under acidic stress is the sulfide derivative.[5]

  • Oxidative Conditions: Under oxidative stress, the primary degradation product is the sulfone impurity.[4][5]

  • Photolytic Conditions: Exposure to light, particularly UV radiation, can also lead to degradation.[6][7] The drug is comparatively more stable under alkaline and dry heat conditions.[4][5]

Q3: How can I prevent pantoprazole degradation during experimental preparation and storage?

A3: To maintain stability, it is crucial to control the pH of the solution.

  • Use Alkaline Buffers: Prepare and store pantoprazole solutions in alkaline buffers (pH > 7.0).[8] A common practice for creating oral liquid formulations is to use an 8.4% sodium bicarbonate solution to ensure the pH is high enough to prevent degradation in the stomach.[1]

  • Refrigeration: Store solutions at refrigerated temperatures (2°C to 8°C) to slow down the degradation rate.[9] Pantoprazole solutions in 0.9% Sodium Chloride (NS) have been shown to be stable for up to 28 days when refrigerated.[9]

  • Protection from Light: Protect solutions from light by using amber vials or covering containers with foil, as pantoprazole is susceptible to photolytic degradation.[6]

Q4: What is a "stability-indicating method," and why is it crucial for pantoprazole research?

A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] This is critical for pantoprazole because of its inherent instability. A validated stability-indicating method ensures that you are measuring the concentration of the intact drug, providing accurate data on its stability profile under various conditions. This is achieved by demonstrating specificity, where the pantoprazole peak is well-resolved from all other potential peaks in the chromatogram.[4]

Troubleshooting Guide

Q1: I'm observing a color change (yellowing) in my pantoprazole solution. What does this signify?

A1: A slight yellow tinge is a common observation, especially in more concentrated solutions or over time, even under stable pH conditions.[9] However, a significant or rapid color change, particularly towards brown, often indicates degradation. This is likely due to exposure to acidic conditions or light. You should immediately verify the pH of your solution and ensure it is adequately protected from light.

Q2: My HPLC chromatogram shows poor separation between pantoprazole and its degradation products. How can I resolve this?

A2: Poor resolution in your HPLC analysis can be addressed by optimizing the chromatographic conditions.

  • Adjust Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a critical parameter. Experiment with different pH values (often in the neutral to slightly acidic range for separation purposes, e.g., pH 7.0) to improve resolution.[4][5]

  • Modify Organic Solvent Ratio: Vary the gradient or isocratic ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[4]

  • Change the Column: If mobile phase optimization is insufficient, consider using a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for enhanced efficiency.[4]

Q3: There are unidentified peaks in my chromatogram after stressing a sample. How do I determine what they are?

A3: The appearance of new peaks indicates the formation of degradation products.

  • LC-MS Analysis: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can provide the molecular weight and fragmentation patterns of the unknown compounds, which helps in elucidating their structures.[4]

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the spectral purity of the peak. This can confirm if it is a single component or a co-eluting mixture.[4]

  • Literature Review: Compare the retention times of your unknown peaks with known degradation products of pantoprazole reported in scientific literature under similar stress conditions.[4][5]

Q4: In my forced degradation study, the degradation is either too extensive (>90%) or insufficient (<10%). What should I do?

A4: The goal of a forced degradation study is to achieve partial degradation (typically 10-30%) to properly evaluate the stability-indicating nature of your analytical method.[4]

  • For Excessive Degradation: Reduce the harshness of the stress condition. You can lower the concentration of the acid/base, decrease the temperature, or shorten the exposure time.[4]

  • For Insufficient Degradation: Increase the intensity of the stress condition. Use a higher concentration of the stressing agent, raise the temperature, or extend the duration of exposure.[4]

Quantitative Data Summary

Table 1: pH-Dependent Degradation Half-Life of Pantoprazole

pH ValueTemperatureApproximate Half-LifeReference
5.0Ambient~2.8 hours[2]
7.8Ambient~220 hours[2]

Table 2: Summary of Forced Degradation Conditions for Pantoprazole

Stress ConditionTypical Reagent/ConditionDuration & TemperatureMajor Degradation ProductsReference
Acid Hydrolysis 1M HCl8 hours at 80°CSulfide Impurity[4][5]
Alkaline Hydrolysis 1M NaOH8 hours at 80°CGenerally Stable[4][5]
Oxidation 3-30% H₂O₂24 hours at Room TempSulfone Impurity[4][5]
Photolytic Degradation Sunlight or UV Lamp15 days (Sunlight)N-oxide, Sulfone[4][6][7]
Thermal Degradation Dry Heat1 month at 60°CGenerally Stable[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Pantoprazole

This protocol outlines a general procedure for subjecting pantoprazole to stress conditions as recommended by ICH guidelines.[4][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of pantoprazole in methanol.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1M HCl.

    • Heat the mixture at 80°C for 8 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 1M NaOH.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1M NaOH.

    • Heat the mixture at 80°C for 8 hours.

    • Cool and neutralize with 1M HCl.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of pantoprazole (1 mg/mL in methanol) to direct sunlight for 15 days.

    • Keep a control sample wrapped in foil to protect it from light.

    • Dilute the exposed sample to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of an RP-HPLC method for analyzing pantoprazole and its degradation products. Optimization may be required.[5]

  • Column: Hypersil ODS C18 (or equivalent), 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to resolve all peaks (e.g., start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Diluent: A 50:50 mixture of 0.1M Sodium Hydroxide and Acetonitrile.

Visualizations

Pantoprazole_Degradation_Pathway Pantoprazole Acidic Degradation Pathway Pantoprazole Pantoprazole (Weak Base) Protonation1 First Protonation (Pyridine Nitrogen) Pantoprazole->Protonation1 H+ (pH < 4.0) Protonation2 Second Protonation (Benzimidazole Nitrogen) Protonation1->Protonation2 H+ (Rearrangement) Cyclic_Sulfenamide Cyclic Sulfenamide (Active Inhibitor) Protonation2->Cyclic_Sulfenamide Activation Degradation_Products Further Degradation (e.g., Sulfides, Dimers) Cyclic_Sulfenamide->Degradation_Products Instability Stability_Testing_Workflow Experimental Workflow for Stability Testing Start Prepare Pantoprazole Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Sampling Sample at Pre-defined Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction (if applicable) Sampling->Neutralize Dilute Dilute Sample to Working Concentration Neutralize->Dilute HPLC Inject into Validated Stability-Indicating HPLC System Dilute->HPLC Analyze Analyze Chromatogram: - Identify Peaks - Quantify Pantoprazole - Calculate % Degradation HPLC->Analyze End Report Stability Profile Analyze->End HPLC_Troubleshooting_Tree Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak(s) in Chromatogram IsControl Is the peak present in the unstressed control? Start->IsControl Impurity Likely a process impurity or related substance from API. IsControl->Impurity Yes IsDegradation Is the peak present only in stressed samples? IsControl->IsDegradation No Degradant Likely a degradation product. Proceed with identification. IsDegradation->Degradant Yes IsSystem Is the peak present in the blank injection? IsDegradation->IsSystem No Identify Identify Structure: - Use LC-MS for MW/fragmentation - Check literature for known degradants Degradant->Identify SystemPeak System/Solvent Peak. Check diluent and mobile phase. IsSystem->SystemPeak Yes

References

optimizing long-term storage conditions for (S)-(-)-Pantoprazole Sodium Salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the long-term storage conditions for (S)-(-)-Pantoprazole Sodium Salt solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Pantoprazole Sodium Salt solutions?

A1: The stability of Pantoprazole Sodium Salt solutions is primarily influenced by pH, temperature, solvent, and exposure to light.[1][2][3][4] Pantoprazole is a weak base and is highly unstable in acidic conditions, leading to rapid degradation.[3][4][5][6] Stability increases in neutral to alkaline pH.[3][4] Higher temperatures and exposure to UV light also accelerate degradation.[1][4]

Q2: What are the recommended solvents for preparing Pantoprazole Sodium Salt solutions for long-term storage?

A2: For intravenous administration, 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W) are common diluents.[1][7] Studies have shown that pantoprazole solutions are more stable in NS compared to D5W.[1] For analytical purposes, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is often used as a diluent for HPLC analysis.[2][8]

Q3: What are the optimal temperature and pH conditions for long-term storage?

A3: For extended stability, it is recommended to store Pantoprazole Sodium Salt solutions under refrigeration at 2°C to 8°C (36°F to 46°F).[1][7][9] The reconstituted solution of pantoprazole for injection typically has a pH between 9.0 and 10.5, which is favorable for its stability.[3] The rate of degradation significantly increases as the pH decreases.[3][5]

Q4: What are the common degradation pathways for Pantoprazole?

A4: Pantoprazole is susceptible to degradation through several pathways, including:

  • Acidic Hydrolysis: Rapid degradation occurs in acidic environments, leading to the formation of sulfide and sulfone impurities.[2][10]

  • Oxidation: Pantoprazole can be oxidized, particularly under stress conditions.[2][10]

  • Photolysis: Exposure to light, especially UV light, can cause significant degradation.[4][10]

Q5: How can I monitor the stability of my Pantoprazole solution?

A5: The most common and reliable method for monitoring the stability of Pantoprazole solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][4][10] This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.[2][10] UV-Vis spectrophotometry can also be used to determine the concentration of pantoprazole.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Rapid loss of potency in the prepared solution. The pH of the solution is too low (acidic).Ensure the final pH of the solution is in the recommended alkaline range (pH 9.0-10.5 for injections).[3] If preparing custom solutions, consider using an appropriate buffer.[5]
The storage temperature is too high.Store solutions at refrigerated temperatures (2°C to 8°C) to slow down degradation.[1][7]
The solution is exposed to light.Protect the solution from light by using amber vials or by wrapping the container with a light-blocking material.[12]
Appearance of unknown peaks in the HPLC chromatogram. Formation of new degradation products.This indicates that the storage conditions are not optimal. Re-evaluate the pH, temperature, and light protection. To identify the unknown peaks, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[10]
Precipitation or color change in the solution. Degradation of pantoprazole.A change in the physical appearance of the solution is a sign of instability. Discard the solution. The solution may turn yellow upon degradation in acidic conditions.[4]
Poor separation of pantoprazole and its degradation products in HPLC. The mobile phase composition is not optimal.Adjust the pH of the aqueous component of the mobile phase or modify the ratio of the organic solvent to the aqueous buffer.[10]
The HPLC column is not suitable.Consider using a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[10]

Quantitative Data Summary

Table 1: Stability of Pantoprazole Sodium Injection in Different Solvents and Temperatures

ConcentrationSolventStorage TemperatureStability Duration (≥90% of initial concentration)
0.16 mg/mL5% Dextrose in Water (D5W)4°C11 days
0.80 mg/mL5% Dextrose in Water (D5W)4°C11 days
0.16 mg/mL0.9% Sodium Chloride (NS)4°C20 days
0.80 mg/mL0.9% Sodium Chloride (NS)4°C20 days
0.4 mg/mL5% Dextrose in Water (D5W)20°C to 25°C2 days
0.8 mg/mL5% Dextrose in Water (D5W)20°C to 25°C3 days
0.4 mg/mL0.9% Sodium Chloride (NS)20°C to 25°C3 days
0.8 mg/mL0.9% Sodium Chloride (NS)20°C to 25°C3 days
4 mg/mL0.9% Sodium Chloride (NS)2°C to 8°C (in polypropylene syringes)28 days
4 mg/mL0.9% Sodium Chloride (NS)20°C to 25°C (in glass vials)3 days

Data compiled from studies on pantoprazole for injection.[1][7][9]

Experimental Protocols

Protocol 1: Preparation of Pantoprazole Sodium Solution for Stability Testing
  • Reconstitution: Reconstitute a vial of lyophilized this compound with the desired solvent (e.g., 10 mL of 0.9% Sodium Chloride for a 40 mg vial to get a 4 mg/mL solution).[3]

  • Dilution: If a lower concentration is required, further dilute the reconstituted solution with the appropriate solvent (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water) to the target concentration (e.g., 0.16 mg/mL or 0.80 mg/mL).[1]

  • Storage: Transfer the solution into appropriate containers (e.g., polypropylene syringes, PVC minibags, or glass vials) and store them under the desired conditions (e.g., 4°C or 23°C).[1][7] Protect from light if necessary.

  • Sampling: At specified time intervals (e.g., day 0, 1, 2, 4, 7, 14, 21), withdraw an aliquot of the solution for analysis.[1]

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This is an example of a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific equipment and requirements.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM KH2PO4, pH 7.4) in a specific ratio (e.g., 25:75 v/v).[4]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 290 nm.[2][4]

    • Injection Volume: 20 µL.[13]

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation: Dilute the samples withdrawn from the stability study with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of pantoprazole in the samples by comparing the peak area of the pantoprazole peak in the sample chromatogram to that of the standard solution. The percentage of the remaining drug can then be determined relative to the initial concentration at day 0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis reconstitution Reconstitute Lyophilized Pantoprazole Sodium Salt dilution Dilute to Target Concentration reconstitution->dilution storage Store at Defined Temperature & Light Conditions dilution->storage sampling Sample at Time Intervals storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc quantification Quantify Remaining Pantoprazole hplc->quantification degradation_pathways cluster_stressors Stress Conditions cluster_products Major Degradation Products pantoprazole (S)-(-)-Pantoprazole acid Acidic Hydrolysis pantoprazole->acid oxidation Oxidation pantoprazole->oxidation photolysis Photolysis (UV Light) pantoprazole->photolysis sulfide Sulfide Impurity acid->sulfide sulfone Sulfone Impurity acid->sulfone oxidation->sulfone other Other Photodegradants photolysis->other

References

Validation & Comparative

A Comparative Analysis of S-Pantoprazole Versus Racemic Pantoprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1] As a chiral molecule, pantoprazole exists in two mirror-image forms, or enantiomers: the S-isomer (S-pantoprazole) and the R-isomer (R-pantoprazole). The commercially available standard formulation is a racemic mixture, containing a 50:50 ratio of both S- and R-enantiomers.[2] Advances in chiral separation technology have led to the development of the single-enantiomer formulation, S-pantoprazole. This guide provides a detailed comparative analysis of S-pantoprazole and racemic pantoprazole, focusing on their distinct pharmacokinetic, pharmacodynamic, and clinical profiles, supported by experimental data.

Pharmacokinetic Profile: The Role of Stereoselectivity

The primary difference between S-pantoprazole and the racemic mixture lies in their metabolism, which is stereoselective and largely dependent on the cytochrome P450 system, particularly the CYP2C19 isoenzyme.[3][4]

  • Metabolic Pathways: The R-enantiomer of pantoprazole is more extensively metabolized by CYP2C19 than the S-enantiomer.[3][5] The S-enantiomer is metabolized by CYP2C19 to a lesser extent and also utilizes alternative pathways like CYP3A4.[6]

  • Impact of CYP2C19 Polymorphism: The activity of CYP2C19 varies significantly among individuals due to genetic polymorphisms, leading to different metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[4][7]

    • In Poor Metabolizers (PMs) , the clearance of the R-enantiomer is significantly impaired, leading to substantially higher plasma concentrations and a longer half-life compared to the S-enantiomer.[3][8] The area under the curve (AUC) for the R(+) enantiomer can be 2.6 to 3.5 times greater than that of the S(-) enantiomer in PMs.[8]

    • In Extensive Metabolizers (EMs) , who represent the majority of the population, the difference in plasma concentrations between the two enantiomers is negligible or slightly favors the S(-) enantiomer.[8][9]

  • Clinical Advantage of S-Pantoprazole: The use of the single S-isomer results in a more predictable pharmacokinetic profile across different patient populations, as its metabolism is less influenced by CYP2C19 genetic polymorphisms.[2][10] This leads to higher bioavailability and less inter-individual variation in gastric acid control compared to the racemic mixture.[10][11]

Table 1: Comparative Pharmacokinetic Parameters
ParameterS-PantoprazoleRacemic PantoprazoleKey Findings & Notes
Primary Metabolic Enzyme CYP2C19 (lesser extent), CYP3A4CYP2C19 (greater extent)S-pantoprazole is less dependent on the highly polymorphic CYP2C19 enzyme.[3][10][11]
AUC Ratio (+/-) in EMs N/A0.58 - 0.89In extensive metabolizers, plasma levels of the S(-) enantiomer are slightly higher than the R(+) enantiomer.[8]
AUC Ratio (+/-) in PMs N/A2.65 - 3.45In poor metabolizers, the R(+) enantiomer accumulates to a much greater extent than the S(-) enantiomer.[8]
Inter-individual Variability LowerHigherS-pantoprazole provides a more consistent plasma concentration across different metabolizer phenotypes.[10]
Half-life Approx. 1 hourApprox. 1 hour (longer for R-enantiomer in PMs)While the overall half-life is similar, the stereoselective metabolism in PMs significantly prolongs the half-life of the R-enantiomer.[1][8]

Pharmacodynamic Comparison: Gastric Acid Suppression

The differential pharmacokinetics of the enantiomers translate into distinct pharmacodynamic effects on intragastric pH.

  • Potency and Onset: Animal studies have suggested that S-pantoprazole is 1.5 to 1.9 times more potent than the racemate.[11] Human studies have shown that 20 mg of S-pantoprazole leads to a faster and stronger initial acid suppression compared to 40 mg of racemic pantoprazole.[12][13]

  • Intragastric pH Control: In a study on patients with erosive esophagitis, the mean intragastric pH was significantly higher between 40 and 115 minutes after the first dose of 20 mg S-pantoprazole compared to 40 mg of the racemate.[12][13] This indicates a more rapid onset of action for the S-enantiomer.

cluster_0 Metabolism of Pantoprazole Enantiomers Racemic Racemic Pantoprazole (50% R, 50% S) S_Panto S-Pantoprazole Racemic->S_Panto R_Panto R-Pantoprazole Racemic->R_Panto CYP2C19 CYP2C19 (Polymorphic) S_Panto->CYP2C19 Minor Pathway CYP3A4 CYP3A4 (Alternative Pathway) S_Panto->CYP3A4 Major Pathway R_Panto->CYP2C19 Major Pathway Metabolites_R Inactive Metabolites CYP2C19->Metabolites_R Metabolites_S Inactive Metabolites CYP3A4->Metabolites_S

Caption: Differential metabolic pathways of pantoprazole enantiomers.

Clinical Efficacy and Safety

Clinical trials have compared a 20 mg dose of S-pantoprazole against a 40 mg dose of racemic pantoprazole, reflecting the former's increased potency. The general consensus is that 20 mg of S-pantoprazole is at least as effective as 40 mg of the racemate, with some advantages in symptom control.

Symptom Relief in Gastroesophageal Reflux Disease (GERD)

A multicenter, randomized, double-blind clinical trial demonstrated that S-pantoprazole (20 mg) is more effective than racemic pantoprazole (40 mg) in improving key GERD symptoms.[2][14][15] After 28 days, a significantly higher proportion of patients in the S-pantoprazole group experienced improvement in heartburn, acid regurgitation, and bloating.[2][14][15]

Healing of Erosive Esophagitis

Regarding the healing of esophageal lesions, S-pantoprazole (20 mg) has shown comparable efficacy to racemic pantoprazole (40 mg).

  • One major trial found no significant difference in the healing of esophagitis (p=1) or gastric erosions (p=0.27) between the two groups after 28 days.[2][15]

  • Another randomized, double-blind trial confirmed these findings, reporting nearly identical healing rates for reflux esophagitis at both 4 and 8 weeks.[16][17]

Table 2: Comparative Clinical Efficacy Data
EndpointS-Pantoprazole (20 mg)Racemic Pantoprazole (40 mg)Study / Notes
Symptom Improvement (Heartburn) Statistically superior improvement at Day 28 (p=0.01)-Pai et al. (2006)[14][15]
Symptom Improvement (Acid Regurgitation) Statistically superior improvement at Day 14 & 28 (p=0.004)-Pai et al. (2006)[14][15]
Symptom Improvement (Bloating) Statistically superior improvement at Day 14 & 28 (p=0.03)-Pai et al. (2006)[14][15]
Healing of Reflux Esophagitis (4 Weeks) 85%84%Cho et al. (2012). No significant difference.[16][17]
Healing of Reflux Esophagitis (8 Weeks) 94%97%Cho et al. (2012). No significant difference.[16][17]
Safety and Tolerability

In clinical trials, both S-pantoprazole (20 mg) and racemic pantoprazole (40 mg) have been shown to be safe and well-tolerated.[2][16] The incidence and profile of adverse events were comparable between the two treatment groups.[16]

Experimental Protocols

Protocol 1: Efficacy in GERD Symptom Control (Pai et al., 2006)
  • Study Design: A multi-center, randomized, double-blind clinical trial.[14][15]

  • Patient Population: 369 patients of either sex with symptoms of GERD.[14][15]

  • Treatment Arms:

    • Test Group: S-pantoprazole 20 mg, once daily for 28 days (n=187).[15][18]

    • Reference Group: Racemic pantoprazole 40 mg, once daily for 28 days (n=182).[15][18]

  • Methodology: Patients were evaluated for reduction in baseline GERD symptom scores (heartburn, acid regurgitation, bloating, nausea, dysphagia) at day 14 and day 28.[14][15] A subset of 54 patients underwent gastrointestinal endoscopy at baseline and day 28 to assess the healing of esophagitis and gastric erosions.[14][15]

  • Primary Endpoints: Reduction in GERD symptom scores.

  • Secondary Endpoints: Healing of esophagitis and erosions; occurrence of adverse effects.

Protocol 2: Efficacy in Healing Reflux Esophagitis (Cho et al., 2012)
  • Study Design: A multi-center, randomized, double-blind comparative trial.[17]

  • Patient Population: Patients with endoscopically documented reflux esophagitis. Per-protocol analysis included 67 patients in the test group and 62 in the reference group.[16][17]

  • Treatment Arms:

    • Test Group: S-pantoprazole 20 mg, once daily.[17]

    • Reference Group: Racemic pantoprazole 40 mg, once daily.[17]

  • Methodology: Treatment was administered for 4 weeks. Patients whose esophagitis was not resolved at 4 weeks had treatment extended to 8 weeks. Endoscopy and symptom assessments (heartburn, chest pain, acid regurgitation, etc.) were performed at 4 weeks and, if necessary, at 8 weeks.[17]

  • Primary Endpoint: Healing rate of esophagitis.[17]

  • Secondary Endpoints: Symptomatic and endoscopic improvement.[17]

Start Patient Screening (GERD / Reflux Esophagitis) Random Randomization (Double-Blind) Start->Random GroupA Group A: S-Pantoprazole (20 mg) Once Daily Random->GroupA Arm 1 GroupB Group B: Racemic Pantoprazole (40 mg) Once Daily Random->GroupB Arm 2 Treat Treatment Period (4-8 Weeks) GroupA->Treat GroupB->Treat Assess4 Assessment at 4 Weeks (Symptoms & Endoscopy) Treat->Assess4 Assess8 Optional Assessment at 8 Weeks (If not healed at 4 weeks) Assess4->Assess8 Not Healed End Final Analysis: Compare Healing Rates, Symptom Relief, & Safety Assess4->End Healed Assess8->End

References

(S)-(-)-Pantoprazole Sodium Salt in GERD Research: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (S)-(-)-Pantoprazole Sodium Salt in established preclinical models of Gastroesophageal Reflux Disease (GERD). The data presented herein is intended to assist researchers in evaluating its potential as a therapeutic agent and to provide a framework for designing further investigative studies. We will delve into its performance against its racemic mixture and individual enantiomer, and discuss its standing relative to other therapeutic alternatives.

Executive Summary

(S)-(-)-Pantoprazole (S-pantoprazole), the levorotatory enantiomer of pantoprazole, has demonstrated superior potency and efficacy in comparison to racemic pantoprazole and the dextrorotatory (R)-enantiomer in various preclinical GERD models. Animal studies indicate that S-pantoprazole is approximately 1.5 to 1.9 times more potent and 3 to 4 times more effective than the racemic mixture in inhibiting gastric lesions.[1][2] This enhanced activity is attributed to its more potent inhibition of gastric acid secretion. This guide will present the supporting experimental data, outline the methodologies used in these key studies, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy in Preclinical GERD Models

The following tables summarize the quantitative data from a pivotal preclinical study comparing the efficacy of S-pantoprazole, R-pantoprazole, and racemic pantoprazole in various rat and guinea pig models of acid-related gastric injury.

Table 1: Inhibition of Acid-Related Lesions in Various GERD Models

ModelCompoundID₅₀ (mg/kg)
Pylorus Ligation-Induced Ulcer (Rat) This compound1.28
(R)-(+)-Pantoprazole Sodium Salt5.03
(±)-Pantoprazole Sodium Salt (Racemic)3.40
Histamine-Induced Ulcer (Guinea Pig) This compound1.20
(R)-(+)-Pantoprazole Sodium Salt4.28
(±)-Pantoprazole Sodium Salt (Racemic)3.15
Reflux Esophagitis (Rat) This compound2.92
(R)-(+)-Pantoprazole Sodium Salt3.56
(±)-Pantoprazole Sodium Salt (Racemic)3.70

*ID₅₀: The dose required to inhibit the formation of acid-related lesions by 50%. Data sourced from Hui, et al. (2005).[3][4]

Table 2: Inhibition of Basal Gastric Acid Output in Rats with Acute Fistula

CompoundDose (mg/kg)Inhibition Rate (%)
This compound 1.589.3
(R)-(+)-Pantoprazole Sodium Salt 1.524.7
(±)-Pantoprazole Sodium Salt (Racemic) 1.583.6

*Data sourced from Hui, et al. (2005).[3][4]

Alternative Therapeutic Agents

While direct preclinical comparisons are limited, other classes of drugs are utilized in GERD treatment and research:

  • Potassium-Competitive Acid Blockers (P-CABs): Agents like Vonoprazan offer a rapid onset of action and prolonged acid suppression. Clinical studies have shown P-CABs to be non-inferior or superior to traditional PPIs in healing erosive esophagitis.[5][6]

  • Prokinetic Agents: These drugs enhance esophageal motility and gastric emptying.

  • GABA(B) Receptor Agonists: These agents can reduce the frequency of transient lower esophageal sphincter relaxations.

  • Combination Therapy: A study in a rat GERD model showed that the combination of pantoprazole and gabapentin offered better protection against GERD than monotherapy.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Pylorus and Forestomach Ligation-Induced Reflux Esophagitis Model in Rats

This is a widely used acute model to induce GERD and evaluate the efficacy of anti-reflux agents.

Objective: To induce reflux of gastric contents into the esophagus, leading to esophagitis.

Animals: Male Wistar rats (180-220g) are typically used.

Procedure:

  • Fasting: Animals are fasted for 24-36 hours before the surgery, with free access to water.[7][8]

  • Anesthesia: The rats are anesthetized, commonly with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Incision: A midline laparotomy is performed to expose the stomach.

  • Ligation:

    • The pyloric sphincter is ligated using a silk suture to prevent gastric emptying.

    • The transitional region between the forestomach and the corpus of the stomach is also ligated to ensure the reflux of gastric acid into the esophagus.[7][9]

  • Closure: The abdominal incision is closed in layers.

  • Post-operative Period: The animals are kept for a defined period (e.g., 10 hours) without food or water.[7]

  • Euthanasia and Tissue Collection: After the experimental period, the animals are euthanized. The esophagus and stomach are dissected out.

  • Evaluation:

    • Gastric Juice Analysis: The stomach is opened, and the gastric contents are collected to measure volume, pH, and total acidity.

    • Esophageal Lesion Assessment: The esophagus is opened longitudinally, and the mucosal lesions are scored based on their severity (e.g., using an esophagitis index).

    • Biochemical Analysis: Esophageal tissues can be processed for the measurement of oxidative stress markers (e.g., SOD, glutathione) and inflammatory mediators.[7]

    • Histopathology: Esophageal tissue samples are fixed in formalin for histological examination to assess inflammation, erosion, and other pathological changes.[7]

Measurement of Basal Gastric Acid Secretion in Rats with Acute Fistula

Objective: To directly measure the effect of a compound on gastric acid secretion.

Procedure:

  • Animal Preparation: Rats are anesthetized, and a tracheal cannula is inserted. A midline abdominal incision is made.

  • Fistula Creation: An acute gastric fistula is created by inserting a cannula into the forestomach, and the esophagus is ligated at the cardiac sphincter. The pylorus is also ligated.

  • Gastric Lavage: The stomach is gently lavaged with saline until the perfusate is clear.

  • Sample Collection: Gastric secretions are collected at regular intervals (e.g., every 15 minutes).

  • Drug Administration: The test compound (e.g., S-pantoprazole) is administered intravenously.

  • Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.

Mandatory Visualizations

Proton_Pump_Inhibition_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PPI (S)-Pantoprazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Acidic Canaliculus Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ out Acid_Secretion Gastric Acid (HCl) H_ion->Acid_Secretion Combines with Cl-

Caption: Mechanism of Action of (S)-Pantoprazole.

GERD_Experimental_Workflow start Start: Wistar Rats fasting 24h Fasting start->fasting anesthesia Anesthesia fasting->anesthesia surgery Laparotomy anesthesia->surgery ligation Pylorus & Forestomach Ligation surgery->ligation drug_admin Drug Administration (e.g., S-Pantoprazole) ligation->drug_admin post_op 10h Post-operative Period drug_admin->post_op euthanasia Euthanasia & Tissue Collection post_op->euthanasia analysis Analysis: - Gastric Juice (pH, Volume) - Esophageal Lesion Scoring - Histopathology - Biochemical Markers euthanasia->analysis end End: Efficacy Data analysis->end

Caption: Workflow of the Rat Reflux Esophagitis Model.

References

A Comparative Analysis of S-Pantoprazole and Esomeprazole in Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of S-pantoprazole and esomeprazole, two prominent proton pump inhibitors (PPIs), focusing on their efficacy in suppressing gastric acid. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative performance based on available clinical data.

Mechanism of Action

Both S-pantoprazole and esomeprazole are proton pump inhibitors that work by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells.[1][2] This inhibition is the final step in the pathway of gastric acid secretion, leading to a significant and prolonged reduction in stomach acidity.[2] S-pantoprazole is the S-enantiomer of pantoprazole, while esomeprazole is the S-enantiomer of omeprazole. This stereoisomeric specificity is designed to improve upon the pharmacokinetic and pharmacodynamic properties of the racemic compounds.

Below is a diagram illustrating the general mechanism of action for proton pump inhibitors.

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI PPI (S-pantoprazole/ Esomeprazole) PPI_inactive Inactive PPI PPI->PPI_inactive Absorption PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding (Inhibition) H_ion H+ ProtonPump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump K+ Uptake K_ion_cell K+

Caption: General mechanism of proton pump inhibitors.

Comparative Efficacy in Acid Suppression

Multiple head-to-head clinical trials have compared the acid-suppressive effects of esomeprazole and pantoprazole. A key metric for evaluating the efficacy of PPIs is the duration of time the intragastric pH remains above 4.0 over a 24-hour period, as this is correlated with the healing of erosive esophagitis.

Quantitative Data Summary

The following tables summarize the key findings from comparative studies.

Table 1: Intragastric pH Control

Study (Year)Drug & DosageMean Time Intragastric pH > 4.0 (hours) on Day 5Patient Population
Miner et al. (2003)[3]Esomeprazole 40 mg14.0Patients with GERD symptoms
Pantoprazole 40 mg10.1Patients with GERD symptoms
Röhss et al. (2004)Esomeprazole 40 mgMore effective than pantoprazole 40 mgPatients with GERD symptoms

Note: The study by Röhss et al. is cited as showing esomeprazole to be more effective, but specific hourly data is not provided in the available snippets.

Table 2: Healing Rates in Erosive Esophagitis (EE)

| Study (Year) | Drug & Dosage | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Patient Population | | :--- | :--- | :--- | :--- | | Srikanth et al. (2017)[4][5] | Esomeprazole 40 mg | 56.36% | 94.54% | Patients with EE | | | Pantoprazole 40 mg | 49.09% | 70.90% | Patients with EE | | Gillessen et al. (2004)[6] | Esomeprazole 40 mg | Not specified | 88% (ITT population) | Patients with GERD grades B/C | | | Pantoprazole 40 mg | Not specified | 88% (ITT population) | Patients with GERD grades B/C |

ITT: Intention-to-treat

Table 3: Symptom Relief

Study (Year)Drug & DosageKey Finding
Srikanth et al. (2017)[4][5]Esomeprazole 40 mgMore rapid decrease in mean heartburn score.
Pantoprazole 40 mgSlower decrease in mean heartburn score compared to esomeprazole.
Gillessen et al. (2004)[6]Esomeprazole 40 mgSimilar overall relief from GERD-related symptoms (51% per-protocol).
Pantoprazole 40 mgSimilar overall relief from GERD-related symptoms (55% per-protocol).
A study cited in 2009[7]Esomeprazole 40 mgMore effective for rapid relief of heartburn symptoms.
Pantoprazole 40 mgLess effective for rapid relief of heartburn symptoms compared to esomeprazole.

Experimental Protocols

The methodologies of the cited studies share common elements typical for PPI comparative trials.

General Experimental Workflow

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment cluster_analysis Data Analysis P1 Patient Recruitment (e.g., GERD symptoms, Erosive Esophagitis) P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Informed Consent P2->P3 A1 Baseline Assessment (Endoscopy, Symptom Scores, pH monitoring) P3->A1 R1 Randomization to Treatment Arms (S-pantoprazole vs. Esomeprazole) R2 Drug Administration (e.g., 40 mg once daily) R1->R2 A2 Follow-up Assessments (e.g., at 4 and 8 weeks) R2->A2 A1->R1 A1->A2 A3 Data Collection (Healing Rates, Symptom Relief, pH data) A2->A3 D1 Statistical Analysis of Endpoints A3->D1 D2 Comparison of Efficacy and Safety D1->D2

Caption: A generalized workflow for comparative clinical trials of PPIs.

Key Methodological Details from Cited Studies
  • Study Design: Most studies are prospective, randomized, and often double-blind or investigator-blinded crossover trials.[3][6][8]

  • Patient Population: Studies have included patients with symptoms of gastroesophageal reflux disease (GERD), endoscopically confirmed erosive esophagitis (EE), and healthy volunteers.[3][4][5][8]

  • Dosing Regimen: The most commonly compared dosages are 40 mg of S-pantoprazole and 40 mg of esomeprazole, administered once daily.[3][4][5][6][8] In some studies, the drug was taken 30 minutes before a standardized breakfast.[3]

  • Assessment of Acid Suppression: 24-hour intragastric pH monitoring is a standard method used to assess the pharmacodynamics of these drugs.[3][8]

  • Clinical Endpoints:

    • Healing of Erosive Esophagitis: Assessed via endoscopy at baseline and after treatment periods (e.g., 4 and 8 weeks).[4][5][6] The Los Angeles (LA) classification is often used to grade the severity of esophagitis.[4][5]

    • Symptom Relief: Patient-reported outcomes, such as heartburn and reflux symptoms, are assessed daily or at follow-up visits.[4][5][6]

  • Pharmacokinetic and Pharmacogenetic Analysis: Some studies also investigate the influence of CYP2C19 genotype on the metabolism and acid-inhibitory effects of the drugs, as this enzyme is involved in their metabolism.[8][9]

Influence of CYP2C19 Polymorphism

The metabolism of both esomeprazole and pantoprazole involves the polymorphic enzyme CYP2C19.[8][9] Genetic variations in this enzyme can lead to different metabolism rates (fast, intermediate, and slow metabolizers).[8][9] One study found that the acid-inhibitory effect and pharmacokinetics of pantoprazole were significantly influenced by the CYP2C19 genotype, whereas esomeprazole's effect was less affected.[8] This suggests that esomeprazole may provide more consistent acid suppression across different patient populations with varying CYP2C19 genotypes.

CYP2C19_Influence cluster_genotype CYP2C19 Genotype cluster_metabolism Drug Metabolism cluster_outcome Clinical Outcome G1 Extensive Metabolizers M1 Pantoprazole Metabolism (More Affected) G1->M1 M2 Esomeprazole Metabolism (Less Affected) G1->M2 G2 Intermediate Metabolizers G2->M1 G2->M2 G3 Poor Metabolizers G3->M1 G3->M2 O1 Variable Acid Suppression (Pantoprazole) M1->O1 O2 Consistent Acid Suppression (Esomeprazole) M2->O2

Caption: Influence of CYP2C19 genotype on PPI metabolism and efficacy.

Conclusion

The available evidence from comparative studies suggests that while both S-pantoprazole and esomeprazole are effective in treating acid-related disorders, esomeprazole (40 mg) may offer more potent and rapid acid suppression compared to an equivalent dose of pantoprazole (40 mg).[3][8] This is reflected in a longer duration of intragastric pH > 4.0 and, in some studies, faster symptom relief and higher healing rates in erosive esophagitis.[3][4][5][7] However, other studies have found the two drugs to have equivalent efficacy in healing esophageal lesions and providing overall symptom relief.[6] The influence of CYP2C19 genotype on pantoprazole's metabolism may contribute to variability in its effectiveness.[8] These factors should be considered in the context of drug development and clinical research.

References

A Comparative Guide to Enantiomeric Purity Analysis of (S)-(-)-Pantoprazole Sodium Salt via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of chiral drugs is a critical aspect of pharmaceutical development and quality control. (S)-(-)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is known to have a more favorable pharmacokinetic profile than its R-(+)-counterpart. Consequently, ensuring the enantiomeric purity of (S)-(-)-Pantoprazole Sodium Salt is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis. This guide provides an objective comparison of various HPLC methods, supported by experimental data, to aid researchers in selecting the optimal analytical strategy.

Comparison of Chiral Stationary Phases for Pantoprazole Enantioseparation

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation of pantoprazole. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used due to their broad applicability and high enantioselectivity. Macrocyclic glycopeptide-based columns also offer a viable alternative. The following table summarizes the performance of different CSPs for the enantioseparation of pantoprazole based on published data.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Analysis Time (approx.)Reference
Chiralpak® IA -n-Hexane/Ethanol (50:50) with 0.1% TEA--1.82-
Chiralpak® IE 250 x 4.6 mm, 5 µm0.1% Formic acid in Water/Acetonitrile (30:70)0.9MS/MS-< 10 min[1]
Chiralcel® OJ-RH 150 x 4.6 mm, 5 µmAcetonitrile/50 mM Sodium Perchlorate0.5UV @ 290 nmHigh Resolution-[2]
Lux® Cellulose-2 250 x 4.6 mm, 5 µmAcetonitrile/20 mM Ammonium Bicarbonate with 0.1% DEA1.0UVOptimal Resolution-[3]
Chirobiotic™ TAG -Methanol/20 mM Ammonium Acetate (60:40)0.6UV1.91< 10 min[4][5]

TEA: Triethylamine, DEA: Diethylamine. Data is compiled from various sources and experimental conditions may vary.

Alternative Analytical Techniques

While chiral HPLC is the predominant technique, other methods have been successfully employed for the enantioseparation of pantoprazole.

  • Supercritical Fluid Chromatography (SFC): SFC offers a faster and more environmentally friendly alternative to normal-phase HPLC. A comparative study showed that SFC on a Chiralpak® IA column could achieve a resolution of 2.20 for pantoprazole enantiomers.

  • Capillary Electrophoresis (CE): CE with a chiral selector in the background electrolyte is another powerful technique. Baseline chiral separation of pantoprazole has been achieved using sulfobutyl ether-β-cyclodextrin as a chiral selector[3].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are two representative experimental protocols for the enantiomeric purity analysis of this compound.

Protocol 1: Reversed-Phase HPLC using a Polysaccharide-Based CSP

This protocol is based on a validated method for the chiral purity of S-(-)-Pantoprazole in a pharmaceutical dosage form.

1. Chromatographic Conditions:

  • Column: Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 10mM Sodium perchlorate buffer and acetonitrile (75:25 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 290 nm

2. Sample Preparation:

  • Standard Solution: Prepare a solution of racemic pantoprazole in the mobile phase.

  • Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a suitable concentration.

3. System Suitability:

  • Inject the racemic standard solution. The resolution between the (S)- and (R)-pantoprazole peaks should be greater than 1.5. The retention times for S-(-)-Pantoprazole and R-(+)-Pantoprazole are expected to be approximately 14.7 min and 17.4 min, respectively.

4. Analysis:

  • Inject the test solution and record the chromatogram.

  • Calculate the percentage of the R-(+)-enantiomer in the this compound sample.

Protocol 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP

This protocol describes an optimized method using a teicoplanin aglycone-based chiral stationary phase.

1. Chromatographic Conditions:

  • Column: Chirobiotic™ TAG

  • Mobile Phase: Methanol/20mM Ammonium Acetate (60:40 v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 10 °C

  • Detection: UV

2. Sample Preparation:

  • Prepare standard and test solutions in the mobile phase.

3. Analysis:

  • Inject the solutions into the HPLC system. This method achieves a baseline separation with a resolution of approximately 1.91 within 10 minutes[4][5].

Experimental Workflow and Logical Relationships

To visualize the process of enantiomeric purity analysis and the relationships between different analytical components, the following diagrams are provided.

Experimental Workflow for HPLC Enantiomeric Purity Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve (S)-(-)-Pantoprazole Sample injection Inject Sample/Standard prep_sample->injection prep_racemate Prepare Racemic Pantoprazole Standard prep_racemate->injection prep_mobile Prepare Mobile Phase (e.g., Buffer/Acetonitrile) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system hplc_system->injection separation Chiral Separation on CSP injection->separation detection UV Detection (e.g., 290 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Enantiomeric Purity (% R-enantiomer) integration->calculation Logical Relationships in Chiral Method Development Analyte Pantoprazole Enantiomers CSP Chiral Stationary Phase Analyte->CSP interacts with MobilePhase Mobile Phase Analyte->MobilePhase solubility in Resolution Enantiomeric Resolution (Rs) CSP->Resolution determines Polysaccharide Polysaccharide-based (e.g., Chiralpak, Lux) CSP->Polysaccharide Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic) CSP->Macrocyclic MobilePhase->Resolution influences Mode Chromatographic Mode (RP, NP, PO) MobilePhase->Mode Composition Solvent Composition & Additives MobilePhase->Composition

References

bioequivalence studies of different S-pantoprazole sodium salt formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioequivalence of S-Pantoprazole Sodium Salt Formulations

This guide provides a comprehensive comparison of the bioequivalence of different S-pantoprazole sodium salt formulations based on available scientific data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the performance and characteristics of various pantoprazole products. While direct comparative bioequivalence studies between different formulations of S-pantoprazole sodium salts are limited in publicly available literature, this guide synthesizes data from studies comparing S-pantoprazole to its racemic mixture (pantoprazole) and generic pantoprazole formulations to reference products.

Pharmacokinetic Data Comparison

The bioequivalence of different drug formulations is primarily determined by comparing their pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize key pharmacokinetic data from bioequivalence studies involving pantoprazole formulations.

Table 1: Bioequivalence of Racemic Pantoprazole Formulations

This table presents data from studies comparing a test formulation of 40 mg pantoprazole delayed-released tablets to a reference formulation. These studies are crucial for establishing the interchangeability of generic and innovator products.

Study ConditionPharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence IntervalBioequivalence Outcome
Fasting Cmax (µg/mL)11.3 ± 11.111.3 ± 10.992.35 - 104.44%Bioequivalent[1]
AUC0-36h (µg.hr/mL)11.3 ± 11.111.3 ± 10.991.89 - 100.76%Bioequivalent[1]
Fed Cmax (µg/mL)9.52 ± 9.1510.3 ± 9.5885.00 - 105.87%Bioequivalent[1]
AUC0-36h (µg.hr/mL)9.52 ± 9.1510.3 ± 9.5892.35 - 104.44%Bioequivalent[1]

Table 2: Comparative Pharmacokinetics of S-Pantoprazole vs. Racemic Pantoprazole

The S-enantiomer of pantoprazole is known to be metabolized differently than the R-enantiomer, potentially leading to differences in pharmacokinetic profiles. The following data is from a study in rats, which indicates that S-pantoprazole may have a more favorable pharmacokinetic profile.

ParameterS-PantoprazoleR-PantoprazoleSignificance
AUC 1.5 times greater-p < 0.05
t1/2 LongerShorterp < 0.01
Mean Residence Time LongerShorterp < 0.01

A study in humans showed that 20 mg of S-pantoprazole is as effective as 40 mg of racemic pantoprazole in treating reflux esophagitis, suggesting enhanced potency.[2][3][4]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below are detailed protocols typical for such studies.

Study Design

Bioequivalence studies for pantoprazole are commonly designed as single-center, randomized, open-label, single-dose, two-period, two-sequence crossover trials.[5] These studies are conducted in healthy adult volunteers under both fasting and fed conditions to assess the influence of food on drug absorption.[6][7][8] A washout period of at least one week is typically observed between the two periods of the crossover study.[6][7]

Subject Enrollment

Healthy male and non-pregnant female subjects, typically between the ages of 18 and 45, are enrolled in these studies.[7][8] Exclusion criteria often include a history of allergies to proton pump inhibitors, significant organ dysfunction, or the use of alcohol or other medications that could interfere with the study results.[6]

Drug Administration and Blood Sampling

In fasting studies, subjects receive a single oral dose of the test or reference pantoprazole formulation after an overnight fast of at least 10 hours.[8] In fed studies, the drug is administered after a standardized high-fat, high-calorie breakfast.[6][7] Blood samples are collected at predetermined time points before and after drug administration, typically over a 24 to 48-hour period, to measure the plasma concentration of pantoprazole.[6][7]

Analytical Method

The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[9] This method provides the necessary sensitivity and selectivity for accurate quantification of the drug.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters such as Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity) are calculated from the plasma concentration-time data using non-compartmental methods.[9] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.[1]

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for S-pantoprazole sodium salt formulations.

Bioequivalence_Study_Workflow cluster_planning Study Planning & Approval cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis & Reporting protocol_dev Protocol Development ethics_approval Ethics Committee Approval protocol_dev->ethics_approval reg_submission Regulatory Submission ethics_approval->reg_submission subject_recruitment Subject Recruitment & Screening reg_submission->subject_recruitment informed_consent Informed Consent subject_recruitment->informed_consent randomization Randomization informed_consent->randomization period1 Period 1: Dosing & Blood Sampling randomization->period1 washout Washout Period period1->washout period2 Period 2: Crossover Dosing & Blood Sampling washout->period2 sample_processing Plasma Sample Processing period2->sample_processing bioanalysis Bioanalysis (LC-MS/MS) sample_processing->bioanalysis concentration_data Generate Concentration-Time Data bioanalysis->concentration_data pk_analysis Pharmacokinetic Analysis (Cmax, AUC) concentration_data->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis bioequivalence_determination Bioequivalence Determination stat_analysis->bioequivalence_determination final_report Final Study Report bioequivalence_determination->final_report reg_submission_final Final Regulatory Submission final_report->reg_submission_final Submission to Regulatory Authorities

Caption: Workflow of a typical bioequivalence study.

References

A Comparative Analysis of Pantoprazole Magnesium and Pantoprazole Sodium Salts for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the physicochemical properties, pharmacokinetics, clinical efficacy, and safety of pantoprazole magnesium versus pantoprazole sodium.

This guide provides a comprehensive comparison of two salt forms of the proton pump inhibitor (PPI) pantoprazole: pantoprazole magnesium and pantoprazole sodium. By examining their distinct chemical and physical characteristics, pharmacokinetic profiles, and clinical performance, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in formulation and clinical application.

Chemical and Physical Properties

Pantoprazole is a substituted benzimidazole that inhibits gastric acid secretion. The choice of salt form can influence the drug's stability, dissolution, and overall bioavailability.

PropertyPantoprazole MagnesiumPantoprazole Sodium Sesquihydrate
Molecular Formula C₃₂H₂₈F₄MgN₆O₈S₂[1]C₁₆H₁₄F₂N₃NaO₄S · 1.5 H₂O[2]
Molecular Weight 789.0 g/mol [1]432.4 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[2]
Solubility Data not explicitly found, but slower dissolution is a noted characteristic.[3]Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4.[2][4]
Stability in Aqueous Solution pH-dependent; degradation increases with decreasing pH.[2][4]pH-dependent; degradation increases with decreasing pH.[2][4]

Pharmacokinetics: A Comparative Overview

The salt form of pantoprazole can lead to differences in its pharmacokinetic profile, which may have clinical implications. Pantoprazole magnesium is reported to have a longer elimination half-life, which could result in prolonged drug exposure.[2][3]

ParameterPantoprazole Magnesium (40 mg)Pantoprazole Sodium (40 mg)
Bioavailability Similar to pantoprazole sodium~77%[2][5][6]
Tmax (Time to Peak Concentration) Longer than pantoprazole sodium~2.5 hours[2][7]
Cmax (Peak Concentration) Lower than pantoprazole sodium~2.5 µg/mL[2][7]
AUC (Area Under the Curve) Similar to pantoprazole sodium[3]~4.8 µg·h/mL[7]
Elimination Half-life Longer than pantoprazole sodium[2][3]~1 hour[7]

Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies.

Clinical Efficacy and Safety

A key clinical trial directly compared the efficacy and safety of pantoprazole magnesium and pantoprazole sodium in the treatment of gastroesophageal reflux disease (GERD).

OutcomePantoprazole Magnesium (40 mg once daily)Pantoprazole Sodium (40 mg once daily)
Endoscopic Healing Rate at 4 Weeks 72.7%[2]66.2%[2]
Endoscopic Healing Rate at 8 Weeks 87.3%[2]85.0%[2]
Symptomatic Relief at 4 Weeks Numerically higher than pantoprazole sodium[2]-
Safety and Tolerability Well-tolerated, with most adverse events being mild to moderate and unrelated to the study medication.[2]Well-tolerated, with most adverse events being mild to moderate and unrelated to the study medication.[2]

The study concluded that pantoprazole magnesium is clinically as effective and well-tolerated as pantoprazole sodium for treating GORD, demonstrating non-inferiority at 8 weeks and superior healing rates at 4 weeks.[2]

Experimental Protocols

Bioequivalence Study Protocol (General Outline)

Bioequivalence studies for different formulations of pantoprazole typically follow a randomized, two-way crossover design in healthy adult volunteers.

  • Study Design: A single-dose, randomized, two-period, two-treatment, two-sequence, crossover study.[8][9]

  • Participants: Healthy male and/or female subjects, typically within a specific age and BMI range.[8][10]

  • Procedure:

    • Subjects receive a single oral dose of either the test or reference formulation after an overnight fast.[8][9]

    • Blood samples are collected at predefined intervals post-dosing (e.g., up to 48 hours).[8][11]

    • A washout period of at least 7 days separates the two treatment periods.[8]

  • Analysis: Plasma concentrations of pantoprazole are determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6] Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated and statistically compared.

Dissolution Testing Protocol (General Outline)

Dissolution testing for enteric-coated pantoprazole tablets is a two-stage process to mimic the gastrointestinal transit.[12]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) is commonly used.[13]

  • Acid Stage (Simulating Stomach):

    • Medium: 0.1 N HCl.[13]

    • Duration: 2 hours.

    • Acceptance Criteria: Not more than 10% of the drug should dissolve.[12][13]

  • Buffer Stage (Simulating Intestine):

    • Medium: Phosphate buffer (pH 6.8).[12][13]

    • Duration: 45-60 minutes.

    • Acceptance Criteria: Generally, not less than 75% of the drug should be released.[12]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell pantoprazole Pantoprazole (Inactive) active_form Sulfenamide (Active Form) pantoprazole->active_form Acidic Environment proton_pump H+/K+ ATPase (Proton Pump) active_form->proton_pump Irreversible Covalent Bonding h_plus H+ (Acid) proton_pump->h_plus Inhibited Secretion lumen Stomach Lumen h_plus->lumen k_plus K+ k_plus->proton_pump

Caption: Mechanism of action of pantoprazole in a gastric parietal cell.

Bioequivalence_Study_Workflow start Healthy Volunteers randomization Randomization start->randomization period1 Period 1: Single Dose Administration (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥7 days) sampling1->washout period2 Period 2: Single Dose Administration (Crossover) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Concentration Analysis (HPLC/LC-MS) sampling2->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params stats Statistical Analysis (90% Confidence Intervals) pk_params->stats end Bioequivalence Determination stats->end

Caption: Workflow of a typical bioequivalence study for pantoprazole.

Dissolution_Testing_Process start Enteric-Coated Pantoprazole Tablet acid_stage Stage 1: Acidic Medium (0.1 N HCl, 2 hours) Simulates Stomach start->acid_stage acid_outcome Outcome: ≤10% Drug Release (Coating Integrity Check) acid_stage->acid_outcome buffer_stage Stage 2: Buffer Medium (pH 6.8, 45-60 mins) Simulates Intestine acid_outcome->buffer_stage Passes buffer_outcome Outcome: ≥75% Drug Release (Drug Availability for Absorption) buffer_stage->buffer_outcome end Successful Dissolution Profile buffer_outcome->end Passes

Caption: Two-stage dissolution testing process for enteric-coated pantoprazole.

References

A Comparative Guide to Cross-Validation of Analytical Methodologies for Pantoprazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the chiral separation and quantification of pantoprazole isomers. The information herein is synthesized from peer-reviewed studies to aid in the selection of the most suitable analytical technique for specific research and development needs, with supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the key performance characteristics of various HPLC and CE methods for the chiral separation of pantoprazole. These parameters are crucial for determining the suitability of a method for applications such as pharmacokinetic studies, enantiomeric purity assessment, and quality control.

Table 1: Comparison of Chiral HPLC Methodologies for Pantoprazole Enantioseparation

ParameterHPLC Method 1 (Polysaccharide-based CSP)HPLC Method 2 (Macrocyclic Glycopeptide-based CSP)HPLC Method 3 (Cellulose-based CSP in human serum)
Stationary Phase Chiralpak AD (amylose-based)Chirobiotic TAG (teicoplanin aglycone)Chiralcel OJ-R (cellulose-based)
Mobile Phase MethanolMethanol/20mM Ammonium Acetate (60:40 v/v)Acetonitrile and 50 mM sodium perchlorate
Flow Rate 0.7 mL/min0.6 mL/min0.5 mL/min
Detection UV at 20°CUV at 10°CUV at 290 nm
Resolution (Rs) 9.79 (for omeprazole, indicative for PPIs)[1]1.91[2]High resolution reported[3]
Retention Time (min) Not specified for pantoprazoleNot specifiedNot specified
Linearity Range Not specifiedNot specified0.1 to 5.0 µg/mL for each enantiomer[3]
Limit of Quantification (LOQ) Not specifiedNot specified0.1 µg/mL[3]
Key Application Enantioseparation screening[1]Enantioseparation and elution order determination[2]Determination of enantiomers in human serum[3]

Table 2: Capillary Electrophoresis Methodology for Pantoprazole Enantioseparation

ParameterCapillary Electrophoresis Method
Chiral Selector Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[4]
Background Electrolyte (BGE) 25 mM Phosphate buffer (pH 7.0)[4]
Applied Voltage +20 kV[4]
Temperature 15°C[4]
Detection UV
Resolution (Rs) Baseline separation achieved[4]
Migration Time (min) Not specified
Repeatability (%RSD for peak areas) 0.94 - 1.74%[4]
Linearity Established[4]
Key Application Chiral separation in pharmaceutical formulations[4]

Experimental Protocols

This section provides a detailed overview of the experimental protocols for the key analytical methods cited.

Chiral High-Performance Liquid Chromatography (HPLC)

Method 1: Enantioseparation using a Macrocyclic Glycopeptide-based Chiral Stationary Phase [2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Chirobiotic TAG column (100 x 4.6 mm, 5-µm particle size).

  • Mobile Phase: A mixture of methanol and 20mM ammonium acetate in a 60:40 (v/v) ratio.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 10°C.

  • Detection: UV detection.

  • Sample Preparation: Pantoprazole standard dissolved in the mobile phase.

Method 2: Determination of Enantiomers in Human Serum using a Cellulose-based Chiral Stationary Phase [3]

  • Instrumentation: HPLC system with a column-switching device and UV detector.

  • Cleanup Column: Not specified.

  • Analytical Column: Chiralcel OJ-R (cellulose-based).

  • Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 290 nm.

  • Sample Preparation: Direct injection of human serum samples using an on-line solid-phase sample cleanup with a column-switching device.

Capillary Electrophoresis (CE)

Method 3: Chiral Separation using a Cyclodextrin Chiral Selector [4]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Chiral Selector: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) added to the background electrolyte.

  • Background Electrolyte (BGE): 25 mM phosphate buffer adjusted to pH 7.0.

  • Applied Voltage: +20 kV.

  • Temperature: 15°C.

  • Injection: Hydrodynamic injection (50 mbar for 1 s).

  • Detection: UV detection.

  • Sample Preparation: Pantoprazole standard or sample from pharmaceutical formulation dissolved in methanol and then diluted with the BGE.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation of these analytical methodologies.

Cross_Validation_Workflow cluster_Preparation 1. Method Selection & Preparation cluster_Development 2. Method Development & Optimization cluster_Validation 3. Method Validation (ICH Guidelines) cluster_Comparison 4. Cross-Validation & Comparison cluster_Selection 5. Final Method Selection DefineObjective Define Analytical Objective (e.g., Purity, Quantification) SelectMethods Select Candidate Methods (e.g., Chiral HPLC, CE) DefineObjective->SelectMethods DevelopHPLC Develop & Optimize Chiral HPLC Method SelectMethods->DevelopHPLC DevelopCE Develop & Optimize Chiral CE Method SelectMethods->DevelopCE ValidateHPLC Validate HPLC: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness DevelopHPLC->ValidateHPLC ValidateCE Validate CE: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness DevelopCE->ValidateCE CompareData Compare Performance Data (Resolution, Sensitivity, Time) ValidateHPLC->CompareData ValidateCE->CompareData SelectFinalMethod Select Optimal Method for Intended Application CompareData->SelectFinalMethod

Workflow for the cross-validation of analytical methods.

Chiral_Separation_Signaling cluster_Analyte Racemic Pantoprazole cluster_HPLC Chiral HPLC Separation cluster_CE Chiral Capillary Electrophoresis Racemate Mixture of (R)- and (S)-Pantoprazole MobilePhase Mobile Phase Racemate->MobilePhase Dissolved in BGE Background Electrolyte (BGE) with Chiral Selector (e.g., Cyclodextrin) Racemate->BGE Dissolved in CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Interaction Differential Diastereomeric Complex Formation CSP->Interaction Interacts with MobilePhase->CSP Carried through SeparationHPLC Separated Enantiomers (Different Retention Times) Interaction->SeparationHPLC Capillary Fused-Silica Capillary BGE->Capillary Filled in InteractionCE Differential Inclusion Complex Formation Capillary->InteractionCE Interacts with SeparationCE Separated Enantiomers (Different Migration Times) InteractionCE->SeparationCE

Mechanism of chiral separation by HPLC and CE.

References

A Comparative Guide to the Pharmacokinetics and Metabolism of S-Pantoprazole and R-Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and metabolic profiles of the two enantiomers of pantoprazole: S-pantoprazole and R-pantoprazole. The data presented is compiled from various preclinical and clinical studies to support research and development in gastroenterology and pharmacology.

Pharmacokinetic Properties

Pantoprazole, a proton pump inhibitor, is administered as a racemic mixture of its S(-) and R(+) enantiomers. Significant differences in the pharmacokinetic behavior of these two isomers have been observed, primarily driven by stereoselective metabolism. These differences are particularly pronounced in individuals with genetic variations in the cytochrome P450 2C19 (CYP2C19) enzyme.

The following tables summarize the key pharmacokinetic parameters for S-pantoprazole and R-pantoprazole in both human and rat models.

Table 1: Comparative Pharmacokinetic Parameters in Humans (Extensive vs. Poor Metabolizers of CYP2C19)

ParameterEnantiomerExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PMs vs. EMs)
AUC (Area Under the Curve) R-pantoprazole--~11
S-pantoprazole--~2.5
Elimination Half-life (t½) R-pantoprazole~0.90 (ratio to S-form)~3.55-fold longer than S-form-
S-pantoprazole---
Cmax (Maximum Concentration) R-pantoprazole~0.94 (ratio to S-form)~1.31-fold greater than S-form-
S-pantoprazole---

Data compiled from studies on the stereoselective metabolism of pantoprazole in individuals with different CYP2C19 genotypes.[1][2][3]

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of Racemic Pantoprazole)

ParameterS-pantoprazoleR-pantoprazoleFold Difference (S vs. R)
AUC (Area Under the Curve) 1.5 times greater-1.5
t½ (Elimination Half-life) Significantly longerShorter-
Mean Residence Time Significantly longerShorter-

Data from a study evaluating the enantioselective pharmacokinetics of pantoprazole in rats.[4][5]

Metabolism

The primary driver of the pharmacokinetic differences between S- and R-pantoprazole is their stereoselective metabolism by cytochrome P450 enzymes in the liver. CYP2C19 is the major enzyme responsible for the metabolism of pantoprazole, with CYP3A4 playing a lesser role.[6][7][8]

R-pantoprazole is more extensively metabolized by CYP2C19 than S-pantoprazole.[1][2][9] This leads to a higher clearance and shorter half-life of the R-enantiomer in individuals who are extensive metabolizers of CYP2C19. Conversely, in poor metabolizers of CYP2C19, the metabolism of R-pantoprazole is significantly impaired, leading to substantially higher plasma concentrations and a longer half-life compared to S-pantoprazole.[1][2][10] The metabolism of S-pantoprazole is less dependent on the CYP2C19 genotype.[2]

The main metabolic pathways for pantoprazole include demethylation at the pyridine ring, primarily mediated by CYP2C19, and sulfoxidation, which is partly mediated by CYP3A4.[4][7][9]

metabolic_pathways cluster_R R-Pantoprazole Metabolism cluster_S S-Pantoprazole Metabolism R_PAN R-Pantoprazole R_Metabolite1 4-Demethylpantoprazole R_PAN->R_Metabolite1 CYP2C19 (Major) R_Metabolite2 Pantoprazole Sulfone R_PAN->R_Metabolite2 CYP3A4 (Minor) S_PAN S-Pantoprazole S_Metabolite1 4-Demethylpantoprazole S_PAN->S_Metabolite1 CYP2C19 (Less dependent) S_Metabolite2 Pantoprazole Sulfone S_PAN->S_Metabolite2 CYP3A4

Caption: Metabolic pathways of R- and S-pantoprazole.

Experimental Protocols

The findings presented in this guide are based on studies employing standardized methodologies for pharmacokinetic and metabolic analysis.

  • Study Design: Typically, these are open-label, single-dose, crossover, or parallel-group studies.[1][10]

  • Subjects: Healthy adult volunteers are recruited and genotyped for CYP2C19 to be classified as extensive or poor metabolizers.[1]

  • Dosing: Subjects receive a single oral dose of racemic pantoprazole (e.g., 40 mg) as an enteric-coated tablet.[1][10]

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dose.

  • Analytical Method: Plasma concentrations of S- and R-pantoprazole are determined using a validated stereospecific analytical method, such as high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters like AUC, Cmax, and t½.

  • System: Human liver microsomes are used to assess the in vitro metabolism of the pantoprazole enantiomers.[4]

  • Incubation: S- and R-pantoprazole are incubated with liver microsomes in the presence of NADPH.

  • Metabolite Identification and Quantification: The formation of metabolites is monitored over time using HPLC-MS/MS.

  • Enzyme Kinetics: Michaelis-Menten kinetics are determined to calculate Vmax and Km for the formation of major metabolites by specific CYP enzymes.

experimental_workflow cluster_human Human Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study Subject_Recruitment Subject Recruitment & CYP2C19 Genotyping Dosing Oral Administration of Racemic Pantoprazole Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Stereospecific HPLC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Microsome_Prep Human Liver Microsome Preparation Incubation Incubation of Enantiomers with Microsomes Microsome_Prep->Incubation Metabolite_ID Metabolite Identification via HPLC-MS/MS Incubation->Metabolite_ID Enzyme_Kinetics Enzyme Kinetic Analysis Metabolite_ID->Enzyme_Kinetics

Caption: Generalized experimental workflows.

Conclusion

The pharmacokinetics and metabolism of pantoprazole are stereoselective, with R-pantoprazole exhibiting greater dependence on the polymorphic enzyme CYP2C19. This leads to significant inter-individual variability in the exposure to the R-enantiomer, particularly between extensive and poor metabolizers. In contrast, S-pantoprazole shows a more predictable pharmacokinetic profile across different CYP2C19 genotypes.[2] These differences are crucial for drug development professionals to consider when designing clinical trials and for researchers investigating the pharmacogenomics of proton pump inhibitors. Animal studies have suggested that S-pantoprazole may be more potent than the racemic mixture.[11] Clinical trials have also indicated that a lower dose of S-pantoprazole (20 mg) can be more effective than a higher dose of racemic pantoprazole (40 mg) in improving symptoms of gastroesophageal reflux disease (GERD).[11][12]

References

Efficacy of Low-Dose S-Pantoprazole in Non-Erosive Reflux Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of low-dose S-pantoprazole in the context of non-erosive reflux disease (NERD). While direct preclinical studies on low-dose S-pantoprazole in NERD animal models are limited, this document synthesizes available clinical and preclinical data to offer insights into its therapeutic potential and mechanisms of action.

Executive Summary

Non-erosive reflux disease is the most common phenotype of gastroesophageal reflux disease (GERD), characterized by reflux symptoms in the absence of visible esophageal mucosal injury. S-pantoprazole, the S-enantiomer of pantoprazole, offers a more potent and consistent inhibition of gastric acid secretion compared to the racemic mixture. Clinical evidence demonstrates that low-dose (10 mg) S-pantoprazole is effective in providing symptom relief for NERD patients. Preclinical data, although not specific to low-dose S-pantoprazole in NERD models, suggest a greater potency of the S-enantiomer in mitigating gastric lesions. The therapeutic effects of S-pantoprazole are primarily attributed to its potent inhibition of the gastric H+/K+ ATPase (proton pump), with potential additional benefits from its anti-inflammatory properties.

Data Presentation

Clinical Efficacy of Low-Dose S-Pantoprazole in NERD Patients

A phase III, double-blind, randomized, placebo-controlled multicenter study evaluated the efficacy of 10 mg of S-pantoprazole daily for four weeks in patients with NERD.[1][2]

Outcome MeasureLow-Dose S-Pantoprazole (10 mg)Placebop-value
Complete Symptom Relief42.0%17.1%< 0.001
>50% Improvement in Heartburn66.0%50.0%0.010
>50% Improvement in Acid Regurgitation64.2%28.0%0.010
>50% Improvement in Epigastric Discomfort51.9%30.5%0.030
Preclinical Potency of S-Pantoprazole
ParameterS-Pantoprazole vs. Racemic Pantoprazole
Potency in inhibiting gastric lesions1.5 to 1.9 times more potent
Efficacy in inhibiting gastric lesions3 to 4 times more effective

Source: Statements from clinical trial papers referencing preclinical data.[3][4]

In Vitro Effect of Pantoprazole on Lower Esophageal Sphincter (LES) Tone

An in vitro study on rat LES tissue demonstrated a dose-dependent relaxation effect of pantoprazole.[5][6][7] This suggests a potential mechanism of action beyond acid suppression, although the clinical significance in NERD is yet to be fully elucidated.

Pantoprazole ConcentrationMean Integral Relaxation (%)
5 x 10-6 mol/L4.0
5 x 10-5 mol/L10.47
1.5 x 10-4 mol/L19.89

Experimental Protocols

Murine Model of Non-Erosive Reflux Disease

A murine model of NERD has been developed that results in microscopic inflammation and impaired esophageal mucosal integrity without causing erosive esophagitis.[8][9]

Surgical Procedure:

  • Female Swiss mice are anesthetized.

  • A laparotomy is performed to expose the stomach and duodenum.

  • The transitional region between the forestomach and the glandular portion of the stomach is ligated.

  • A non-toxic ring is placed around the duodenum near the pylorus to induce reflux.

  • The abdominal wall and skin are sutured.

  • Sham-operated control animals undergo the same procedure without ligation and ring placement.

Post-operative Assessments:

  • Macroscopic and Histopathological Analysis: The esophagus is examined for visible lesions and microscopic changes, such as basal cell hyperplasia and inflammatory cell infiltration.

  • Inflammatory Markers: Levels of cytokines (e.g., IL-6, KC) and myeloperoxidase (MPO) activity in esophageal tissue are measured to quantify inflammation.

  • Esophageal Barrier Function: Transepithelial electrical resistance (TEER) and mucosal permeability are assessed to evaluate the integrity of the esophageal epithelial barrier.

In Vitro Assessment of Lower Esophageal Sphincter (LES) Tone

This protocol details the methodology used to study the direct effects of pantoprazole on isolated rat LES tissue.[5][6][7]

Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized.

  • The lower esophageal sphincter is isolated, and the mucosal layer is removed.

  • The LES tissue is placed in a 30-mL organ bath containing a modified Krebs solution, aerated with 95% O2 and 5% CO2, and maintained at room temperature.

  • Tissues are allowed to stabilize for 60 minutes.

Experimental Procedure:

  • A contractile response is induced with 10-6 mol/L carbachol.

  • Once the contraction reaches a plateau, different concentrations of freshly prepared pantoprazole (5 x 10-6 mol/L, 5 x 10-5 mol/L, and 1.5 x 10-4 mol/L) are cumulatively added to the organ bath.

  • The relaxation of the LES tissue is recorded using a transducer data acquisition system.

Mandatory Visualization

Mechanism of Action of S-Pantoprazole

S-pantoprazole, like other proton pump inhibitors (PPIs), acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells. This is the final step in gastric acid secretion.

S-Pantoprazole Mechanism of Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen S-Pantoprazole S-Pantoprazole Active Sulfenamide Active Sulfenamide S-Pantoprazole->Active Sulfenamide Acidic Environment Proton Pump H+/K+ ATPase (Proton Pump) Active Sulfenamide->Proton Pump Irreversible Inhibition H_ion H+ Proton Pump->H_ion Secretion into Gastric Lumen H_ion_lumen H+ K_ion K+ K_ion->Proton Pump

S-Pantoprazole's inhibition of the gastric proton pump.
Potential Anti-inflammatory Pathway of Pantoprazole

Proton pump inhibitors, including pantoprazole, may exert anti-inflammatory effects that contribute to their efficacy in NERD, where microscopic inflammation can be present. This involves the inhibition of pro-inflammatory signaling pathways.

Pantoprazole Anti-inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli NF_kB NF-κB Activation Inflammatory Stimuli->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Pantoprazole Pantoprazole Pantoprazole->NF_kB Inhibition

Pantoprazole's potential role in mitigating inflammation.
Experimental Workflow for NERD Animal Model Study

This diagram outlines the typical workflow for evaluating the efficacy of a compound in a surgically-induced NERD animal model.

NERD Animal Model Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization NERD_Induction Surgical Induction of NERD Animal_Acclimatization->NERD_Induction Treatment_Groups Randomization into Treatment Groups (e.g., Vehicle, S-Pantoprazole) NERD_Induction->Treatment_Groups Drug_Administration Daily Drug Administration Treatment_Groups->Drug_Administration Endpoint_Analysis Endpoint Analysis: - Histopathology - Inflammatory Markers - Barrier Function Drug_Administration->Endpoint_Analysis Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for preclinical evaluation in a NERD model.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-Pantoprazole Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (S)-(-)-Pantoprazole Sodium Salt is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. This compound is classified as a hazardous substance, harmful if swallowed, and may pose long-term risks to the aquatic environment.[1][2] Therefore, it is imperative to adhere to strict disposal protocols in accordance with local, state, and federal regulations.[1][2][3][4]

Key Disposal Principles

The primary principle for disposing of this compound is to manage it as a hazardous chemical waste.[5] Under no circumstances should this substance be discharged into the sewer system or disposed of in regular trash.[6] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for "cradle-to-grave" management of hazardous waste.[7][8][9][10]

Hazard and Regulatory Summary

The following table summarizes key information pertinent to the disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 138786-67-1[1][11]
Hazard Classification Acute Oral Toxicity (Category 4), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), May cause respiratory irritation.[1] May cause cancer.[12][1][12]
Environmental Hazard May cause long-term adverse effects in the aquatic environment.[13]
Primary Disposal Route Hazardous Waste Incineration via a licensed disposal company.[6][7][14]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA).[8][9][14]
Sewering Prohibition Do not discharge into drains or waterways.[6]

Step-by-Step Disposal Protocol for a Laboratory Setting

There are no recommended experimental protocols for the on-site chemical neutralization or degradation of this compound in a standard laboratory setting due to the potential for hazardous byproducts and regulatory non-compliance. The standard and required procedure is professional disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat.[1][2][11] A dust mask or respirator should be used if there is a risk of generating airborne particles.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including expired material, unused compound, and contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled hazardous waste container.[11] The container should be black for RCRA hazardous pharmaceutical waste.[14]

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Spill Cleanup: In case of a spill, avoid generating dust. For dry spills, gently sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed material into a hazardous waste container.[1]

3. Container Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

4. Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[1] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[2][3]

5. Disposal Request and Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Do not attempt to transport the waste off-site yourself. All transportation must be done by licensed hazardous waste haulers.

6. Empty Containers:

  • Empty containers that held this compound may also need to be managed as hazardous waste.[15] Depending on the specific regulations, they may require triple-rinsing, with the rinsate collected as hazardous waste, before the container can be considered non-hazardous.[16] Consult your EHS department for specific procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_type Assess Waste Type solid_waste Solid Waste (Unused chemical, contaminated labware) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_type->liquid_waste Liquid spill_residue Spill Residue (Absorbed material) assess_type->spill_residue Spill collect_solid Collect in Labeled RCRA Black Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Liquid Container liquid_waste->collect_liquid collect_spill Collect in Labeled Sealed Container spill_residue->collect_spill ppe->assess_type store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Environmental Considerations

Proton pump inhibitors like pantoprazole are known to be extensively metabolized, and their metabolites can persist in the aquatic environment.[13][17][18] Studies have detected metabolites of pantoprazole in wastewater treatment plant effluents and surface waters.[17] The degradation of pantoprazole is pH-dependent, with increased degradation at lower pH levels.[19][20] However, this chemical property should not be used as a basis for on-site disposal, as the degradation products may also be environmentally harmful. The most responsible approach is to prevent any release to the environment by following the approved hazardous waste disposal procedures outlined above.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (S)-(-)-Pantoprazole Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of (S)-(-)-Pantoprazole Sodium Salt are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is an active pharmaceutical ingredient (API) that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and may cause cancer and allergic skin reactions[1][2][3]. Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesShould be worn at all times to protect against dust and splashes.[4][5][6][7]
Hand Protection Nitrile or latex glovesImpervious gloves should be worn to prevent skin contact.[8][9][10] Gloves must be inspected before use and disposed of properly after handling the material.
Body Protection Laboratory coat or protective suitA lab coat or other protective clothing is recommended to prevent contamination of personal clothing.[4][8]
Respiratory Protection RespiratorA respirator is necessary when handling the powder outside of a containment system to avoid inhalation of dust particles.[8][11]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to use is essential to minimize exposure risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][12].

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of the solid compound, especially weighing and preparing solutions, should be conducted in a designated area with appropriate engineering controls, such as a chemical fume hood or a biological safety cabinet, to control dust generation[4][11].

  • Avoid the formation of dust and aerosols[8].

  • Use dedicated equipment (spatulas, weighing boats, etc.) and clean it thoroughly after use.

  • Do not eat, drink, or smoke in the handling area[3][4].

  • Wash hands thoroughly with soap and water after handling the material[1][3][4].

3. Emergency Procedures: In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][4][13]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2][4][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][13]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2][4][13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste[14].

  • Waste Collection:

    • Use a dedicated, clearly labeled, and leak-proof container for all solid and liquid waste.

    • Store the waste container in a designated satellite accumulation area.

  • Disposal:

    • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations[4][8][14]. Do not dispose of it down the drain[8].

    • Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste[4].

Experimental Workflow: Chemical Spill Response

A clear and practiced spill response plan is essential for mitigating the risks associated with an accidental release of this compound. The following diagram outlines the key steps to be taken in the event of a spill.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain absorb Cover with absorbent material (for liquids) or gently cover with a damp cloth (for solids) contain->absorb collect Collect spilled material using non-sparking tools absorb->collect place Place in a labeled hazardous waste container collect->place decontaminate Decontaminate the spill area place->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the spill to the appropriate personnel dispose->report end Spill Response Complete report->end start Spill Occurs start->alert

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.